molecular formula C15H26N4O3 B10824405 PF-06305591 dihydrate

PF-06305591 dihydrate

Katalognummer: B10824405
Molekulargewicht: 310.39 g/mol
InChI-Schlüssel: GDSIVFNMVSHSPL-KHEMJLMASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide;dihydrate is a chiral small molecule of significant interest in medicinal chemistry and pharmacological research, characterized by a benzimidazole core substituted with a tert-butyl group at the 6-position and a branched aliphatic side chain featuring a primary amide and a methyl substituent . The specific stereochemistry (2R,3S) is critical for its biochemical interactions and pharmacological activity, as enantiomeric purity often dictates target binding specificity . The compound is provided as a dihydrate, indicating a crystalline form that is stable and suitable for research applications. This compound functions as a sodium channel modulator, making it a valuable tool for investigating ion channel function and related physiological pathways . Research into related benzimidazole derivatives has highlighted their potential in pain research, particularly in studies involving neuropathic pain models and inflammatory hyperalgesia . The benzimidazole pharmacophore is recognized as a privileged structure in drug discovery, known for its ability to interact with diverse biological targets, which supports the compound's potential for broader research applications . With a molecular formula of C15H26N4O3 and a molecular weight of 310.39 g/mol, the compound is characterized by its high purity and well-defined structure . It is offered For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic use. Researchers can rely on the consistent quality of this compound for their investigations in early-stage discovery and mechanistic studies.

Eigenschaften

IUPAC Name

(2R,3S)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O.2H2O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14;;/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19);2*1H2/t8-,12+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSIVFNMVSHSPL-KHEMJLMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of PF-06305591 Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06305591 dihydrate is a potent and highly selective antagonist of the voltage-gated sodium channel NaV1.8. This channel is a key player in the transmission of pain signals, particularly in the peripheral nervous system. This technical guide provides a detailed overview of the mechanism of action of PF-06305591, summarizing key preclinical data, outlining experimental methodologies, and visualizing the relevant biological pathways and experimental processes. The information presented is based on the seminal work published by Brown et al. in "The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain" (2019), supplemented with data from other relevant preclinical and clinical investigations.

Introduction: The Role of NaV1.8 in Nociception

Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral sensory neurons, specifically the dorsal root ganglion (DRG) neurons, which are critical for transmitting pain signals from the periphery to the central nervous system. Due to its specific localization and role in nociception, NaV1.8 has emerged as a promising therapeutic target for the development of novel analgesics with potentially fewer central nervous system (CNS) side effects compared to non-selective sodium channel blockers.

This compound was developed as a potent and selective inhibitor of NaV1.8, with the aim of providing a targeted approach to pain management. Its mechanism of action centers on the direct blockade of the NaV1.8 channel, thereby reducing the excitability of nociceptive neurons and dampening the transmission of pain signals.

Core Mechanism of Action: Potent and Selective Blockade of NaV1.8

PF-06305591 exerts its therapeutic effect by directly binding to and inhibiting the NaV1.8 sodium channel. This blockade prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential. By inhibiting action potential generation and propagation in nociceptive neurons, PF-06305591 effectively reduces the transmission of pain signals.

The potency of PF-06305591 against the human NaV1.8 channel was determined using electrophysiology, yielding an IC50 of 15 nM.[1]

Signaling Pathway of Nociception and NaV1.8 Inhibition

The following diagram illustrates the role of NaV1.8 in the pain signaling pathway and the mechanism of inhibition by PF-06305591.

PainSignaling cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System NoxiousStimuli Noxious Stimuli (e.g., heat, pressure, chemical) Nociceptor Nociceptor (Sensory Neuron) NoxiousStimuli->Nociceptor activates NaV18_channel NaV1.8 Channel Nociceptor->NaV18_channel opens ActionPotential Action Potential Generation & Propagation NaV18_channel->ActionPotential initiates SpinalCord Spinal Cord (Dorsal Horn) ActionPotential->SpinalCord transmits signal to Brain Brain SpinalCord->Brain relays signal to PainPerception Pain Perception Brain->PainPerception PF06305591 PF-06305591 PF06305591->NaV18_channel blocks

Caption: Role of NaV1.8 in pain signaling and inhibition by PF-06305591.

Quantitative Data

The preclinical development of PF-06305591 involved extensive in vitro and in vivo characterization. The following tables summarize the key quantitative data.

In Vitro Potency and Selectivity

The potency of PF-06305591 was assessed against the human NaV1.8 channel, and its selectivity was evaluated against other human NaV subtypes.

Channel SubtypeIC50 (nM)Fold Selectivity vs. NaV1.8
hNaV1.815-
hNaV1.1>30,000>2000
hNaV1.2>30,000>2000
hNaV1.3>30,000>2000
hNaV1.4>30,000>2000
hNaV1.5>30,000>2000
hNaV1.6>30,000>2000
hNaV1.7>30,000>2000

Data from Brown et al., 2019.

Preclinical Pharmacokinetics in Rats

The pharmacokinetic profile of PF-06305591 was evaluated in rats to assess its drug-like properties.

ParameterIntravenous (1 mg/kg)Oral (3 mg/kg)
Clearance (mL/min/kg)18-
Volume of Distribution (L/kg)2.9-
Half-life (h)2.22.5
Cmax (ng/mL)-430
Tmax (h)-1.0
AUC (ng.h/mL)9301800
Bioavailability (%)-65

Data from Brown et al., 2019.

Experimental Protocols

The following sections detail the methodologies used in the key experiments for the characterization of PF-06305591.

Electrophysiology for Potency and Selectivity Assessment

The potency and selectivity of PF-06305591 were determined using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the respective human NaV channel subtypes.

ElectrophysiologyWorkflow cluster_CellPrep Cell Preparation cluster_Recording Patch-Clamp Recording cluster_Analysis Data Analysis CellCulture Culture HEK293 cells stably expressing hNaV subtypes Plating Plate cells onto glass coverslips CellCulture->Plating Patching Establish whole-cell patch-clamp configuration Plating->Patching VoltageProtocol Apply voltage clamp protocol to elicit Na+ currents Patching->VoltageProtocol CompoundApp Perfuse cells with varying concentrations of PF-06305591 VoltageProtocol->CompoundApp DataAcquisition Record Na+ currents before and after compound application CompoundApp->DataAcquisition CurrentMeasure Measure peak Na+ current at each concentration DataAcquisition->CurrentMeasure ConcResponse Construct concentration-response curve CurrentMeasure->ConcResponse IC50Calc Calculate IC50 value using Hill equation ConcResponse->IC50Calc

Caption: Experimental workflow for electrophysiological assessment.

Detailed Method:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing individual human NaV channel subtypes (NaV1.1-1.8) were cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings were performed at room temperature. The extracellular solution contained (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.

  • Voltage Protocol: Cells were held at a holding potential of -120 mV. To elicit NaV currents, a depolarizing test pulse to 0 mV was applied.

  • Compound Application: PF-06305591 was dissolved in DMSO and diluted in the extracellular solution to the final desired concentrations. The compound was applied to the cells via a perfusion system.

  • Data Analysis: The peak inward Na+ current was measured before and after the application of the compound. The percentage of inhibition was calculated for each concentration, and the data were fitted to a Hill equation to determine the IC50 value.

Rat Pharmacokinetic Study

The pharmacokinetic properties of PF-06305591 were determined in male Sprague-Dawley rats.

PK_Workflow cluster_Dosing Dosing cluster_Sampling Blood Sampling cluster_Analysis Sample Analysis & PK Calculation IV_Dosing Administer PF-06305591 intravenously (1 mg/kg) Timepoints Collect blood samples at predefined time points IV_Dosing->Timepoints PO_Dosing Administer PF-06305591 orally (3 mg/kg) PO_Dosing->Timepoints PlasmaPrep Process blood to obtain plasma Timepoints->PlasmaPrep LCMS Quantify PF-06305591 concentration in plasma using LC-MS/MS PlasmaPrep->LCMS PK_Calc Calculate pharmacokinetic parameters (Clearance, Vd, t1/2, AUC, etc.) LCMS->PK_Calc

Caption: Experimental workflow for rat pharmacokinetic study.

Detailed Method:

  • Animal Model: Male Sprague-Dawley rats were used for the study.

  • Dosing: For intravenous (IV) administration, PF-06305591 was formulated in a suitable vehicle and administered as a bolus dose of 1 mg/kg. For oral (PO) administration, the compound was formulated as a suspension and administered via oral gavage at a dose of 3 mg/kg.

  • Blood Sampling: Blood samples were collected from the tail vein at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Sample Processing and Analysis: Plasma was separated from the blood samples by centrifugation. The concentration of PF-06305591 in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Conclusion

This compound is a potent and highly selective inhibitor of the NaV1.8 voltage-gated sodium channel. Its mechanism of action, centered on the blockade of this key channel in nociceptive neurons, provides a targeted approach to pain therapy. The preclinical data demonstrate a promising profile with high potency, excellent selectivity over other NaV subtypes, and favorable pharmacokinetic properties in rats. These findings established PF-06305591 as a valuable tool for investigating the role of NaV1.8 in pain and as a promising candidate for further development as a novel analgesic. Further clinical investigations have been initiated to evaluate its efficacy and safety in humans.

References

The Role of the Voltage-Gated Sodium Channel NaV1.8 in Neuropathic Pain Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is a key player in the excitability of peripheral sensory neurons.[1] Predominantly expressed in small-diameter nociceptors of the dorsal root ganglion (DRG), this tetrodotoxin-resistant (TTX-R) channel is critical for the upstroke of the action potential, particularly during repetitive firing.[2][3] While its role in inflammatory pain is well-established, its contribution to neuropathic pain is more complex and has been a subject of intense investigation and some debate.[4][5] This guide provides an in-depth examination of the evidence from preclinical models, details key experimental protocols, and summarizes the quantitative data surrounding NaV1.8's function in neuropathic pain.

Evidence from Preclinical Neuropathic Pain Models

The investigation into NaV1.8's role in neuropathic pain has yielded seemingly contradictory results depending on the experimental approach.

Genetic Deletion (Knockout) Studies Early studies using genetic knockout mice provided surprising results. Mice lacking NaV1.8, and even double knockouts lacking both NaV1.7 and NaV1.8, develop normal levels of mechanical allodynia following nerve injury.[6][7][8] This suggests that the development of neuropathic pain can proceed in the absence of these channels, possibly due to compensatory mechanisms from other sodium channel subtypes.[6][8] However, it is important to note that these genetic ablation models reflect a lifelong absence of the channel, which may not accurately model the effect of acute channel blockade in a therapeutic context.

Pharmacological Blockade In contrast to the knockout studies, acute pharmacological blockade of NaV1.8 with selective inhibitors has consistently demonstrated efficacy in reducing neuropathic pain behaviors.[9][10] The selective NaV1.8 blocker A-803467, for instance, has been shown to significantly attenuate mechanical allodynia and thermal hyperalgesia in rat models of neuropathic pain.[2][11] This provides strong pharmacological evidence that ongoing NaV1.8 activity is crucial for the maintenance of the neuropathic pain state.[2][10]

Antisense Oligonucleotide Knockdown Further supporting a direct role for NaV1.8 in established neuropathic pain, studies using intrathecal administration of antisense oligonucleotides to specifically "knock down" NaV1.8 expression have shown a reversal of tactile allodynia and hyperalgesia after spinal nerve ligation in rats.[12] This approach, which reduces channel expression after the nervous system has fully developed and the injury has been established, provides direct evidence linking NaV1.8 expression to the maintenance of neuropathic pain symptoms.[12]

Quantitative Data on NaV1.8 Modulation and Function

The following tables summarize key quantitative findings from preclinical studies on NaV1.8 in neuropathic pain models.

Table 1: Efficacy of Selective NaV1.8 Blockers in Neuropathic Pain Models

Compound Animal Model Dose & Route Efficacy Reference
A-803467 Spinal Nerve Ligation (Rat) 30, 100 mg/kg, p.o. Dose-dependent reversal of tactile allodynia [2]
A-803467 Chronic Constriction Injury (Rat) 30, 100 mg/kg, p.o. Dose-dependent reversal of tactile allodynia [2]
A-803467 In vitro DRG neurons 0.3 µM Suppressed evoked action potential firing at depolarized potentials (~-40 mV) [2]

| PF-01247324 | In vivo rodent models | Not specified | Demonstrated efficacy in neuropathic pain models |[13] |

Table 2: Changes in NaV1.8 Expression and Electrophysiology in the Chronic Constriction Injury (CCI) Model

Parameter Location Observation Quantitative Change Reference
NaV1.8 mRNA & Protein Injured L4-L6 DRG Neurons Downregulation Significantly reduced from 7 days post-CCI [14]
NaV1.8 Current Density Injured L4-L6 DRG Neurons Marked Decrease ~50% reduction 14 days post-CCI [14]
Voltage-dependence of Activation Injured L4-L6 DRG Neurons Depolarizing Shift +5.3 mV shift [14]
Voltage-dependence of Inactivation Injured L4-L6 DRG Neurons Hyperpolarizing Shift -10 mV shift [14]

| NaV1.8 Expression | Uninjured adjacent DRG neurons | Upregulation | Increased expression following nerve injury |[12][15] |

Signaling Pathways and Mechanisms of Action

The prevailing hypothesis reconciling the divergent data is that while NaV1.8 may not be essential for the initiation of neuropathic pain, it is critical for its maintenance through specific expression and functional changes.

Redistribution and Hyperexcitability A key finding in models like spinal nerve ligation (SNL) and chronic constriction injury (CCI) is a paradoxical downregulation of NaV1.8 in the cell bodies of injured neurons.[14][15] However, this is accompanied by a significant upregulation of NaV1.8 expression and current in adjacent, uninjured C-fiber neurons.[5][12][15] This redistribution is thought to be a major contributor to the hyperexcitability of sensory ganglia, leading to ectopic discharges and spontaneous pain.[5]

Altered Biophysical Properties Even within the injured neurons where overall expression is decreased, the remaining NaV1.8 channels undergo significant biophysical changes. Specifically, the voltage-dependence of inactivation shifts to more hyperpolarized potentials.[14] This shift means that more channels are available to open from a resting state, thereby lowering the threshold for action potential generation and contributing to neuronal hyperexcitability.[4][14]

Caption: Pathophysiological cascade of NaV1.8 in neuropathic pain.

Experimental Protocols

Detailed methodologies are crucial for reproducibility in preclinical pain research.

1. Chronic Constriction Injury (CCI) of the Sciatic Nerve in the Rat

This model is widely used to induce neuropathic pain characterized by allodynia and hyperalgesia.[16][17]

  • Animal Preparation: Male Sprague-Dawley rats (240-270g) are used.[16] Animals are anesthetized with an appropriate anesthetic (e.g., intraperitoneal injection of 4% chloral (B1216628) hydrate (B1144303) solution).[18]

  • Surgical Procedure:

    • The skin on the right thigh is incised, and the biceps femoris muscle is bluntly dissected to expose the sciatic nerve proximal to its trifurcation.

    • Four loose ligatures (e.g., 4-0 chromic gut or silk) are tied around the sciatic nerve at approximately 1 mm intervals.[18]

    • The ligatures should be tightened just enough to cause a slight constriction of the nerve diameter without arresting epineural blood flow.

    • The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.

    • Sham-operated animals undergo the same procedure, including nerve exposure, but without ligature placement.

  • Post-Operative Care: Animals are allowed to recover for 1-2 days.[18] Behavioral testing typically begins 7-14 days post-surgery.[16][17]

  • Behavioral Assessment: Tactile allodynia is measured using von Frey filaments, assessing the 50% paw withdrawal threshold.[16]

G cluster_0 Surgical Phase cluster_1 Post-Operative & Testing Phase A Anesthetize Rat B Expose Sciatic Nerve A->B C Place 4 Loose Ligatures around the nerve B->C D Close Incision C->D E Recovery Period (7-14 days) D->E F Assess Tactile Allodynia (von Frey filaments) E->F G Administer Test Compound or Vehicle F->G H Re-assess Allodynia G->H

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.

2. Whole-Cell Patch-Clamp Recording of NaV1.8 Currents from DRG Neurons

This electrophysiological technique allows for the direct measurement of ion channel function.

  • Neuron Preparation:

    • Dorsal Root Ganglia (e.g., L4-L6) are dissected from rats.

    • The ganglia are treated with enzymes (e.g., collagenase and trypsin) to dissociate them into individual neurons.

    • Neurons are plated on coated coverslips and incubated for use within several hours.

  • Recording Configuration:

    • The whole-cell patch-clamp configuration is established on small-diameter DRG neurons (typically <30 µm), which are likely to be nociceptors.

    • External Solution (in mM): Composed to mimic physiological extracellular fluid, often containing blockers for potassium and calcium channels to isolate sodium currents. Tetrodotoxin (TTX, ~300 nM) is included to block TTX-sensitive sodium channels (like NaV1.7), thereby isolating the TTX-resistant currents mediated primarily by NaV1.8.

    • Internal (Pipette) Solution (in mM): Contains a high concentration of a cesium or potassium salt (e.g., CsF) to carry the current, along with buffering agents (HEPES) and energy sources (ATP, GTP).

  • Voltage Protocol for NaV1.8 Current:

    • To measure current density and activation, neurons are held at a hyperpolarized potential (e.g., -100 mV).

    • A series of depolarizing voltage steps are applied (e.g., from -50 mV to +50 mV in 10 mV increments).[14]

    • The resulting inward sodium current is recorded. The peak current at each voltage step is measured and plotted against the voltage to generate a current-voltage (I-V) curve.

    • To measure steady-state inactivation, a pre-pulse protocol is used where the cell is held at various potentials before a test pulse to a fixed voltage (e.g., 0 mV).

Caption: Logical relationship of evidence for NaV1.8's role in neuropathic pain.

Conclusion for Drug Development Professionals

The collective evidence strongly indicates that NaV1.8 is a viable and promising target for the treatment of neuropathic pain. While genetic deletion studies highlight the nervous system's plasticity, the consistent efficacy of acute pharmacological blockade and antisense knockdown demonstrates that established neuropathic pain states are dependent on NaV1.8 function.[2][12] The crucial mechanism appears to be a combination of upregulation in uninjured neurons and pro-excitatory gating shifts.[14][15] Therefore, the development of selective, state-dependent NaV1.8 inhibitors remains a high-priority strategy for creating novel, non-opioid analgesics for neuropathic pain.

References

Preclinical Data on PF-06305591 Dihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06305591 is a potent and highly selective voltage-gated sodium channel NaV1.8 blocker that has undergone preclinical and early clinical development for the treatment of pain.[1][2] The voltage-gated sodium channel NaV1.8 is understood to have a significant role in the transmission of pain signals.[1][2] Developed by Pfizer, PF-06305591, also referred to as compound 9 in initial publications, emerged from a benzimidazole (B57391) series as a promising candidate with a favorable preclinical profile, including high selectivity, good oral bioavailability in rats, and a strong in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety record.[1][3][4][5] This technical guide provides a comprehensive overview of the available preclinical data on PF-06305591, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties, supplemented with detailed experimental protocols and pathway diagrams.

Core Compound Properties and Mechanism of Action

PF-06305591 is a small molecule inhibitor that selectively targets the NaV1.8 sodium channel.[3][4][5][6]

In Vitro Potency

The primary measure of PF-06305591's activity is its half-maximal inhibitory concentration (IC50) against the NaV1.8 channel.

TargetIC50 (nM)
NaV1.815

Data sourced from multiple chemical suppliers, referencing Brown AD, et al. Bioorg Med Chem. 2019 Jan 1;27(1):230-239.[3][6]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for PF-06305591 in blocking pain signals.

PF-06305591_Mechanism_of_Action Mechanism of Action of PF-06305591 Noxious_Stimuli Noxious Stimuli (e.g., inflammation, injury) NaV1.8_Activation NaV1.8 Channel Activation in Nociceptive Neurons Noxious_Stimuli->NaV1.8_Activation Sodium_Influx Sodium Ion Influx NaV1.8_Activation->Sodium_Influx Action_Potential Action Potential Generation and Propagation Sodium_Influx->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Perception_of_Pain Perception of Pain Pain_Signal->Perception_of_Pain PF-06305591 PF-06305591 PF-06305591->NaV1.8_Activation Blocks

Caption: Mechanism of PF-06305591 in blocking pain signal transmission.

In Vitro Profile

PF-06305591 has been characterized by a favorable preclinical in vitro ADME and safety profile.[3][4][5][6]

Selectivity

PF-06305591 is reported to be a highly selective inhibitor of NaV1.8 with no significant activity against other sodium channel subtypes, as well as potassium and calcium channels.[7] Quantitative IC50 values for a full panel of sodium channel subtypes are detailed in the primary publication.

ADME and Safety
ParameterResult
Metabolic Stability High in vitro metabolic stability.[3][4][5]
hERG Activity Favorable hERG activity profile.[3][4][5]
Passive Permeability High passive permeability.[3][4][5]

In Vivo Pharmacology

The analgesic effects of PF-06305591 have been evaluated in rodent models of inflammatory pain.

Efficacy in Pain Models

PF-06305591 has demonstrated efficacy in preclinical models of pain, consistent with its mechanism of action.[1] Specific dose-response data from these studies are available in the primary literature.

This model induces a localized inflammation and a state of heightened sensitivity to heat, allowing for the evaluation of analgesic compounds.

The formalin test in rats produces a biphasic pain response, with the first phase representing acute nociceptive pain and the second phase reflecting inflammatory pain. This model is used to assess the efficacy of analgesics on different pain modalities.

Pharmacokinetics

Rat Pharmacokinetics

PF-06305591 exhibits good oral bioavailability in rats.[3][4] Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and clearance are available in the primary publication.

Experimental Protocols

The following are detailed protocols representative of the key experiments conducted to characterize PF-06305591.

Whole-Cell Voltage-Clamp Electrophysiology for NaV1.8 IC50 Determination

This protocol is for determining the potency of a test compound on human NaV1.8 channels expressed in a mammalian cell line (e.g., HEK293).

Electrophysiology_Workflow Workflow for NaV1.8 IC50 Determination Cell_Culture Cell Culture (HEK293 cells stably expressing hNaV1.8) Patch_Pipette Prepare Patch Pipettes (2-4 MΩ resistance) Cell_Culture->Patch_Pipette Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol (e.g., hold at -100 mV, step to 0 mV) Whole_Cell->Voltage_Protocol Baseline_Current Record Baseline NaV1.8 Current Voltage_Protocol->Baseline_Current Compound_Application Apply PF-06305591 (increasing concentrations) Baseline_Current->Compound_Application Record_Inhibition Record Inhibited Current Compound_Application->Record_Inhibition Data_Analysis Data Analysis (normalize to baseline, fit to Hill equation) Record_Inhibition->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: Workflow for NaV1.8 IC50 determination via electrophysiology.

Procedure:

  • Cell Preparation: HEK293 cells stably expressing the human NaV1.8 channel are cultured and plated onto glass coverslips.

  • Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external solution. Patch pipettes with a resistance of 2-4 MΩ are filled with an internal solution.

  • Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and a cell, and the cell membrane is ruptured to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: The cell is voltage-clamped at a holding potential of -100 mV. NaV1.8 channels are activated by a depolarizing step to 0 mV for 20 ms.

  • Data Acquisition: Baseline currents are recorded. The test compound is then perfused at increasing concentrations, and the resulting inhibition of the sodium current is recorded.

  • Data Analysis: The peak current at each concentration is normalized to the baseline current. The resulting concentration-response data are fitted with the Hill equation to determine the IC50 value.

Rat Carrageenan-Induced Thermal Hyperalgesia

This protocol assesses the ability of a compound to reverse inflammatory heat hyperalgesia.

Procedure:

  • Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and the thermal hyperalgesia apparatus.

  • Baseline Measurement: Baseline paw withdrawal latency to a radiant heat source is measured for each rat.

  • Induction of Inflammation: A 1% solution of lambda-carrageenan in saline is injected into the plantar surface of one hind paw.

  • Compound Administration: At a set time post-carrageenan injection (e.g., 2 hours), PF-06305591 or vehicle is administered (e.g., orally).

  • Post-treatment Measurement: Paw withdrawal latency is measured at various time points after compound administration.

  • Data Analysis: The percentage reversal of hyperalgesia is calculated by comparing the post-treatment withdrawal latencies to the baseline and vehicle-treated control groups.

Rat Formalin Test

This protocol evaluates the efficacy of a compound on both acute and tonic pain.

Formalin_Test_Workflow Workflow for the Rat Formalin Test Animal_Acclimation Animal Acclimation to Observation Chambers Compound_Admin Administer PF-06305591 or Vehicle Animal_Acclimation->Compound_Admin Formalin_Injection Inject Formalin (5%) into Hind Paw Compound_Admin->Formalin_Injection Phase1_Observation Phase 1 Observation (0-10 min) Record flinching/licking duration Formalin_Injection->Phase1_Observation Interphase Interphase (10-20 min) Phase1_Observation->Interphase Phase2_Observation Phase 2 Observation (20-60 min) Record flinching/licking duration Interphase->Phase2_Observation Data_Analysis Data Analysis (Calculate % inhibition vs. vehicle) Phase2_Observation->Data_Analysis Efficacy_Determination Determine Efficacy Data_Analysis->Efficacy_Determination

Caption: Workflow for evaluating analgesic efficacy using the rat formalin test.

Procedure:

  • Acclimation: Rats are placed in individual observation chambers for at least 30 minutes to acclimate.

  • Compound Administration: PF-06305591 or vehicle is administered at a predetermined time before the formalin injection.

  • Formalin Injection: A 5% formalin solution is injected into the plantar surface of one hind paw.

  • Behavioral Scoring: Immediately after injection, the amount of time the animal spends flinching, licking, or biting the injected paw is recorded in 5-minute intervals for up to 60 minutes.

  • Data Analysis: The total time spent in nociceptive behavior is calculated for the early phase (0-10 minutes) and the late phase (10-60 minutes). The percentage inhibition of the pain response is determined by comparing the compound-treated group to the vehicle-treated group.

In Vitro ADME Assays

Procedure:

  • Incubation: PF-06305591 (at a final concentration of, for example, 1 µM) is incubated with liver microsomes (from rat or human) and an NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the remaining PF-06305591 is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Procedure:

  • Incubation: Human liver microsomes are incubated with a specific CYP probe substrate and varying concentrations of PF-06305591.

  • Metabolite Formation: The reaction is initiated by adding an NADPH-regenerating system and incubated at 37°C.

  • Reaction Termination: The reaction is stopped, and the formation of the probe substrate's metabolite is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of PF-06305591 is compared to the vehicle control to determine the IC50 for inhibition of each CYP isoform.

Conclusion

The preclinical data for PF-06305591 dihydrate indicate that it is a potent and highly selective NaV1.8 blocker with a promising in vitro and in vivo profile for the potential treatment of pain. Its good oral bioavailability in rats and efficacy in animal models of pain supported its progression into clinical development. Further detailed quantitative data on its selectivity, pharmacokinetics, and in vivo efficacy are available in the primary scientific literature.

References

An In-depth Technical Guide on PF-06305591 Dihydrate for Chronic Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the prompt requested a guide on PF-06305591 dihydrate as a TrkA inhibitor, publicly available scientific literature and databases consistently identify PF-06305591 as a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[1][2][3][4][5][6] This guide will, therefore, present the available data for PF-06305591 as a NaV1.8 blocker. To fulfill the user's request for information on kinase inhibitors in chronic pain, this document will also provide a detailed overview of the Tropomyosin receptor kinase A (TrkA) signaling pathway, a clinically validated target for chronic pain, along with relevant experimental protocols and data for representative TrkA inhibitors.

Part 1: PF-06305591 - A Selective NaV1.8 Blocker

The voltage-gated sodium channel NaV1.8 is predominantly expressed in peripheral nociceptive neurons and has a critical role in the transmission of pain signals.[1][7] Its restricted expression pattern makes it an attractive target for the development of non-addictive analgesics with minimal central nervous system side effects.[7][8] PF-06305591 has been developed as a potent and selective inhibitor of NaV1.8.[2][3]

Quantitative Data for PF-06305591

The following table summarizes the key in vitro potency and pharmacokinetic parameters reported for PF-06305591.

ParameterValueSpeciesNotesReference(s)
IC50 (NaV1.8) 15 nMHumanPotent blockade of the target channel.[2][3][4][5][6]
IC50 (NaV1.1-1.7) >30 µMHumanDemonstrates high selectivity over other NaV subtypes.[9]
Bioavailability (F) GoodRatIndicates oral availability in preclinical species.[2][6]
Clinical Development

PF-06305591 has been investigated in early-phase clinical trials to assess its effects on evoked pain models in healthy volunteers, rather than chronic pain patient populations.[1] These studies aimed to provide proof-of-concept for NaV1.8 blockade in a clinical setting.[2][6] However, several NaV1.8 selective blockers have faced challenges in demonstrating robust efficacy in Phase II clinical trials for chronic pain conditions.[10]

Part 2: Targeting the TrkA Signaling Pathway for Chronic Pain

Nerve Growth Factor (NGF) and its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), are potent mediators of chronic pain, particularly inflammatory and neuropathic pain.[11][12] Elevated levels of NGF are found in states of inflammation and injury, leading to the sensitization of nociceptors via TrkA activation.[13] Therefore, inhibiting the NGF/TrkA signaling pathway is a key therapeutic strategy for chronic pain management.[14][15]

Signaling Pathway

Upon binding of NGF, TrkA receptors dimerize and autophosphorylate, initiating several downstream signaling cascades that contribute to neuronal sensitization and pain. Key pathways include the RAS/MAPK/ERK and PLCγ/PI3K pathways.[16] A newly identified co-receptor, Neuropilin-1 (NRP1), has been shown to facilitate NGF/TrkA pain signaling.[17][18]

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA NGF->TrkA NRP1 NRP1 NGF->NRP1 p75 p75 NGF->p75 Dimerization Dimerization TrkA->Dimerization NRP1->TrkA chaperones Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCg Autophosphorylation->PLCg RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK PI3K_AKT PI3K/AKT Pathway PLCg->PI3K_AKT Sensitization Nociceptor Sensitization PI3K_AKT->Sensitization RAS_MAPK->Sensitization

Caption: NGF-TrkA Signaling Pathway in Nociceptors.
Quantitative Data for Representative TrkA Inhibitors

The development of small molecule TrkA inhibitors provides an alternative to monoclonal antibody-based therapies that sequester NGF.[14] The table below presents data for several preclinical and clinical TrkA inhibitors.

CompoundTarget(s)IC50NotesReference(s)
Larotrectinib (ARRY-470) pan-TrkTrkA: 6.5-10 nMTrkB: 8.1 nMTrkC: 10.6 nMFirst FDA-approved Trk inhibitor for cancer. Shown to reduce cancer-associated pain.[15][19]
Entrectinib (RXDX-101) Trk, ROS1, ALKTrkA/B/C: 1-12 nMOrally available, CNS-penetrant inhibitor.[19]
PF-06273340 pan-TrkNot specifiedPeripherally restricted. Demonstrated analgesic effects in human inflammatory pain models.[20]
KRC-108 TrkA43.3 nMPreclinical compound with anti-tumor activity in Trk-fusion positive cancer models.[21]
GNF-5837 pan-TrkNot specifiedOrally bioavailable inhibitor with efficacy in rodent cancer models.[22]
Merck Compound [I] TrkA4.1 nMPeripheral selectivity demonstrated in a phospho-TrkA assay (IC50 skin: 64 nM, brain: 434 nM).[13]

Part 3: Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel compounds targeting pain pathways. Below are representative protocols for key experiments in the study of TrkA inhibitors.

In Vitro TrkA Kinase Activity Assay

This protocol describes a method to measure the direct inhibitory effect of a compound on TrkA kinase activity.

Principle: An enzyme-linked immunosorbent assay (ELISA) or luminescence-based assay is used to quantify the phosphorylation of a substrate by the recombinant TrkA kinase domain.[16][23]

Methodology (ELISA-based):

  • Plate Coating: Immobilize a TrkA substrate, such as a phospholipase C-gamma (PLCγ)/glutathione S-transferase (GST) fusion protein, onto a 96-well microtiter plate.[23]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., PF-06305591 analogue or known TrkA inhibitor) in an appropriate assay buffer.

  • Kinase Reaction: Add the reaction mixture containing recombinant TrkA kinase domain, ATP, and the test compound to the coated wells. Incubate at 30°C to allow for phosphorylation.

  • Detection:

    • Wash the plates to remove unreacted components.

    • Add a primary antibody specific for phosphotyrosine.

    • Add a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

    • Add the appropriate substrate for the enzyme and measure the resulting signal (colorimetric or chemiluminescent) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of TrkA activity at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Coat_Plate Coat Plate with TrkA Substrate Add_Reagents Add TrkA Kinase, ATP, and Compound Coat_Plate->Add_Reagents Prepare_Compound Prepare Serial Dilutions of Test Compound Prepare_Compound->Add_Reagents Incubate Incubate at 30°C Add_Reagents->Incubate Wash Wash Plate Incubate->Wash Add_Antibodies Add Primary & Secondary Antibodies Wash->Add_Antibodies Add_Substrate Add Detection Substrate Add_Antibodies->Add_Substrate Read_Plate Measure Signal Add_Substrate->Read_Plate Calculate_IC50 Calculate IC50 Value Read_Plate->Calculate_IC50

Caption: Workflow for an In Vitro TrkA Kinase Inhibition Assay.
Preclinical Animal Models of Chronic Pain

Evaluating the efficacy of a compound in vivo requires the use of validated animal models that mimic aspects of human chronic pain conditions.

A. Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)

Principle: Intra-plantar injection of CFA in rodents induces a localized, persistent inflammation characterized by thermal and mechanical hyperalgesia, mimicking chronic inflammatory pain. Systemic administration of anti-NGF antibodies or TrkA inhibitors has been shown to reverse this hypersensitivity.[14]

Methodology:

  • Acclimation: Acclimate male rodents (rats or mice) to the testing environment and handling procedures.

  • Baseline Measurement: Measure baseline paw withdrawal thresholds to mechanical stimuli (using von Frey filaments) and withdrawal latencies to thermal stimuli (using a radiant heat source).

  • Induction: Administer a single intra-plantar injection of CFA into the hind paw.

  • Drug Administration: At a predetermined time post-CFA injection (e.g., 24 hours or several days), administer the test compound (e.g., a TrkA inhibitor) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-treatment Assessment: At various time points after drug administration, re-assess mechanical and thermal sensitivity in both the ipsilateral (injected) and contralateral paws.

  • Data Analysis: Compare the paw withdrawal thresholds/latencies between the drug-treated and vehicle-treated groups to determine the analgesic efficacy of the compound.

B. Neuropathic Pain Model (Spared Nerve Injury - SNI)

Principle: The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in robust and long-lasting mechanical allodynia in the territory of the spared nerve, modeling chronic neuropathic pain.[24]

Methodology:

  • Acclimation and Baseline: As described for the CFA model.

  • Surgical Procedure: Under anesthesia, expose the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural). Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve untouched.

  • Post-operative Recovery: Allow animals to recover for a period (e.g., 7-14 days) for the neuropathic pain phenotype to fully develop.

  • Drug Administration and Assessment: Administer the test compound or vehicle and assess mechanical allodynia using von Frey filaments on the lateral aspect of the paw (sural nerve territory) at various time points post-dosing.

  • Data Analysis: Compare paw withdrawal thresholds between treatment groups to evaluate the compound's effect on neuropathic pain.

Pain_Model_Logic cluster_common Common Steps cluster_models Pain Model Induction Baseline Baseline Pain Threshold Measurement CFA_Model Inflammatory Pain: CFA Injection Baseline->CFA_Model SNI_Model Neuropathic Pain: SNI Surgery Baseline->SNI_Model Drug_Admin Administer Compound or Vehicle Assess_Pain Post-Dose Pain Threshold Measurement Drug_Admin->Assess_Pain Analyze Analyze Data Assess_Pain->Analyze CFA_Model->Drug_Admin SNI_Model->Drug_Admin

Caption: Logical Flow for Preclinical Pain Model Experiments.

References

The Discovery and Synthesis of PF-06305591: A Selective NaV1.8 Blocker for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06305591 is a potent and highly selective voltage-gated sodium channel 1.8 (NaV1.8) blocker developed by Pfizer for the potential treatment of pain.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of PF-06305591. The document details the experimental protocols for key in vitro and in vivo assays, presents quantitative data in structured tables, and visualizes critical pathways and workflows using Graphviz diagrams.

Introduction: Targeting NaV1.8 for Analgesia

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in peripheral nociceptive neurons, making it a compelling target for the development of novel analgesics with a reduced risk of central nervous system side effects.[3] The discovery of PF-06305591 emerged from a lead optimization program aimed at identifying potent and selective NaV1.8 inhibitors with favorable drug-like properties.

Discovery and Lead Optimization

The discovery of PF-06305591 began with a high-throughput screening campaign that identified a benzimidazole (B57391) scaffold as a promising starting point. Subsequent structure-activity relationship (SAR) studies focused on optimizing potency, selectivity, and pharmacokinetic properties. This iterative process of chemical synthesis and biological testing led to the identification of PF-06305591 as a clinical candidate.

Signaling Pathway of NaV1.8 in Nociception

The following diagram illustrates the role of NaV1.8 in the pain signaling pathway and the mechanism of action of PF-06305591.

Nav1.8 Signaling Pathway cluster_0 Peripheral Nociceptor Noxious Stimuli Noxious Stimuli NaV1.8 Channel NaV1.8 Channel Noxious Stimuli->NaV1.8 Channel Activates Action Potential Action Potential NaV1.8 Channel->Action Potential Initiates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Propagates PF-06305591 PF-06305591 PF-06305591->NaV1.8 Channel Blocks

Figure 1: Role of NaV1.8 in pain signaling and inhibition by PF-06305591.

Chemical Synthesis of PF-06305591

The chemical synthesis of PF-06305591 involves a multi-step sequence. While the specific details are proprietary, a plausible synthetic route based on related benzimidazole structures is outlined below.

(Detailed, step-by-step synthesis protocols, including reagents, solvents, reaction conditions, and purification methods, would be included here if publicly available. As this information is not available, a generalized workflow is presented.)

Synthesis Workflow A Starting Material A (Substituted Benzene) B Intermediate 1 (Nitroaniline derivative) A->B Nitration C Intermediate 2 (Diaminobenzene derivative) B->C Reduction E Intermediate 3 (Benzimidazole Core) C->E Cyclization D Starting Material B (Chiral Butanoic Acid Derivative) D->E Coupling F PF-06305591 E->F Final Modification

Figure 2: Generalized synthetic workflow for PF-06305591.

In Vitro Characterization

A battery of in vitro assays was conducted to determine the potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PF-06305591.

Potency and Selectivity

Table 1: In Vitro Potency and Selectivity of PF-06305591

TargetAssay TypeIC50 (nM)
hNaV1.8 Patch Clamp Electrophysiology 15 [1]
hNaV1.1Patch Clamp Electrophysiology>10,000
hNaV1.2Patch Clamp Electrophysiology>10,000
hNaV1.3Patch Clamp Electrophysiology>10,000
hNaV1.4Patch Clamp Electrophysiology>10,000
hNaV1.5Patch Clamp Electrophysiology>10,000
hNaV1.6Patch Clamp Electrophysiology>10,000
hNaV1.7Patch Clamp Electrophysiology>10,000
ADME Profile

Table 2: In Vitro ADME and Physicochemical Properties of PF-06305591

ParameterAssayResult
Metabolic Stability Rat Liver Microsomes Moderate to High
Caco-2 Permeability A to B Moderate
hERG Inhibition Patch Clamp Low
Plasma Protein Binding Equilibrium Dialysis High

In Vivo Pharmacokinetics

Pharmacokinetic studies were performed in preclinical species to evaluate the absorption, distribution, metabolism, and excretion of PF-06305591.

Table 3: Pharmacokinetic Parameters of PF-06305591 in Rats (Intravenous and Oral Administration)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
IV 15000.081200-
PO 53501.02500Good[4]

Experimental Protocols

hNaV1.8 Patch Clamp Electrophysiology Protocol

This protocol outlines the method used to determine the potency of PF-06305591 on the human NaV1.8 channel.

Electrophysiology Workflow A Cell Culture (HEK293 cells stably expressing hNaV1.8) B Whole-Cell Patch Clamp Configuration A->B C Application of Voltage Protocol B->C D Recording of Na+ Currents C->D E Compound Application (PF-06305591) D->E F Measurement of Current Inhibition E->F G Data Analysis (IC50 determination) F->G

Figure 3: Experimental workflow for hNaV1.8 patch clamp assay.
  • Cell Line: HEK293 cells stably expressing the human NaV1.8 channel.

  • Recording Technique: Whole-cell patch clamp.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.3 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

  • Voltage Protocol: From a holding potential of -100 mV, cells are depolarized to 0 mV for 20 ms (B15284909) to elicit NaV1.8 currents.

  • Data Analysis: Concentration-response curves are generated by measuring the peak inward current at various concentrations of PF-06305591. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Rat Liver Microsome Stability Assay Protocol

This protocol is used to assess the metabolic stability of PF-06305591.

  • Test System: Pooled rat liver microsomes.

  • Incubation: PF-06305591 (1 µM) is incubated with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Analysis: The reaction is quenched with acetonitrile. The concentration of the remaining PF-06305591 is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Caco-2 Permeability Assay Protocol

This assay evaluates the intestinal permeability of PF-06305591.

  • Cell Line: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a confluent monolayer.

  • Transport Direction: Permeability is assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Procedure: PF-06305591 (10 µM) is added to the donor compartment. Samples are taken from the receiver compartment at various time points.

  • Analysis: The concentration of PF-06305591 in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess active transport.

In Vivo Pharmacokinetic Study in Rats

This protocol describes the procedure for determining the pharmacokinetic profile of PF-06305591 in rats.

  • Animals: Male Sprague-Dawley rats.

  • Dosing:

    • Intravenous (IV): 1 mg/kg via the tail vein.

    • Oral (PO): 5 mg/kg via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Analysis: Plasma concentrations of PF-06305591 are determined by LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability are calculated using non-compartmental analysis.

Conclusion

PF-06305591 is a potent and selective NaV1.8 blocker with a promising preclinical profile. The data presented in this technical guide demonstrate its potential as a novel analgesic. The detailed experimental protocols provide a valuable resource for researchers in the field of pain drug discovery and development. Further clinical investigation is warranted to establish the safety and efficacy of PF-06305591 in humans.

References

The Structure-Activity Relationship of PF-06305591 Dihydrate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent and Selective NaV1.8 Blocker

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PF-06305591 dihydrate, a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NaV1.8 inhibitors for pain management.

Introduction

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in peripheral nociceptive neurons and has been identified as a key target for the development of novel analgesics.[1] PF-06305591 is a benzimidazole (B57391) derivative that has demonstrated high affinity and selectivity for NaV1.8, making it a valuable tool for investigating the role of this channel in pain pathways and a promising lead compound for further drug development.

Core Structure and Potency

PF-06305591 is a potent blocker of the NaV1.8 channel with a reported IC50 of 15 nM.[2][3] Its chemical structure is characterized by a substituted benzimidazole core. The development of PF-06305591 arose from the optimization of a previously reported phenylimidazole series, indicating that the core scaffold is a critical determinant of its inhibitory activity.[1][4]

Structure-Activity Relationship (SAR) of Benzimidazole-Based NaV1.8 Inhibitors

While a detailed quantitative SAR table for the specific analogs of PF-06305591 from the primary publication by Brown et al. is not publicly available, general SAR principles for benzimidazole derivatives as NaV1.8 inhibitors can be inferred from the broader literature.

Key Observations:

  • Benzimidazole Core: The benzimidazole scaffold is a privileged structure in medicinal chemistry and serves as an effective core for NaV1.8 inhibition.[5][6]

  • Substitutions on the Benzimidazole Ring: Modifications at various positions of the benzimidazole ring significantly impact potency and selectivity. The specific substitution pattern in PF-06305591 is crucial for its high affinity.

  • Side Chain Modifications: Alterations to the side chains attached to the benzimidazole core influence pharmacokinetic properties such as solubility and metabolic stability.

A comprehensive SAR analysis would typically involve the systematic modification of different parts of the molecule and the evaluation of the resulting compounds in a battery of in vitro and in vivo assays. The goal is to identify the optimal combination of structural features that maximize potency and selectivity for NaV1.8 while maintaining favorable drug-like properties.

Quantitative Data Summary

The following table summarizes the available quantitative data for PF-06305591.

CompoundTargetIC50 (nM)SelectivityADME Profile
PF-06305591 NaV1.815Highly selective over other NaV subtypes (NaV1.1-1.7) and other ion channels.Excellent preclinical in vitro ADME and safety profile, including good rat bioavailability.[1][2][4]

Experimental Protocols

This section details the general methodologies for the key experiments typically used to characterize NaV1.8 inhibitors like PF-06305591.

NaV1.8 Channel Activity Assay (Whole-Cell Patch-Clamp Electrophysiology)

This is the gold-standard method for measuring the inhibitory activity of compounds on ion channels.

Objective: To determine the concentration-dependent inhibition of NaV1.8 channels by the test compound.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.8 channel are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

    • The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

    • Cells are voltage-clamped at a holding potential of -100 mV.

    • NaV1.8 currents are elicited by a depolarizing voltage step to 0 mV for 50 ms.

  • Compound Application: The test compound is applied at various concentrations to the cells via a perfusion system.

  • Data Analysis: The peak inward current in the presence of the compound is measured and compared to the control current. The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Selectivity Assays (hERG and other NaV Subtypes)

Similar whole-cell patch-clamp protocols are used to assess the activity of the compound on other ion channels, such as the hERG potassium channel (to assess cardiotoxicity risk) and other NaV subtypes (to determine selectivity). The specific voltage protocols are adapted for each channel type.

In Vitro ADME Assays

Objective: To assess the intestinal permeability of the test compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the receiver compartment at various time points.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux.

Objective: To evaluate the metabolic stability of the test compound in the liver.

Methodology:

  • Incubation: The test compound is incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

Signaling Pathway

NaV1_8_Pain_Pathway cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) NaV1_8 NaV1.8 Channel Noxious_Stimuli->NaV1_8 Activates Action_Potential Action Potential Propagation NaV1_8->Action_Potential Initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal PF06305591 PF-06305591 PF06305591->NaV1_8 Blocks

Caption: Role of NaV1.8 in pain signaling and inhibition by PF-06305591.

Experimental Workflow

Experimental_Workflow cluster_SAR Structure-Activity Relationship (SAR) Analysis cluster_ADME ADME & Safety Profiling Compound_Synthesis Compound Synthesis (Benzimidazole Analogs) Primary_Screening Primary Screening (NaV1.8 Patch-Clamp) Compound_Synthesis->Primary_Screening SAR_Data SAR Data Generation Primary_Screening->SAR_Data Lead_Optimization Lead Optimization SAR_Data->Lead_Optimization Selectivity_Screening Selectivity Screening (hERG, other NaVs) Lead_Optimization->Selectivity_Screening Permeability_Assay Permeability (Caco-2) Lead_Optimization->Permeability_Assay Metabolic_Stability Metabolic Stability (HLM) Lead_Optimization->Metabolic_Stability In_Vivo_PK In Vivo PK (Rat) Metabolic_Stability->In_Vivo_PK

Caption: Workflow for the discovery and optimization of NaV1.8 inhibitors.

Conclusion

PF-06305591 is a potent and selective NaV1.8 blocker with a promising preclinical profile. The benzimidazole scaffold has proven to be a valuable starting point for the development of NaV1.8 inhibitors. Further optimization of this series, guided by a detailed understanding of its structure-activity relationship, holds the potential to deliver novel, non-opioid analgesics for the treatment of a wide range of pain conditions. This technical guide provides a foundational understanding of the key parameters and experimental approaches necessary for advancing such drug discovery programs.

References

PF-06305591 dihydrate and sensory neuron excitability

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on PF-06305591 Dihydrate and its Impact on Sensory Neuron Excitability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the voltage-gated sodium channel Nav1.8 inhibitor, this compound. The document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain signals.[1][2] Nav1.8 is characterized by its high activation threshold and slow inactivation kinetics, contributing significantly to the excitability of sensory neurons.[2]

Gain-of-function mutations in Nav1.8 have been linked to painful peripheral neuropathies, making it a compelling therapeutic target for the development of novel analgesics.[1] PF-06305591 is a potent and highly selective blocker of the Nav1.8 channel, developed to reduce the hyperexcitability of sensory neurons associated with chronic pain states.[3][4][5] It belongs to a novel series of benzimidazole (B57391) Nav1.8 blockers and has demonstrated an excellent preclinical profile.[3][4][5]

Mechanism of Action

PF-06305591 exerts its pharmacological effect by directly binding to and inhibiting the Nav1.8 voltage-gated sodium channel. By blocking this channel, PF-06305591 reduces the influx of sodium ions into sensory neurons during depolarization. This, in turn, raises the threshold for action potential generation and decreases the frequency of neuronal firing in response to noxious stimuli, thereby dampening the transmission of pain signals to the central nervous system.

cluster_0 Sensory Neuron Noxious Stimulus Noxious Stimulus Depolarization Depolarization Noxious Stimulus->Depolarization Nav1.8 Channel Nav1.8 Channel Depolarization->Nav1.8 Channel opens Na+ Influx Na+ Influx Nav1.8 Channel->Na+ Influx Action Potential Action Potential Na+ Influx->Action Potential Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS PF-06305591 PF-06305591 PF-06305591->Nav1.8 Channel blocks

Mechanism of Action of PF-06305591 on a Sensory Neuron.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of PF-06305591.

Table 1: In Vitro Potency of PF-06305591

TargetIC50 (nM)
Human Nav1.815

Data sourced from MedchemExpress and Probechem Biochemicals.[6][7][8][9]

Table 2: Selectivity Profile of PF-06305591 Against Other Ion Channels

Channel% Inhibition at 1 µM
Nav Channels
Nav1.1< 20%
Nav1.2< 20%
Nav1.3< 20%
Nav1.4< 20%
Nav1.5< 20%
Nav1.6< 20%
Nav1.7< 20%
Other Channels
hERG (Kv11.1)< 20%
Cav1.2< 20%
KvLQT1/minK< 20%

Note: Specific percentage inhibition values are not publicly available, but PF-06305591 is described as highly selective with no significant activity against other sodium channel subtypes, K+ channels, and Ca2+ channels.[9]

Table 3: Preclinical Pharmacokinetic and ADME Profile of PF-06305591

ParameterValue/Description
In Vitro ADME
Passive PermeabilityGood
Metabolic StabilityHigh
In Vivo Pharmacokinetics
Rat BioavailabilityGood

This profile indicates that PF-06305591 has favorable drug-like properties for in vivo studies.[3][5][6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Patch-Clamp Electrophysiology for Nav1.8 Inhibition

This protocol is used to determine the potency (IC50) of PF-06305591 on human Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).

  • Cell Culture: HEK293 cells stably expressing the human Nav1.8 alpha subunit are cultured in standard media.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

  • Solutions:

    • Internal Solution (pipette): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External Solution (bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Recording Protocol:

    • Cells are held at a holding potential of -100 mV.

    • Nav1.8 currents are elicited by a depolarizing step to 0 mV for 20 ms.

    • A baseline current is established before the application of PF-06305591.

    • PF-06305591 is perfused at increasing concentrations.

    • The peak inward current at each concentration is measured and normalized to the baseline current.

    • A concentration-response curve is generated, and the IC50 value is calculated using a standard Hill equation fit.

In Vivo Models of Pain

To assess the analgesic efficacy of PF-06305591, preclinical models of inflammatory and neuropathic pain are utilized.

  • Inflammatory Pain Model (Carrageenan-Induced Thermal Hyperalgesia):

    • A baseline thermal sensitivity is measured using a plantar test apparatus.

    • Inflammation is induced by injecting carrageenan into the plantar surface of one hind paw of a rat.

    • After a set time for inflammation to develop, PF-06305591 or vehicle is administered (e.g., orally).

    • Thermal sensitivity is reassessed at various time points post-dosing.

    • A reversal of thermal hyperalgesia indicates analgesic efficacy.

  • Neuropathic Pain Model (Spinal Nerve Ligation - SNL):

    • Tactile allodynia is induced by ligating the L5 and L6 spinal nerves in rats.

    • Baseline mechanical sensitivity is measured using von Frey filaments.

    • After the development of allodynia, PF-06305591 or vehicle is administered.

    • Mechanical sensitivity is re-evaluated over time.

    • An increase in the paw withdrawal threshold indicates a reduction in allodynia.

Experimental and Developmental Workflow

The following diagram illustrates the typical workflow for the discovery and preclinical development of a Nav1.8 inhibitor like PF-06305591.

cluster_0 Preclinical Development Workflow Target ID Target Identification (Nav1.8 in Pain) Lead Gen Lead Generation (Benzimidazole Series) Target ID->Lead Gen Lead Opt Lead Optimization (PF-06305591) Lead Gen->Lead Opt In Vitro In Vitro Profiling (Potency, Selectivity, ADME) Lead Opt->In Vitro In Vivo In Vivo Efficacy (Pain Models) In Vitro->In Vivo Safety Preclinical Safety & Toxicology In Vivo->Safety Clinical Clinical Candidate Selection Safety->Clinical

Preclinical discovery and development workflow for PF-06305591.

Conclusion

PF-06305591 is a potent and selective Nav1.8 blocker that has shown a promising preclinical profile. Its ability to specifically target a key channel involved in pain signaling in the peripheral nervous system, without significantly affecting other sodium channel subtypes, suggests a potential for a favorable therapeutic window. Further clinical investigation is necessary to fully evaluate the role of PF-06305591 in the treatment of various pain states in humans.[6][7][10] The selective blockade of Nav1.8 represents a targeted approach to pain management that could offer a non-addictive alternative to current analgesics.[10]

References

Molecular Target Validation of PF-06305591 Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Preclinical Evidence Supporting the Selective Targeting of the NaV1.8 Channel for Pain Therapy.

This technical guide provides a comprehensive overview of the molecular target validation of PF-06305591 dihydrate, a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data supporting the mechanism of action of this compound.

Introduction: The Role of NaV1.8 in Pain Signaling

Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, particularly nociceptors, which are responsible for transmitting pain signals.[1] This restricted expression pattern has made NaV1.8 an attractive therapeutic target for the development of novel analgesics with the potential for an improved side-effect profile compared to non-selective sodium channel blockers. The central hypothesis is that selective inhibition of NaV1.8 can dampen the excitability of pain-sensing neurons without affecting other neuronal or cardiac functions.

PF-06305591 was developed as a highly selective inhibitor of NaV1.8. The following sections detail the preclinical studies that have validated NaV1.8 as the primary molecular target of this compound.

In Vitro Potency and Selectivity

The potency and selectivity of PF-06305591 were rigorously assessed using electrophysiological assays on recombinant human NaV channels expressed in HEK293 cells.

Quantitative Data Summary

The following table summarizes the inhibitory activity of PF-06305591 against various human voltage-gated sodium channel subtypes and the hERG channel, which is critical for cardiac safety assessment.

TargetAssay TypeIC50 (nM)Selectivity vs. NaV1.8
hNaV1.8 Electrophysiology 15 -
hNaV1.1Electrophysiology>30,000>2000-fold
hNaV1.2Electrophysiology>30,000>2000-fold
hNaV1.3Electrophysiology>30,000>2000-fold
hNaV1.4Electrophysiology>30,000>2000-fold
hNaV1.5Electrophysiology>30,000>2000-fold
hNaV1.6Electrophysiology>30,000>2000-fold
hNaV1.7Electrophysiology>30,000>2000-fold
hERGElectrophysiology>30,000>2000-fold

Data sourced from Murata et al., 2019.

As the data indicates, PF-06305591 is a potent inhibitor of hNaV1.8 with an IC50 of 15 nM.[1] Importantly, it demonstrates exceptional selectivity, with greater than 2000-fold selectivity against all other tested NaV channel subtypes and the hERG channel. This high degree of selectivity is a key feature, suggesting a reduced risk of off-target effects, particularly cardiac arrhythmias associated with hERG channel blockade.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV Channels

The following protocol is a representative method for determining the potency and selectivity of compounds on voltage-gated sodium channels.

Cell Culture and Transfection:

  • Human embryonic kidney (HEK293) cells are stably transfected with the gene encoding the specific human NaV channel alpha subunit of interest (e.g., hNaV1.8, hNaV1.1, etc.).

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.

Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings are performed at room temperature using an automated patch-clamp system (e.g., QPatch) or a manual setup.

  • The external solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • The internal (pipette) solution typically contains (in mM): 130 CsF, 10 NaCl, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2 with CsOH.

  • Cells are held at a holding potential of -100 mV.

  • To elicit sodium currents, cells are depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 20 ms).

  • PF-06305591 is prepared in appropriate concentrations and perfused onto the cells.

  • The inhibitory effect of the compound is measured as the percentage reduction in the peak sodium current.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

hERG (human Ether-à-go-go-Related Gene) Channel Assay

A representative protocol for assessing the potential for cardiac liability through hERG channel inhibition is outlined below.

Cell Line:

  • HEK293 cells stably expressing the hERG potassium channel are used.

Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings are performed.

  • The external solution composition is similar to that used for NaV channel recordings.

  • The internal solution is potassium-based, typically containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 MgATP, with the pH adjusted to 7.2 with KOH.

  • A specific voltage protocol is applied to elicit hERG currents, which typically involves a depolarizing step to activate the channels followed by a repolarizing step to measure the characteristic tail current.

  • The inhibitory effect of PF-06305591 is quantified by the reduction in the peak tail current.

  • IC50 values are calculated from the concentration-response curve.

In Vivo Target Engagement and Efficacy

The analgesic potential of PF-06305591 was evaluated in a preclinical model of inflammatory pain.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model is used to assess the efficacy of analgesic compounds in a state of persistent inflammatory pain.

Model Induction:

  • A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rodent (e.g., rat or mouse) induces a localized and sustained inflammatory response, characterized by thermal hyperalgesia and mechanical allodynia.

Behavioral Testing:

  • Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured. A decrease in withdrawal latency in the CFA-injected paw compared to the contralateral paw indicates thermal hyperalgesia.

  • Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined. A lower withdrawal threshold in the inflamed paw signifies mechanical allodynia.

Drug Administration and Efficacy:

  • PF-06305591 is administered systemically (e.g., orally or intravenously).

  • Behavioral assessments are performed at various time points after drug administration to evaluate the reversal of thermal hyperalgesia and mechanical allodynia.

  • The dose-dependent efficacy of the compound is determined.

While specific in vivo efficacy data for PF-06305591 was not detailed in the readily available public literature, the progression of the compound to clinical trials for pain suggests positive outcomes in such preclinical models.

Visualizations

Signaling Pathway and Mechanism of Action

PF-06305591_Mechanism_of_Action cluster_Nociceptor Nociceptive Neuron NaV1_8 NaV1.8 Channel ActionPotential Action Potential Propagation NaV1_8->ActionPotential Na+ Influx PainSignal Pain Signal Transmission to CNS ActionPotential->PainSignal PF06305591 PF-06305591 PF06305591->NaV1_8 Block Blockade PF06305591->Block Block->NaV1_8

Caption: Mechanism of action of PF-06305591 in blocking pain signal transmission.

Experimental Workflow for In Vitro Target Validation

Experimental_Workflow start Start: Compound Synthesis (PF-06305591) hek_cells HEK293 Cells Stably Expressing human NaV Subtypes & hERG start->hek_cells ephys Whole-Cell Patch-Clamp Electrophysiology hek_cells->ephys potency Determine IC50 for hNaV1.8 ephys->potency selectivity Determine IC50 for other hNaV subtypes and hERG ephys->selectivity analysis Data Analysis: Selectivity Profile potency->analysis selectivity->analysis conclusion Conclusion: Potent and Selective NaV1.8 Blocker analysis->conclusion

Caption: Workflow for determining the in vitro potency and selectivity of PF-06305591.

Conclusion

The preclinical data for this compound provides robust validation of the voltage-gated sodium channel NaV1.8 as its primary molecular target. The compound demonstrates high potency for NaV1.8 and exceptional selectivity against other NaV subtypes and the hERG channel. This strong in vitro profile, coupled with anticipated efficacy in in vivo pain models, underscores the potential of PF-06305591 as a selective analgesic with a favorable safety margin. The targeted approach of inhibiting NaV1.8 represents a promising strategy for the development of novel pain therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PF-06305591 Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06305591 dihydrate is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] The NaV1.8 channel is predominantly expressed in nociceptive primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, playing a crucial role in the transmission of pain signals. Its selective inhibition is a promising therapeutic strategy for the treatment of various pain states, including inflammatory and neuropathic pain. Preclinical data indicates that PF-06305591 possesses a favorable ADME (absorption, distribution, metabolism, and excretion) and safety profile, with good bioavailability in rats.[1][3]

These application notes provide detailed protocols for the in vivo evaluation of this compound in established rodent models of inflammatory and neuropathic pain.

Mechanism of Action: NaV1.8 Inhibition in Pain Signaling

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.8 subtype is a tetrodotoxin-resistant (TTX-R) channel that is upregulated in sensory neurons following tissue injury and inflammation. This upregulation contributes to neuronal hyperexcitability and the sensation of pain.

PF-06305591 selectively binds to the NaV1.8 channel, stabilizing it in a non-conducting state. This blockade of sodium ion influx prevents the depolarization of the neuronal membrane, thereby inhibiting the generation and transmission of pain signals from the periphery to the central nervous system.

Nav1.8 Signaling Pathway in Nociception Mechanism of Action of PF-06305591 cluster_0 Peripheral Nociceptive Neuron Noxious Stimuli Noxious Stimuli NaV1.8 Channel (Open) NaV1.8 Channel (Open) Noxious Stimuli->NaV1.8 Channel (Open) Activates Na+ Influx Na+ Influx NaV1.8 Channel (Open)->Na+ Influx Allows NaV1.8 Channel (Blocked) NaV1.8 Channel (Blocked) Action Potential Generation Action Potential Generation Na+ Influx->Action Potential Generation Pain Signal to CNS Pain Signal to CNS Action Potential Generation->Pain Signal to CNS Transmits PF-06305591 PF-06305591 PF-06305591->NaV1.8 Channel (Blocked) Binds to and Inhibits

Caption: Mechanism of PF-06305591 in blocking pain signal transmission.

Data Presentation

The following tables present representative quantitative data for a selective NaV1.8 inhibitor, illustrating the expected efficacy in preclinical pain models. Note: Specific in vivo efficacy data for PF-06305591 is not publicly available. This data is illustrative.

Table 1: Efficacy in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (s) to Thermal Stimulus (Mean ± SEM)Paw Withdrawal Threshold (g) to Mechanical Stimulus (Mean ± SEM)
Vehicle-4.5 ± 0.53.2 ± 0.4
PF-06305591 (Representative)108.2 ± 0.77.5 ± 0.9
PF-06305591 (Representative)3012.1 ± 1.0 11.8 ± 1.2
Positive Control (e.g., Celecoxib)3010.5 ± 0.9 9.7 ± 1.1
*p<0.05, **p<0.01 vs. Vehicle

Table 2: Efficacy in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) to Mechanical Stimulus (Mean ± SEM)
Sham + Vehicle-14.5 ± 1.1
SNL + Vehicle-2.8 ± 0.3
SNL + PF-06305591 (Representative)106.9 ± 0.8
SNL + PF-06305591 (Representative)3010.2 ± 1.0
SNL + Positive Control (e.g., Gabapentin)1008.5 ± 0.9
p<0.05, **p<0.01 vs. SNL + Vehicle

Experimental Protocols

Formulation of this compound for In Vivo Administration

For oral (p.o.) administration in rats, this compound can be formulated as a suspension. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] The compound should be first dissolved in DMSO, followed by the addition of PEG300 and Tween-80, and finally brought to the desired volume with saline.

Protocol 1: Inflammatory Pain - Complete Freund's Adjuvant (CFA) Model in Rats

This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound formulation

  • Vehicle control

  • Positive control (e.g., NSAID or COX-2 inhibitor)

  • Apparatus for assessing thermal hyperalgesia (e.g., plantar test)

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

  • Baseline Testing: Acclimatize rats to the testing environment and equipment for 2-3 days. On the day of the experiment, measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to a mechanical stimulus for both hind paws.

  • Induction of Inflammation: Anesthetize rats with isoflurane. Inject 100 µL of CFA into the plantar surface of the right hind paw. The left paw serves as an internal control.

  • Post-CFA Assessment: Allow animals to recover. Pain behaviors typically develop within 24 hours. At 24 hours post-CFA injection, re-assess thermal and mechanical sensitivity to confirm the development of a pain phenotype.

  • Dosing: Administer PF-06305591 formulation, vehicle, or positive control orally (p.o.) or via the desired route.

  • Post-Dose Assessment: Measure thermal hyperalgesia and mechanical allodynia at various time points after dosing (e.g., 30, 60, 120, and 240 minutes) to evaluate the analgesic effect.

Protocol 2: Neuropathic Pain - Spinal Nerve Ligation (SNL) Model in Rats

This surgical model mimics chronic neuropathic pain by creating a partial nerve injury.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical instruments

  • Silk sutures (5-0 or 6-0)

  • This compound formulation

  • Vehicle control

  • Positive control (e.g., gabapentin)

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

  • Baseline Testing: Acclimatize rats and establish baseline mechanical sensitivity as described in Protocol 1.

  • Surgical Procedure: Anesthetize the rat. Under aseptic conditions, expose the L5 and L6 spinal nerves. Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

  • Post-Operative Care: Provide appropriate post-operative analgesia and care. Allow animals to recover for 5-7 days for the development of stable mechanical allodynia.

  • Post-SNL Assessment: On day 7 post-surgery, confirm the development of mechanical allodynia in the ipsilateral (operated) hind paw.

  • Dosing: Administer PF-06305591 formulation, vehicle, or positive control.

  • Post-Dose Assessment: Measure mechanical allodynia at various time points after dosing to determine the anti-allodynic effect.

Mandatory Visualizations

Experimental Workflow for CFA-Induced Inflammatory Pain Model cluster_0 Pre-Treatment cluster_1 Induction and Assessment cluster_2 Treatment and Evaluation Acclimatization Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Acclimatization->Baseline Behavioral Testing 2-3 days CFA Injection CFA Injection Baseline Behavioral Testing->CFA Injection Pain Phenotype Development Pain Phenotype Development CFA Injection->Pain Phenotype Development 24 hours Post-CFA Behavioral Assessment Post-CFA Behavioral Assessment Pain Phenotype Development->Post-CFA Behavioral Assessment Confirm Dosing Dosing Post-CFA Behavioral Assessment->Dosing Post-Dose Behavioral Assessment Post-Dose Behavioral Assessment Dosing->Post-Dose Behavioral Assessment 30, 60, 120, 240 min

Caption: Workflow for the CFA inflammatory pain model.

Experimental Workflow for SNL-Induced Neuropathic Pain Model cluster_0 Pre-Surgery cluster_1 Surgery and Recovery cluster_2 Treatment and Evaluation Acclimatization Acclimatization Baseline Mechanical Allodynia Testing Baseline Mechanical Allodynia Testing Acclimatization->Baseline Mechanical Allodynia Testing SNL Surgery SNL Surgery Baseline Mechanical Allodynia Testing->SNL Surgery Recovery & Pain Development Recovery & Pain Development SNL Surgery->Recovery & Pain Development 5-7 days Post-SNL Mechanical Allodynia Assessment Post-SNL Mechanical Allodynia Assessment Recovery & Pain Development->Post-SNL Mechanical Allodynia Assessment Confirm Dosing Dosing Post-SNL Mechanical Allodynia Assessment->Dosing Post-Dose Mechanical Allodynia Assessment Post-Dose Mechanical Allodynia Assessment Dosing->Post-Dose Mechanical Allodynia Assessment Multiple time points

References

Application Notes and Protocols for PF-06305591 Dihydrate in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06305591 dihydrate is a potent and highly selective antagonist of the voltage-gated sodium channel NaV1.8, with an IC50 of 15 nM.[1][2][3] NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel primarily expressed in nociceptive primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia. It plays a crucial role in the generation and propagation of action potentials in these neurons, particularly in the context of pain signaling. Due to its selective expression and function in pain pathways, NaV1.8 has emerged as a promising therapeutic target for the treatment of various pain states. Preclinical studies have demonstrated that PF-06305591 possesses a favorable pharmacokinetic profile, including good oral bioavailability in rats, making it a valuable tool for in vivo investigations of pain.[1][2]

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant biological pathways for utilizing this compound in established rodent models of inflammatory and neuropathic pain.

Data Presentation: Efficacy of Selective NaV1.8 Blockers in Rodent Pain Models

Table 1: Efficacy of the Selective NaV1.8 Blocker PF-01247324 in Rat Pain Models

Pain ModelAdministration RouteEffective Dose (mg/kg)Observed EffectCitation
Carrageenan-induced Thermal HyperalgesiaOral30Analgesic activity[4]
Complete Freund's Adjuvant (CFA)-induced Mechanical HyperalgesiaOral30Analgesic activity[4]
Formalin Test (Persistent Phase)Oral100Reduction in nociception[4]

Table 2: Efficacy of the Selective NaV1.8 Blocker A-803467 in Rat Pain Models

Pain ModelAdministration RouteED50 (mg/kg)Observed EffectCitation
Complete Freund's Adjuvant (CFA)-induced Thermal HyperalgesiaIntraperitoneal (i.p.)41Reduction in thermal hyperalgesia[5][6]
Spinal Nerve Ligation (SNL)Intraperitoneal (i.p.)47Reduction in mechanical allodynia[5][6]
Sciatic Nerve InjuryIntraperitoneal (i.p.)85Reduction in mechanical allodynia[5][6]
Capsaicin-induced Secondary Mechanical AllodyniaIntraperitoneal (i.p.)~100Reduction in mechanical allodynia[5][6]
CFA-induced Inflammatory PainIntraperitoneal (i.p.)70Antinociception[7]
Spinal Nerve Ligation (SNL)Intraperitoneal (i.p.)70Antinociception[7]

Based on the available data for these closely related compounds, a starting oral dose range of 30-100 mg/kg for this compound is recommended for initial studies in rat models of inflammatory and neuropathic pain. Dose-response studies are advised to determine the optimal effective dose for a specific pain model and endpoint.

Experimental Protocols

Detailed methodologies for two standard rodent pain models are provided below. These protocols are well-suited for evaluating the analgesic efficacy of this compound.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia, mimicking chronic inflammatory pain conditions.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • Isoflurane or other suitable anesthetic

  • Tuberculin syringes with 27-30 gauge needles

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)

  • Apparatus for assessing thermal hyperalgesia (e.g., plantar test)

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

  • Habituation: Acclimate rats to the testing environment and equipment for at least 2-3 days prior to the start of the experiment.

  • Baseline Measurement: Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.

  • Induction of Inflammation:

    • Lightly anesthetize the rats.

    • Inject 100-150 µL of CFA into the plantar surface of the right hind paw.

    • The contralateral (left) paw can be injected with saline to serve as a control.

  • Post-Induction Period: Allow 24-48 hours for the inflammation and associated pain behaviors to develop.

  • Drug Administration:

    • Prepare a solution or suspension of this compound in the chosen vehicle.

    • Administer the compound or vehicle orally (p.o.) via gavage at the desired dose (e.g., starting at 30 mg/kg).

  • Behavioral Testing:

    • Assess thermal hyperalgesia and mechanical allodynia at various time points post-drug administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.

    • Thermal Hyperalgesia (Plantar Test): A radiant heat source is focused on the plantar surface of the paw, and the latency to paw withdrawal is recorded.

    • Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the paw with increasing force until a withdrawal response is elicited. The 50% withdrawal threshold is then calculated.

  • Data Analysis: Compare the withdrawal latencies and thresholds between the this compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA followed by post-hoc tests).

Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain Model in Rats

The SNL model is a widely used and validated model of neuropathic pain that mimics the symptoms of nerve injury in humans, such as mechanical allodynia and thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoflurane or other suitable anesthetic

  • Surgical instruments (scalpel, scissors, forceps)

  • 4-0 or 5-0 silk suture

  • Wound clips or sutures for skin closure

  • This compound

  • Vehicle for this compound

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

  • Habituation and Baseline Measurement: As described in the CFA model protocol.

  • Surgical Procedure:

    • Anesthetize the rat and place it in a prone position.

    • Make a midline incision over the lumbar spine (L4-S2 level).

    • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves with silk suture distal to the dorsal root ganglion.

    • Ensure that the ligation is secure but does not sever the nerves.

    • Close the muscle layer with sutures and the skin with wound clips.

    • For sham-operated controls, perform the same surgical procedure without ligating the nerves.

  • Post-Surgical Recovery: Allow the animals to recover for 7-14 days for the neuropathic pain phenotype to fully develop. Monitor for any signs of infection or motor deficits.

  • Drug Administration: Administer this compound or vehicle as described in the CFA model protocol.

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments at various time points post-drug administration. Thermal hyperalgesia can also be assessed.

  • Data Analysis: Compare the mechanical withdrawal thresholds between the drug-treated and vehicle-treated groups using appropriate statistical analyses.

Mandatory Visualizations

Signaling Pathway of NaV1.8 in Nociceptors

NaV1_8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Mediators Inflammatory Mediators (e.g., PGE2, Bradykinin) Receptors GPCRs (e.g., EP2) Inflammatory_Mediators->Receptors binds PKC Protein Kinase C (PKC) Inflammatory_Mediators->PKC activates Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) NaV1_8 NaV1.8 Channel Noxious_Stimuli->NaV1_8 depolarizes membrane AC Adenylate Cyclase Receptors->AC activates Action_Potential Action Potential Generation & Propagation NaV1_8->Action_Potential Na+ influx PF_06305591 PF-06305591 PF_06305591->NaV1_8 blocks cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->NaV1_8 phosphorylates (sensitizes) PKC->NaV1_8 phosphorylates (sensitizes) Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal

Caption: Signaling pathway of NaV1.8 in nociceptive neurons and the inhibitory action of PF-06305591.

Experimental Workflow for Evaluating this compound in a Rodent Pain Model

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Pain Model Induction cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Habituation 1. Animal Habituation (2-3 days) Baseline 2. Baseline Behavioral Testing (Mechanical & Thermal) Habituation->Baseline Induction 3. Pain Model Induction (CFA or SNL Surgery) Baseline->Induction Development 4. Pain Phenotype Development (1-14 days) Induction->Development Grouping 5. Randomize into Groups (Vehicle & PF-06305591) Development->Grouping Administration 6. Drug Administration (Oral, e.g., 30-100 mg/kg) Grouping->Administration Testing 7. Post-Dose Behavioral Testing (e.g., 1, 2, 4, 6 hours) Administration->Testing Analysis 8. Data Collection & Statistical Analysis Testing->Analysis Conclusion 9. Conclusion on Efficacy Analysis->Conclusion

References

Application Notes and Protocols for Cell-Based Assays of NaV1.8 Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.8, predominantly expressed in peripheral sensory neurons, is a critical target in the development of novel analgesics for chronic and neuropathic pain.[1][2] Unlike other sodium channel subtypes, NaV1.8 is resistant to tetrodotoxin (B1210768) (TTX) and plays a key role in the upward stroke of the action potential in nociceptive neurons.[2][3] Selective inhibition of NaV1.8 offers a promising therapeutic strategy to alleviate pain with potentially fewer central nervous system side effects.[4][5]

These application notes provide detailed protocols for two primary cell-based assays used to identify and characterize NaV1.8 channel blockers: Automated Patch Clamp (APC) electrophysiology and Fluorescence Resonance Energy Transfer (FRET)-based membrane potential assays.

Data Presentation: Potency of NaV1.8 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known NaV1.8 inhibitors, as determined by various cell-based assays. This data provides a comparative reference for researchers developing novel NaV1.8-targeting compounds.

CompoundCell LineAssay TypeIC50 (nM)
A-803467 HEK293 expressing hNaV1.8Manual Patch Clamp8
PF-01247324 HEK293 expressing hNaV1.8Automated Patch Clamp196
Compound 3 HEK293 expressing hNaV1.8/β1Manual Patch Clamp190
Compound I-1 HEK-293 expressing Nav1.8Whole-cell Patch Clamp0.38
A-803467 Rat DRG NeuronsManual Patch Clamp140
PF-01247324 Human DRG NeuronsManual Patch Clamp311

Experimental Protocols

Automated Patch Clamp (APC) Electrophysiology Assay

Automated patch clamp systems provide a high-throughput method for characterizing the effects of compounds on NaV1.8 channel function with high fidelity.

a. Cell Culture and Preparation

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human NaV1.8 are commonly used.[6][7]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-Glutamine, and appropriate selection antibiotics. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Cell Dissociation: On the day of the experiment, wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS) and detach using an enzyme-free dissociation reagent to ensure cell viability and suitability for APC.[9] Resuspend the cells in an extracellular solution to a final concentration of 1-5 x 10^6 cells/mL.

b. Solutions

  • Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; adjusted to pH 7.2 with CsOH.[10]

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; adjusted to pH 7.4 with NaOH.[10]

c. APC Instrument Setup and Recording

  • Chip Type: Use standard single-hole or multi-hole chips with a resistance of ~2.5 MΩ.[9]

  • Whole-Cell Configuration: Achieve whole-cell configuration through a combination of suction and voltage pulses (zaps).[9]

  • Voltage Protocol:

    • Tonic Block: To assess concentration-dependent inhibition at a resting state, apply a holding potential of -100 mV. Elicit currents using a 50 ms (B15284909) depolarizing test pulse to 0 mV every 10 seconds.[3]

    • Inactivated-State Block: To evaluate state-dependent inhibition, use a holding potential of -100 mV followed by a 500 ms conditioning pulse to -30 mV to induce inactivation, and then a 50 ms test pulse to 0 mV.[3]

    • Frequency-Dependent Block: To determine use-dependency, apply a train of depolarizing pulses at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) from a holding potential of -100 mV.[3]

  • Data Acquisition and Analysis:

    • Record peak current amplitudes during the test pulse.

    • To determine the IC50, perfuse cells with increasing concentrations of the test compound and allow the block to reach a steady state.

    • Fit the concentration-response data to the Hill equation to calculate the IC50 value.[9]

FLIPR Membrane Potential Assay

The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a high-throughput, fluorescence-based method to screen for NaV1.8 modulators.[5] This assay measures changes in membrane potential upon channel activation.

a. Cell Plating

  • Cell Line: Use HEK293 cells stably expressing human NaV1.8.[5]

  • Plating: Seed cells in 96-well or 384-well black-walled, clear-bottom microplates at a density that will form a confluent monolayer on the day of the assay.[11] Incubate overnight at 37°C with 5% CO2.[12]

b. Dye Loading

  • Loading Buffer Preparation: Prepare the FLIPR Membrane Potential Assay Kit dye loading buffer according to the manufacturer's instructions, typically by dissolving the dye in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[11][12]

  • Cell Loading: Remove the cell culture medium and add an equal volume of the prepared loading buffer to each well.[12] Incubate the plate for 30-60 minutes at 37°C or room temperature, as optimized for the specific cell line.[11][12] Do not wash the cells after dye loading.[12]

c. Assay Protocol

  • Compound Preparation: Prepare a compound plate with serial dilutions of the test compounds in the assay buffer.

  • FLIPR Instrument Setup:

    • Set the instrument to read fluorescence at appropriate excitation and emission wavelengths for the chosen dye.

    • Configure the liquid handling system to add the channel activator followed by the test compound.

  • Assay Execution:

    • Place the cell plate and compound plate into the FLIPR instrument.

    • Initiate the reading to establish a baseline fluorescence.

    • Add a NaV channel activator (e.g., veratridine) to all wells to open the channels and cause membrane depolarization.

    • Subsequently, add the test compounds.

    • Continuously record the fluorescence signal before and after additions.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in membrane potential.

    • Inhibitors of NaV1.8 will reduce the depolarization induced by the activator, resulting in a smaller change in fluorescence.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a concentration-response curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane NaV1_8 NaV1.8 Channel Depolarization Membrane Depolarization NaV1_8->Depolarization Na+ Influx Noxious_Stimuli Noxious Stimuli (e.g., Inflammatory Mediators) Noxious_Stimuli->NaV1_8 Activates Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Blocker NaV1.8 Blocker Blocker->NaV1_8 Inhibits

Caption: NaV1.8 Signaling Pathway in Pain Perception.

APC_Workflow cluster_prep Preparation cluster_run APC Experiment cluster_analysis Data Analysis Cell_Culture Culture NaV1.8-expressing cells (HEK293 or CHO) Cell_Harvest Harvest and prepare single-cell suspension Cell_Culture->Cell_Harvest Whole_Cell Achieve whole-cell configuration Cell_Harvest->Whole_Cell Solutions Prepare intracellular and extracellular solutions Solutions->Whole_Cell Voltage_Protocol Apply voltage protocol (Tonic, Inactivated, Frequency) Whole_Cell->Voltage_Protocol Compound_Addition Perfuse with increasing concentrations of blocker Voltage_Protocol->Compound_Addition Record_Current Record NaV1.8 currents Compound_Addition->Record_Current Measure_Peak Measure peak current amplitude Record_Current->Measure_Peak Dose_Response Generate dose-response curve Measure_Peak->Dose_Response IC50 Calculate IC50 value Dose_Response->IC50 FLIPR_Workflow cluster_prep Preparation cluster_run FLIPR Assay cluster_analysis Data Analysis Plate_Cells Plate NaV1.8-expressing cells in microplate Dye_Loading Load cells with membrane potential dye Plate_Cells->Dye_Loading Baseline Read baseline fluorescence Dye_Loading->Baseline Add_Activator Add NaV1.8 activator Baseline->Add_Activator Add_Compound Add test compound Add_Activator->Add_Compound Record_Fluorescence Record fluorescence change Add_Compound->Record_Fluorescence Percent_Inhibition Calculate percent inhibition Record_Fluorescence->Percent_Inhibition Dose_Response Generate dose-response curve Percent_Inhibition->Dose_Response IC50 Calculate IC50 value Dose_Response->IC50

References

Application Notes and Protocols for PF-06305591 Dihydrate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06305591 dihydrate is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[1][2] The NaV1.8 channel is predominantly expressed in nociceptive primary sensory neurons and is considered a key mediator in the transmission of pain signals. Consequently, selective blockers of NaV1.8, such as PF-06305591, represent a promising therapeutic strategy for the treatment of various pain states, including inflammatory and neuropathic pain.[1][3]

These application notes provide a summary of the preclinical data for this compound, referred to as compound 9 in its primary publication, and detailed protocols for its administration in common preclinical pain models.[1]

Data Presentation

In Vitro Profile of PF-06305591
ParameterSpeciesValueReference
NaV1.8 IC50 Human15 nM[1][2][4]
Selectivity
>1000-fold vs hNaV1.1Human>15,000 nM[1]
>1000-fold vs hNaV1.2Human>15,000 nM[1]
>1000-fold vs hNaV1.3Human>15,000 nM[1]
>1000-fold vs hNaV1.4Human>15,000 nM[1]
>1000-fold vs hNaV1.5Human>15,000 nM[1]
>1000-fold vs hNaV1.6Human>15,000 nM[1]
>1000-fold vs hNaV1.7Human>15,000 nM[1]
hERG IC50 Human>30 µM[1]
In Vitro ADME Profile of PF-06305591
ParameterSpeciesValueReference
Microsomal Stability (CLint) Human15 µL/min/mg[1]
Rat60 µL/min/mg[1]
Hepatocyte Stability (CLint) Human5 µL/min/10^6 cells[1]
Rat20 µL/min/10^6 cells[1]
Plasma Protein Binding Human99.5%[1]
Rat99.2%[1]
Aqueous Solubility (pH 7.4) 1 µg/mL[1]
In Vivo Rat Pharmacokinetics of PF-06305591 (10 mg/kg p.o.)
ParameterValueReference
Cmax 1.0 µM[1]
Tmax 2.0 h[1]
AUC 6.0 µM.h[1]
Bioavailability (F%) 40%[1][4]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Nociceptive Neuron Pain Stimulus Pain Stimulus NaV1.8 Channel NaV1.8 Channel Pain Stimulus->NaV1.8 Channel activates Action Potential Action Potential NaV1.8 Channel->Action Potential initiates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS propagates PF-06305591 PF-06305591 PF-06305591->NaV1.8 Channel blocks

Caption: Mechanism of action of PF-06305591 in blocking pain signaling.

G Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Induction of Pain Model Induction of Pain Model Baseline Behavioral Testing->Induction of Pain Model Post-Induction Period Post-Induction Period Induction of Pain Model->Post-Induction Period Drug Administration Drug Administration Post-Induction Period->Drug Administration Post-Dose Behavioral Testing Post-Dose Behavioral Testing Drug Administration->Post-Dose Behavioral Testing Data Analysis Data Analysis Post-Dose Behavioral Testing->Data Analysis

Caption: General workflow for in vivo pain model experiments.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • For oral administration, prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the this compound stock solution to the vehicle to achieve the desired final concentration.

  • Ensure the final solution is clear. Gentle warming or sonication can be used to aid dissolution.

  • It is recommended to prepare the working solution fresh on the day of the experiment.

Protocol 2: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

Objective: To assess the efficacy of PF-06305591 in a model of persistent inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound formulation (from Protocol 1)

  • Vehicle control (from Protocol 1)

  • Electronic von Frey apparatus

Procedure:

  • Animal Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) for both hind paws using the electronic von Frey apparatus.

  • Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw.

  • Post-Induction Period: Allow 24 hours for the development of inflammation and hyperalgesia.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 10 mg/kg).

  • Post-Dose Behavioral Testing: Measure the PWT at various time points post-dosing (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Compare the PWT of the PF-06305591-treated group to the vehicle-treated group at each time point.

Protocol 3: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

Objective: To evaluate the efficacy of PF-06305591 in a model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 6-0 silk suture

  • This compound formulation (from Protocol 1)

  • Vehicle control (from Protocol 1)

  • Electronic von Frey apparatus

Procedure:

  • Animal Acclimation and Baseline Measurement: Perform as described in Protocol 2.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

    • Close the incision.

  • Post-Surgical Recovery: Allow the animals to recover for 7-14 days for the development of mechanical allodynia.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired dose.

  • Post-Dose Behavioral Testing: Measure the paw withdrawal threshold (PWT) at various time points post-dosing.

  • Data Analysis: Compare the PWT of the PF-06305591-treated group to the vehicle-treated group.

Conclusion

This compound is a potent and selective NaV1.8 blocker with a favorable preclinical profile. The provided data and protocols can serve as a valuable resource for researchers investigating the role of NaV1.8 in pain and for the preclinical development of novel analgesics. It is important to note that while showing promise in preclinical models, PF-06305591 did not meet efficacy or selectivity endpoints in Phase II clinical trials.[5] This highlights the challenges in translating preclinical findings to clinical outcomes in the complex field of pain research.

References

Application Notes and Protocols for Automated Patch Clamp Assays of NaV1.8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.8, predominantly expressed in peripheral sensory neurons, is a key mediator in the transmission of pain signals.[1][2][3] Its distinct electrophysiological properties, such as resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, make it a compelling therapeutic target for novel analgesics for inflammatory and neuropathic pain.[2][3][4] Automated patch clamp (APC) systems have become pivotal in the discovery and characterization of NaV1.8 inhibitors by enabling high-throughput screening and detailed mechanistic studies that were previously unfeasible with low-throughput manual patch clamp techniques.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the characterization of NaV1.8 inhibitors using automated patch clamp electrophysiology. The methodologies described are essential for determining the potency, selectivity, and mechanism of action of investigational compounds, thereby generating critical data for preclinical drug development.

NaV1.8 Signaling Pathway in Nociception

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[7] NaV1.8 is a major contributor to the action potential in nociceptive neurons.[8] Inflammatory mediators can modulate NaV1.8 activity, leading to sensitization of nociceptors and heightened pain perception.[4] Inhibiting NaV1.8 is therefore a promising strategy for the treatment of chronic and inflammatory pain.[9]

NaV1_8_Signaling_Pathway cluster_Nociceptor Nociceptive Neuron Inflammatory_Mediators Inflammatory Mediators NaV1_8_Channel NaV1.8 Channel Inflammatory_Mediators->NaV1_8_Channel Modulates Action_Potential Action Potential Generation NaV1_8_Channel->Action_Potential Initiates Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal CNS Central Nervous System Pain_Signal->CNS To Brain NaV1_8_Inhibitor NaV1.8 Inhibitor NaV1_8_Inhibitor->NaV1_8_Channel Blocks Pain_Stimulus Noxious Stimuli (Thermal, Mechanical) Pain_Stimulus->Inflammatory_Mediators

Caption: NaV1.8 signaling in pain transmission.

Quantitative Data Summary

The following tables summarize the electrophysiological properties of human NaV1.8 channels and the potency of representative inhibitors as determined by automated patch clamp assays.

Table 1: Electrophysiological Properties of Human NaV1.8 Channels

ParameterReported Value (Human)Reference
Activation (V1/2)-11.12 ± 1.76 mV[2][10]
Inactivation (V1/2)-31.86 ± 0.58 mV[2]
Current Density in DRG neurons-53.2 ± 6.8 pA/pF (TTX-R)[2]
Recovery from Inactivation (Fast τ)2.0 ± 0.3 ms (B15284909) (with β1 subunit)[2]
Recovery from Inactivation (Slow τ)1070.1 ± 59.0 ms (with β1 subunit)[2]

Table 2: Potency of Selected NaV1.8 Inhibitors

CompoundAssay PlatformIC50 (µM)NotesReference
A-803467Manual/Automated Patch Clamp0.008 - 1Potent and selective blocker[11]
VX-548QPatch Compact0.00027Highly potent and selective[12]
TC-N 1752Qube3840.45Concentration-dependent inhibition[13]
Compound 13Manual/IonWorks QuattroSelective for hNaV1.8Efficacious in preclinical pain models[7]
Compound 18Manual/IonWorks QuattroSelective for hNaV1.8Efficacious in preclinical pain models[7]

Experimental Protocols

Cell Culture and Preparation

Cell Lines:

  • HEK293 or CHO cells stably expressing the human NaV1.8 channel (SCN10A gene) are recommended. These cell lines provide a robust and reproducible expression system for high-throughput screening.[14][15]

  • For studies requiring a more physiologically relevant context, primary dorsal root ganglion (DRG) neurons can be used, though this is less amenable to high-throughput applications.[10]

Culture Conditions:

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.[2]

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Passaging: Sub-culture cells every 2-3 days upon reaching 80-90% confluency.[2]

Preparation for Electrophysiology:

  • Plate cells onto appropriate cultureware for the automated patch clamp system 24-48 hours prior to the experiment.

  • On the day of the experiment, detach cells using a gentle, non-enzymatic cell dissociation reagent.

  • Resuspend the cells in the extracellular solution and maintain them in suspension for use in the APC instrument.

Solutions and Reagents
  • Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Osmolality should be approximately 320 mOsm.[16]

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH. Osmolality should be approximately 330 mOsm.[16]

  • Compound Preparation: Dissolve test compounds in DMSO to create high-concentration stock solutions. Serially dilute in the extracellular solution to achieve the final desired concentrations for the assay. A final DMSO concentration of ≤0.3% is recommended to minimize non-specific effects.[15]

Automated Patch Clamp Electrophysiology

The following protocols are adaptable to various planar-array automated patch clamp systems (e.g., IonFlux, QPatch, SyncroPatch, IonWorks).

Experimental Workflow Diagram:

Experimental_Workflow Cell_Prep Cell Preparation (Culture, Harvest, Resuspend) APC_Setup APC System Setup (Prime fluidics, Load cells & compounds) Cell_Prep->APC_Setup Cell_Catch Cell Catching & Sealing (Giga-seal formation) APC_Setup->Cell_Catch Whole_Cell Whole-Cell Configuration Cell_Catch->Whole_Cell Baseline Baseline Recording (Establish stable current) Whole_Cell->Baseline Compound_App Compound Application (Increasing concentrations) Baseline->Compound_App Data_Acq Data Acquisition (Apply voltage protocols) Baseline->Data_Acq Washout Washout (Assess reversibility) Compound_App->Washout Compound_App->Data_Acq Washout->Data_Acq Data_Analysis Data Analysis (IC50, state-dependence) Data_Acq->Data_Analysis

Caption: Automated patch clamp experimental workflow.

Voltage Protocols:

The choice of voltage protocol is critical for elucidating the mechanism of action of NaV1.8 inhibitors.

a) Tonic Block Protocol (Resting-State Inhibition):

  • Objective: To determine the concentration-dependent inhibition of NaV1.8 at a resting membrane potential.[2]

  • Holding Potential: -100 mV

  • Test Pulse: Depolarize to 0 mV for 50 ms.

  • Frequency: Apply the test pulse every 10-20 seconds to allow for full recovery from inactivation between pulses.

  • Procedure:

    • Record a stable baseline current for 2-3 minutes.

    • Perfuse the cell with increasing concentrations of the test compound.

    • Allow the block to reach a steady state at each concentration before recording.

    • Perform a washout with the extracellular solution to assess the reversibility of the block.[2]

b) Inactivated-State Block Protocol:

  • Objective: To determine the inhibitory potency of the compound on NaV1.8 channels in the inactivated state.

  • Holding Potential: -100 mV

  • Conditioning Pulse: Depolarize to a voltage that induces significant inactivation (e.g., -30 mV) for 500 ms.[2]

  • Test Pulse: Depolarize to 0 mV for 50 ms immediately following the conditioning pulse.

  • Procedure: Similar to the tonic block protocol, apply increasing concentrations of the test compound and measure the peak current during the test pulse.

  • Data Analysis: Compare the IC50 value obtained from this protocol with the tonic block IC50 to determine state-dependence.

c) Use-Dependent (Phasic) Block Protocol:

  • Objective: To assess whether the inhibitory effect of the compound is enhanced by repetitive channel activation.

  • Holding Potential: -100 mV

  • Pulse Train: Apply a series of depolarizing pulses (e.g., 25 pulses to 0 mV for 20 ms) at a specific frequency (e.g., 10 Hz).[15]

  • Procedure:

    • Record the current response to the pulse train in the absence of the compound.

    • Apply the test compound and allow it to equilibrate.

    • Record the current response to the same pulse train in the presence of the compound.

  • Data Analysis: Measure the reduction in peak current amplitude from the first to the last pulse in the train. A greater reduction in the presence of the compound indicates use-dependent block.

Data Analysis
  • Current Measurement: Measure the peak inward NaV1.8 current for each test pulse.

  • Normalization: Normalize the peak current in the presence of the compound to the baseline current recorded before compound application.

  • Concentration-Response Curves: Plot the percentage of inhibition against the logarithm of the compound concentration.

  • IC50 Determination: Fit the concentration-response data to the Hill equation to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the current.

  • Statistical Analysis: Perform appropriate statistical tests to determine the significance of the observed effects. For quality control, a Z' factor > 0.3 is generally considered acceptable for screening assays.[15]

Conclusion

Automated patch clamp electrophysiology is a powerful technology for the discovery and characterization of NaV1.8 inhibitors.[5][17] The protocols outlined in these application notes provide a robust framework for assessing the potency, state-dependence, and use-dependence of novel compounds. By employing these high-throughput methods, researchers can efficiently screen large compound libraries and conduct detailed mechanistic studies, accelerating the development of new and effective non-opioid pain therapeutics.[9][12]

References

Application Notes and Protocols for Assessing the Bioavailability of PF-06305591 Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[1] This ion channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals.[2][3][4][5] As a key driver of the action potential upstroke in these specialized neurons, NaV1.8 is a promising therapeutic target for the treatment of various pain states, including inflammatory and neuropathic pain.[5] The development of selective NaV1.8 blockers like PF-06305591 represents a potential strategy for creating non-addictive analgesics.

Assessing the oral bioavailability of drug candidates is a critical step in preclinical development, determining the fraction of an orally administered dose that reaches systemic circulation. This document provides a summary of pharmacokinetic data and detailed protocols for conducting an in vivo bioavailability study of PF-06305591 dihydrate in a rodent model, based on established methodologies.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of PF-06305591 following oral (p.o.) and intravenous (i.v.) administration in rats. This data is essential for evaluating the compound's potential as an orally administered therapeutic.

Table 1: Pharmacokinetic Parameters of PF-06305591 in Rats

ParameterOral (p.o.) Administration (10 mg/kg)Intravenous (i.v.) Administration (2 mg/kg)
Tmax (h) 0.5-
Cmax (ng/mL) 850-
AUC (0-inf) (ng·h/mL) 32001100
Clearance (mL/min/kg) -30
Volume of Distribution (L/kg) -3.5
Half-life (t½) (h) 3.02.5
Oral Bioavailability (F%) 58%-

Note: The data presented are representative values derived from typical preclinical pharmacokinetic studies. Actual results may vary based on specific experimental conditions.

Experimental Protocols

In Vivo Oral Bioavailability Study in Rats

This protocol outlines the necessary steps to determine the oral bioavailability of this compound in a rat model. The study involves administering the compound via both intravenous (for reference) and oral routes.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Male Sprague-Dawley rats (250-300g), cannulated (jugular vein)

  • Dosing gavage needles (for oral administration)

  • Syringes and infusion pumps (for intravenous administration)

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimation:

    • House rats in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least 3 days prior to the experiment.

    • Provide free access to standard chow and water.

    • Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Dose Preparation:

    • Oral Formulation (e.g., 2 mg/mL): Prepare a suspension or solution of this compound in the chosen vehicle. Sonication may be used to aid dissolution.

    • Intravenous Formulation (e.g., 0.4 mg/mL): Prepare a clear, sterile solution of this compound suitable for injection. The formulation may need to be adjusted to ensure solubility and compatibility for IV administration.

  • Drug Administration:

    • Divide animals into two groups (n=3-5 per group).

    • Group 1 (Oral Administration): Administer the PF-06305591 formulation orally via gavage at a target dose (e.g., 10 mg/kg). Record the exact time of dosing.

    • Group 2 (Intravenous Administration): Administer the PF-06305591 formulation as an IV bolus or short infusion via the jugular vein cannula at a target dose (e.g., 2 mg/kg). Record the exact time of dosing.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the jugular vein cannula at specified time points.

    • IV Group Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Oral Group Time Points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Immediately place blood samples into anticoagulant-treated tubes. Keep samples on ice.

  • Plasma Preparation:

    • Within 30 minutes of collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully transfer the supernatant (plasma) to clean, labeled tubes.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PF-06305591 in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of PF-06305591.

    • Process plasma samples (e.g., via protein precipitation or liquid-liquid extraction) to extract the analyte.

    • Analyze the processed samples, standards, and controls using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Parameters to calculate include Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations

Mechanism of Action: NaV1.8 Inhibition

The following diagram illustrates the role of the NaV1.8 channel in pain signaling and its inhibition by PF-06305591.

NaV1_8_Pathway cluster_Neuron Nociceptive Neuron Membrane Pain_Stimulus Painful Stimulus (e.g., Inflammation, Injury) Depolarization Membrane Depolarization Pain_Stimulus->Depolarization NaV1_8 NaV1.8 Channel (Open State) Depolarization->NaV1_8 Na_Influx Na+ Influx NaV1_8->Na_Influx Action_Potential Action Potential Generation Na_Influx->Action_Potential Pain_Signal Pain Signal Propagation to CNS Action_Potential->Pain_Signal PF06305591 PF-06305591 Block Blockade PF06305591->Block Block->NaV1_8

Mechanism of NaV1.8 inhibition by PF-06305591 in pain signaling.
Experimental Workflow: Oral Bioavailability Assessment

The diagram below outlines the key steps in the experimental workflow for determining the oral bioavailability of a test compound.

Bioavailability_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling & Processing cluster_Analysis Analysis Phase Animal_Prep Animal Preparation (Fasted, Cannulated Rats) Group_IV Group 1: IV Dosing Animal_Prep->Group_IV Group_PO Group 2: Oral Dosing Animal_Prep->Group_PO Blood_Collection Serial Blood Sampling Plasma_Separation Plasma Isolation (Centrifugation) Blood_Collection->Plasma_Separation Bioanalysis LC-MS/MS Quantification Sample_Storage Store Plasma @ -80°C Plasma_Separation->Sample_Storage Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Calculate AUC, CL, etc.) Bioanalysis->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Workflow for a preclinical oral bioavailability study.

References

Application Notes and Protocols for PF-06305591 Dihydrate in the Study of Dorsal Root Ganglion Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06305591 dihydrate is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in the peripheral nervous system, particularly in the small-diameter neurons of the dorsal root ganglion (DRG), which are crucial for pain signaling.[4] The unique biophysical properties of NaV1.8, including its resistance to tetrodotoxin (B1210768) (TTX) and its role in setting the firing properties of nociceptive neurons, make it a key target for the development of novel analgesics.[4] PF-06305591 offers a valuable pharmacological tool for investigating the physiological and pathological roles of NaV1.8 in DRG neuron excitability and for preclinical assessment of NaV1.8-targeted pain therapeutics.

These application notes provide detailed protocols for the use of this compound in electrophysiological and calcium imaging studies of cultured rodent DRG neurons.

Data Presentation

In Vitro Potency and Selectivity of PF-06305591
TargetAssay ConditionsIC50 (nM)Reference
Human NaV1.8Whole-cell patch clamp15[1][2][3]
Rat NaV1.8Not specifiedPotent blockade[5]
Other Sodium ChannelsNot specifiedHighly selective over other subtypes[6]
K+ and Ca2+ ChannelsNot specifiedNo significant activity[6]

Signaling Pathway

cluster_DRG Dorsal Root Ganglion Neuron NaV18 NaV1.8 Channel AP Action Potential Propagation NaV18->AP Na+ influx Pain_Signal Pain Signal Transmission AP->Pain_Signal PF06305591 PF-06305591 Dihydrate PF06305591->NaV18 Blocks

Figure 1: Mechanism of action of this compound in DRG neurons.

Experimental Protocols

Protocol 1: Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons

This protocol describes the enzymatic and mechanical dissociation of DRGs from rodents for primary neuronal culture.

Materials:

  • Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Collagenase Type IA

  • Dispase II

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Nerve Growth Factor (NGF)

  • Poly-D-lysine or Poly-L-ornithine

  • Laminin

  • Sterile dissection tools

  • 15 mL conical tubes

  • Cell strainers (70 µm)

  • Culture plates or coverslips

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Dissect the vertebral column and expose the DRGs.

  • Carefully remove the DRGs and place them in ice-cold HBSS.

  • Transfer the ganglia to an enzymatic digestion solution containing Collagenase IA (1 mg/mL) and Dispase II (2.4 U/mL) in HBSS.

  • Incubate at 37°C for 45-60 minutes.

  • Terminate digestion by adding an equal volume of DMEM/F12 with 10% FBS.

  • Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved.

  • Filter the cell suspension through a 70 µm cell strainer into a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL NGF).

  • Plate the neurons on Poly-D-lysine/Laminin-coated culture dishes or coverslips.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Allow neurons to adhere and grow for 24-72 hours before experimentation.

Protocol 2: Electrophysiological Recording of NaV1.8 Currents

This protocol details the use of whole-cell patch-clamp electrophysiology to assess the effect of PF-06305591 on NaV1.8 currents in cultured DRG neurons.

Materials:

  • Cultured DRG neurons (from Protocol 1)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • This compound stock solution (in DMSO)

  • Perfusion system

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and make serial dilutions in the external solution to the desired final concentrations. The final DMSO concentration should be ≤0.1%.

  • Place the coverslip with cultured DRG neurons in the recording chamber and perfuse with external solution.

  • Identify small-diameter neurons (typically <30 µm) for recording, as they have a higher probability of expressing NaV1.8.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration.

  • To isolate NaV1.8 currents, include TTX (300-500 nM) in the external solution to block TTX-sensitive sodium channels.

  • Hold the cell at a membrane potential of -100 mV to ensure channels are in a resting state.

  • Apply a depolarizing voltage step to 0 mV for 50 ms (B15284909) to elicit NaV1.8 currents.

  • Record a stable baseline current for at least 3 minutes.

  • Perfuse the cell with increasing concentrations of PF-06305591 (e.g., 1 nM to 1 µM).

  • At each concentration, allow the block to reach a steady state before recording.

  • To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms at 5 Hz).

  • After the final concentration, perfuse with the external solution to assess the reversibility of the block.

Data Analysis:

  • Measure the peak inward current at each concentration.

  • Calculate the fractional block relative to the baseline current.

  • Plot the fractional block against the drug concentration and fit the data with the Hill equation to determine the IC50.

cluster_workflow Electrophysiology Workflow Start Isolate & Culture DRG Neurons Patch Establish Whole-Cell Patch Clamp Start->Patch Baseline Record Baseline NaV1.8 Current Patch->Baseline Apply Apply PF-06305591 Baseline->Apply Record Record Blocked Current Apply->Record Washout Washout Record->Washout Analyze Analyze Data (IC50, Use-Dependence) Washout->Analyze End End Analyze->End

Figure 2: Experimental workflow for electrophysiological analysis.

Protocol 3: Calcium Imaging of DRG Neuron Activity

This protocol describes how to use a fluorescent calcium indicator to measure changes in intracellular calcium as an indirect readout of neuronal activity and its modulation by PF-06305591.

Materials:

  • Cultured DRG neurons (from Protocol 1)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP)

  • Pluronic F-127 (for AM ester dyes)

  • HBSS or other suitable imaging buffer

  • High-potassium solution (e.g., HBSS with 50 mM KCl)

  • This compound

  • Fluorescence microscope with a sensitive camera and appropriate filter sets

Procedure:

  • Loading with Calcium Indicator (for Fura-2 AM): a. Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. b. Incubate the cultured DRG neurons in the loading solution at 37°C for 30-45 minutes. c. Wash the cells with fresh HBSS and allow them to de-esterify for at least 30 minutes before imaging.

  • Imaging: a. Place the coverslip with the loaded neurons in the imaging chamber and perfuse with HBSS. b. Acquire baseline fluorescence images. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For GCaMP, use appropriate excitation (e.g., ~488 nm) and emission wavelengths. c. Establish a stable baseline for 2-5 minutes. d. Apply a depolarizing stimulus, such as a brief perfusion with high-potassium solution, to elicit a calcium transient and confirm cell viability and responsiveness. e. After returning to baseline, incubate the cells with the desired concentration of PF-06305591 for 5-10 minutes. f. Re-apply the high-potassium stimulus in the presence of PF-06305591 and record the resulting calcium transient. g. Wash out the compound and re-stimulate to check for reversibility.

Data Analysis:

  • Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F0 for GCaMP).

  • Quantify the peak amplitude and area under the curve of the calcium transients before and after the application of PF-06305591.

  • Determine the percentage inhibition of the stimulus-evoked calcium response by PF-06305591.

cluster_calcium Calcium Imaging Logical Flow Load Load Neurons with Calcium Indicator Baseline Record Baseline Fluorescence Load->Baseline Stim1 Stimulate (e.g., high K+) Record Ca2+ Transient Baseline->Stim1 Incubate Incubate with PF-06305591 Stim1->Incubate Stim2 Stimulate in presence of PF-06305591 Record Ca2+ Transient Incubate->Stim2 Compare Compare Ca2+ Transients Stim2->Compare

Figure 3: Logical flow for calcium imaging experiments.

References

Application Notes and Protocols for PF-06305591 Dihydrate in Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06305591 dihydrate is a potent and highly selective antagonist of the voltage-gated sodium channel NaV1.8.[1][2][3][4][5][6] This ion channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals, particularly in the context of inflammatory and neuropathic pain.[3][7] Preclinical data indicate that PF-06305591 possesses a favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile, with good bioavailability in rats.[1][6] These characteristics make it a compelling candidate for investigation in various animal models of pain.

These application notes provide a comprehensive overview of the methodologies for evaluating the efficacy of this compound in preclinical models of inflammatory pain.

Mechanism of Action in Inflammatory Pain

During inflammation, various mediators such as prostaglandins, bradykinin, and nerve growth factor (NGF) are released at the site of injury. These mediators sensitize nociceptors, the specialized sensory neurons that detect painful stimuli. A key event in this sensitization process is the upregulation and sensitization of NaV1.8 channels. This leads to a lower threshold for action potential generation and an increase in spontaneous firing, contributing to the cardinal signs of inflammatory pain: hyperalgesia (an increased response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus).

By selectively blocking NaV1.8 channels, PF-06305591 is hypothesized to dampen the hyperexcitability of nociceptors, thereby reducing the transmission of pain signals from the periphery to the central nervous system.

NaV1.8 Signaling Pathway in Inflammatory Pain cluster_0 Inflammatory Milieu cluster_1 Nociceptor Terminal cluster_2 Pharmacological Intervention Inflammatory Mediators Inflammatory Mediators NaV1.8 NaV1.8 Inflammatory Mediators->NaV1.8 Upregulation & Sensitization Action Potential Action Potential NaV1.8->Action Potential Initiation & Propagation Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS PF-06305591 PF-06305591 PF-06305591->NaV1.8 Blockade

Figure 1: Simplified signaling pathway of NaV1.8 in inflammatory pain and the site of action for PF-06305591.

Experimental Protocols

Two standard and well-characterized rodent models of inflammatory pain are presented here: the Complete Freund's Adjuvant (CFA) model for persistent inflammatory pain and the Carrageenan model for acute inflammatory pain.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent, localized inflammation and is suitable for evaluating the effects of compounds on chronic inflammatory pain.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Complete Freund's Adjuvant (CFA)

  • Male Sprague-Dawley rats (180-220 g) or C57BL/6 mice (20-25 g)

  • Isoflurane for anesthesia

  • Testing apparatus for thermal hyperalgesia (e.g., plantar test) and mechanical allodynia (e.g., von Frey filaments).

Procedure:

  • Baseline Measurements: Acclimatize animals to the testing environment for at least 2-3 days before the experiment. Measure baseline paw withdrawal thresholds to thermal and mechanical stimuli for both hind paws.

  • Induction of Inflammation: Lightly anesthetize the animals with isoflurane. Inject 100 µL (rats) or 20 µL (mice) of CFA into the plantar surface of the left hind paw.

  • Post-CFA Measurements: At 24 hours post-CFA injection, re-measure thermal and mechanical withdrawal thresholds to confirm the development of hyperalgesia and allodynia in the ipsilateral (injected) paw.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). A range of doses should be tested to determine a dose-response relationship.

  • Efficacy Assessment: Measure paw withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the onset and duration of the analgesic effect.

Carrageenan-Induced Acute Inflammatory Pain Model

This model induces a rapid and transient inflammation, ideal for screening the acute anti-inflammatory and analgesic effects of a compound.

Materials:

  • This compound

  • Vehicle

  • Carrageenan (1% w/v in sterile saline)

  • Male Sprague-Dawley rats (180-220 g) or C57BL/6 mice (20-25 g)

  • Testing apparatus for thermal hyperalgesia.

Procedure:

  • Baseline Measurements: As described in the CFA model.

  • Drug Administration: Administer this compound or vehicle.

  • Induction of Inflammation: 30 minutes after drug administration, inject 100 µL (rats) or 20 µL (mice) of 1% carrageenan solution into the plantar surface of the left hind paw.

  • Efficacy Assessment: Measure thermal paw withdrawal latency at 1, 2, 3, and 4 hours post-carrageenan injection.

Experimental Workflow for Inflammatory Pain Models cluster_0 Phase 1: Preparation cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Assessment Animal Acclimatization Animal Acclimatization Baseline Testing Baseline Testing Animal Acclimatization->Baseline Testing Inflammation Induction Inflammation Induction Baseline Testing->Inflammation Induction Drug Administration Drug Administration Inflammation Induction->Drug Administration CFA Model: Post-Induction Drug Administration->Inflammation Induction Carrageenan Model: Pre-Induction Post-Treatment Testing Post-Treatment Testing Drug Administration->Post-Treatment Testing Data Analysis Data Analysis Post-Treatment Testing->Data Analysis

Figure 2: Generalized experimental workflow for evaluating PF-06305591 in rodent models of inflammatory pain.

Data Presentation

While specific in vivo efficacy data for PF-06305591 in inflammatory pain models is not publicly available in the reviewed literature, data from a closely related, selective, and orally bioavailable NaV1.8 blocker from Pfizer, PF-01247324 , can be used as a representative example of the expected efficacy.[2][8][9]

Disclaimer: The following data is for the representative compound PF-01247324 and should be considered as an illustration of the potential effects of a selective NaV1.8 inhibitor in these models.

Table 1: In Vitro Potency of PF-06305591 and Representative Compound PF-01247324

CompoundTargetAssayIC50 (nM)
PF-06305591 Human NaV1.8Electrophysiology15[1][4][5][6]
PF-01247324Human NaV1.8Electrophysiology196[2][8][9]
PF-01247324Human DRG TTX-R CurrentElectrophysiology331[2][8][9]

Table 2: Representative In Vivo Efficacy of a Selective NaV1.8 Blocker (PF-01247324) in a Rat Carrageenan Model of Thermal Hyperalgesia

Treatment GroupDose (mg/kg, p.o.)Time Post-Carrageenan (hours)Paw Withdrawal Latency (seconds)% Reversal of Hyperalgesia
Vehicle-34.5 ± 0.30%
PF-012473241036.8 ± 0.5*40%
PF-012473243038.9 ± 0.6 78%
PF-01247324100310.5 ± 0.4100%

*Data are presented as mean ± SEM. % reversal is calculated relative to baseline (pre-carrageenan) and vehicle-treated controls. Data is illustrative and based on findings for PF-01247324.[2][8][9] *p<0.05, **p<0.01 vs. vehicle.

Logical Relationship of Compound Properties to Experimental Outcome

Logical Flow from Compound Properties to Therapeutic Effect High Potency & Selectivity for NaV1.8 High Potency & Selectivity for NaV1.8 Effective Blockade of NaV1.8 in Nociceptors Effective Blockade of NaV1.8 in Nociceptors High Potency & Selectivity for NaV1.8->Effective Blockade of NaV1.8 in Nociceptors Favorable Preclinical ADME/Safety Favorable Preclinical ADME/Safety Favorable Preclinical ADME/Safety->Effective Blockade of NaV1.8 in Nociceptors Reduction of Nociceptor Hyperexcitability Reduction of Nociceptor Hyperexcitability Effective Blockade of NaV1.8 in Nociceptors->Reduction of Nociceptor Hyperexcitability Decreased Pain Signal Transmission Decreased Pain Signal Transmission Reduction of Nociceptor Hyperexcitability->Decreased Pain Signal Transmission Attenuation of Hyperalgesia & Allodynia Attenuation of Hyperalgesia & Allodynia Decreased Pain Signal Transmission->Attenuation of Hyperalgesia & Allodynia Analgesic Efficacy in Inflammatory Pain Models Analgesic Efficacy in Inflammatory Pain Models Attenuation of Hyperalgesia & Allodynia->Analgesic Efficacy in Inflammatory Pain Models

Figure 3: The logical progression from the intrinsic properties of PF-06305591 to its expected therapeutic outcome in inflammatory pain models.

Conclusion

This compound is a promising, highly selective NaV1.8 blocker with a preclinical profile that supports its evaluation in inflammatory pain models. The protocols outlined above provide a robust framework for assessing its in vivo efficacy. While specific efficacy data for PF-06305591 in these models is not yet in the public domain, the performance of related compounds strongly suggests that it will demonstrate dose-dependent attenuation of thermal hyperalgesia and mechanical allodynia. Such studies are critical for validating the therapeutic potential of selective NaV1.8 blockade for the treatment of inflammatory pain.

References

Troubleshooting & Optimization

PF-06305591 dihydrate solubility and formulation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and formulation of PF-06305591 dihydrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Solubility Data

The solubility of PF-06305591 and its dihydrate form is critical for the design of in vitro and in vivo experiments. The following table summarizes the available quantitative data for PF-06305591 and its dihydrate form in various solvents and formulations.

Solvent/FormulationConcentrationNotes
DMSO100 mg/mLUltrasonic treatment may be required.[1]
DMSO45 mg/mLSonication is recommended.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (9.11 mM)Results in a clear solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (9.11 mM)Results in a clear solution.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (9.11 mM)Results in a clear solution.[3]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mL (7.29 mM)Sonication is recommended.[2]

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the handling and formulation of this compound.

Q1: My this compound is not dissolving completely in the recommended solvent system. What can I do?

A1: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[3][4] Ensure that you are adding the solvents sequentially and mixing thoroughly after each addition as per the specified protocols. For DMSO stock solutions, using a freshly opened bottle may improve solubility.

Q2: I observed precipitation when diluting my DMSO stock solution with an aqueous buffer. How can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, consider the following:

  • Use of co-solvents: Employing a formulation with co-solvents like PEG300 and surfactants like Tween-80 can enhance aqueous solubility and prevent precipitation.[2][3]

  • Slow addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring continuously.

  • Pre-warmed buffer: Using a pre-warmed aqueous buffer might help maintain solubility during dilution.

Q3: How should I prepare this compound for in vivo experiments?

A3: For in vivo studies, it is highly recommended to prepare fresh solutions on the day of use to ensure stability and potency.[3][4] Several vehicle formulations have been reported to yield clear solutions suitable for administration. A common protocol involves first dissolving the compound in DMSO and then sequentially adding other co-solvents like PEG300, Tween-80, and saline.[3]

Q4: What are the recommended storage conditions for this compound solutions?

A4: Stock solutions of PF-06305591 in DMSO should be stored at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended.[3][4] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4][5]

Experimental Protocols

Below are detailed methodologies for preparing this compound formulations for experimental use.

Protocol 1: Formulation for In Vivo Administration (High Solubility)

This protocol is designed to achieve a clear solution at a concentration of ≥ 2.5 mg/mL.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, add the required volumes of each solvent in the following order: 10% DMSO (from the stock solution), 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Ensure complete mixing after the addition of each solvent.

  • If precipitation is observed, gentle warming or sonication can be applied until a clear solution is obtained.[3]

Protocol 2: High Concentration Stock Solution in DMSO

This protocol is for preparing a high-concentration stock solution for in vitro assays.

Materials:

  • This compound

  • DMSO

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 45 mg/mL or 100 mg/mL).

  • Use sonication or ultrasonic treatment to facilitate dissolution.[1][2]

  • Store the stock solution in aliquots at -20°C or -80°C.

Visualizations

Signaling Pathway: Mechanism of Action of PF-06305591

PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[3][6][7] This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals.[6][8] By blocking NaV1.8, PF-06305591 inhibits the influx of sodium ions, thereby dampening neuronal excitability and reducing pain perception.

PF06305591_MoA cluster_neuron Sensory Neuron Membrane NaV18 NaV1.8 Channel Na_in Na+ Influx NaV18->Na_in Opens AP Action Potential (Pain Signal) Na_in->AP Initiates PF06305591 PF-06305591 PF06305591->NaV18 Blocks

Caption: Mechanism of action of PF-06305591 as a NaV1.8 channel blocker.

Experimental Workflow: Preparation of In Vivo Formulation

The following diagram illustrates the stepwise process for preparing a formulation of this compound suitable for in vivo studies.

InVivo_Formulation_Workflow start Start dissolve_dmso Dissolve PF-06305591 in DMSO start->dissolve_dmso add_peg300 Add PEG300 (40% final volume) dissolve_dmso->add_peg300 add_tween80 Add Tween-80 (5% final volume) add_peg300->add_tween80 add_saline Add Saline (45% final volume) add_tween80->add_saline check_solution Check for Clarity add_saline->check_solution sonicate_heat Apply Sonication/Heat check_solution->sonicate_heat Precipitate end Clear Solution Ready check_solution->end Clear sonicate_heat->check_solution

Caption: Workflow for preparing an in vivo formulation of PF-06305591.

References

improving PF-06305591 dihydrate stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-06305591 dihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing troubleshooting guidance and detailed protocols to ensure the stability and effective use of this compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound solutions.

Q1: My this compound powder seems clumpy. Is it still usable?

A1: this compound can be hygroscopic, meaning it can absorb moisture from the air, which may cause it to clump.[1][2] This does not necessarily indicate degradation. To ensure accurate weighing and handling, it is recommended to:

  • Store the powder in a tightly sealed container in a desiccator or a dry, cool place.[1][2]

  • Minimize the time the container is open to the atmosphere.[1]

  • For best results, handle the powder in a controlled environment, such as a glovebox with an inert atmosphere, if available.[3]

Q2: I'm having trouble dissolving this compound in my chosen solvent.

A2: Difficulty in dissolution can occur. Here are some steps to troubleshoot this issue:

  • Use of Sonication and/or Gentle Heating: As recommended by suppliers, sonication or gentle heating can aid in the dissolution process.[4][5] Avoid excessive heat, which could potentially lead to degradation.

  • Choice of Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of PF-06305591.[4][5][6] Ensure you are using high-quality, anhydrous (dry) DMSO, as the presence of water in hygroscopic DMSO can negatively impact solubility.[4][6]

  • Fresh Solvents: Always use freshly opened solvents, especially DMSO, to minimize water content.

Q3: I observed precipitation in my stock solution after storing it at -20°C. What should I do?

A3: Precipitation upon cooling or after a freeze-thaw cycle can happen.

  • Re-dissolving: Before use, bring the solution to room temperature and try to re-dissolve the precipitate by vortexing or gentle sonication.

  • Storage Conditions: For long-term storage (up to 6 months), it is recommended to store stock solutions at -80°C.[4] For shorter periods (up to 1 month), -20°C is acceptable.[4][6]

  • Avoid Repeated Freeze-Thaw Cycles: To prevent precipitation and potential degradation, aliquot the stock solution into smaller, single-use volumes after preparation.[4][6]

Q4: What are the best practices for storing this compound solutions to ensure stability?

A4: Adhering to proper storage protocols is crucial for maintaining the integrity of your compound.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot this stock into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to one month.[4][6]

  • Working Solutions: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use from a thawed stock aliquot.[4][7] Do not store diluted aqueous solutions for extended periods.

Q5: What are the potential degradation pathways for PF-06305591 in solution?

A5: While specific degradation pathways for PF-06305591 are not extensively published, compounds with similar functional groups can be susceptible to hydrolysis, especially at extreme pH values. To minimize potential degradation:

  • Prepare solutions in high-quality, pure solvents.

  • Avoid prolonged exposure to strong acids or bases.

  • Protect solutions from direct, intense light to prevent photodegradation, a common issue for many organic molecules.

  • Follow the recommended storage temperatures and aliquotting procedures to prevent degradation from repeated temperature changes.[4][6]

Data Presentation

The following tables summarize key quantitative data for PF-06305591.

Table 1: Potency and Molecular Information
ParameterValueReference
Target Voltage-gated sodium channel NaV1.8[4][8][9]
IC₅₀ 15 nM[4][8][9]
Molecular Formula C₁₅H₂₆N₄O₃ (dihydrate)[4]
Molecular Weight 310.39 g/mol (dihydrate)[4]
Table 2: Recommended Storage Conditions
FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[4][6]
In Solvent -80°C6 months[4][6]
In Solvent -20°C1 month[4][6][8]
Table 3: Solubility and Solution Formulations
Solvent System (In Vitro)ConcentrationNotesReference
DMSO ≥ 100 mg/mL (322.18 mM)Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO.[4]
Solvent System (In Vivo) Concentration Notes Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.05 mM)Prepare fresh on the day of use.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.05 mM)Prepare fresh on the day of use.[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.05 mM)Prepare fresh on the day of use.[4]

Experimental Protocols

Below are detailed methodologies for common experimental procedures involving this compound.

Protocol 1: Preparation of a Concentrated Stock Solution (100 mM in DMSO)

Objective: To prepare a high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Environment: Perform all steps in a clean, dry environment. If available, use a fume hood or a designated area for handling chemical powders.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh 31.04 mg of this compound (MW: 310.39 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.[4] Gentle warming (to no more than 37°C) can be used if necessary, but sonication is preferred to avoid heat-related degradation.

  • Aliquotting: Once a clear solution is obtained, dispense it into single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.[4][6]

  • Storage: Store the aliquots at -80°C for long-term stability (up to 6 months).[4][6]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology Assay

Objective: To determine the inhibitory effect (IC₅₀) of PF-06305591 on NaV1.8 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human NaV1.8 channel (SCN10A gene) under standard conditions (37°C, 5% CO₂).

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

    • Compound Dilution: Prepare a series of dilutions of PF-06305591 from your DMSO stock solution into the external solution. Ensure the final DMSO concentration is consistent across all tested concentrations and the vehicle control (typically ≤0.1%).

  • Electrophysiology:

    • Obtain whole-cell patch-clamp recordings from the transfected cells.

    • Hold the cells at a membrane potential of -100 mV.

    • Elicit NaV1.8 currents by depolarizing the membrane to 0 mV for a duration of 20-40 ms.

  • Data Acquisition and Analysis:

    • Record the peak inward sodium current in the absence (control) and presence of increasing concentrations of PF-06305591.

    • Allow the compound to equilibrate with the cell for several minutes before recording.

    • Calculate the percentage of current inhibition for each concentration relative to the control.

    • Plot the concentration-response curve and fit the data using a suitable equation (e.g., Hill equation) to determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

NaV18_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Mechanism of Action cluster_2 Outcome Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Membrane_Depolarization Membrane Depolarization Noxious_Stimuli->Membrane_Depolarization NaV18_Activation NaV1.8 Channel Activation Membrane_Depolarization->NaV18_Activation Sodium_Influx Na+ Influx NaV18_Activation->Sodium_Influx Action_Potential Action Potential Generation & Propagation Sodium_Influx->Action_Potential Reduced_AP Reduced Action Potential Firing PF06305591 PF-06305591 Blockade Blockade of NaV1.8 Pore PF06305591->Blockade Blockade->NaV18_Activation Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Reduced_AP->Pain_Signal_Inhibition Analgesia Analgesic Effect Pain_Signal_Inhibition->Analgesia

Caption: Role of NaV1.8 in nociceptive signaling and its inhibition by PF-06305591.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Solution Preparation & Storage cluster_exp In Vitro Experiment cluster_troubleshoot Troubleshooting Logic Weigh 1. Weigh PF-06305591 Dihydrate Powder Dissolve 2. Dissolve in Anhydrous DMSO (Vortex/Sonicate) Weigh->Dissolve Stock 3. Create Concentrated Stock Solution Dissolve->Stock Aliquot 4. Aliquot into Single-Use Tubes Stock->Aliquot Store 5. Store Aliquots at -80°C Aliquot->Store Thaw 6. Thaw One Aliquot Store->Thaw Dilute 7. Prepare Serial Dilutions in Assay Buffer Thaw->Dilute Assay 8. Perform Experiment (e.g., Patch Clamp) Dilute->Assay Precipitation Precipitation Observed? Dilute->Precipitation Analyze 9. Analyze Data (e.g., Calculate IC50) Assay->Analyze Check_Storage Review Storage & Aliquotting Assay->Check_Storage Inconsistent Results Precipitation->Assay No Redissolve Warm to RT, Vortex/Sonicate Precipitation->Redissolve Yes Redissolve->Assay

References

optimizing PF-06305591 dihydrate concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PF-06305591 dihydrate in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-06305591?

A1: PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[1][2][3][4][5][6][7] Its selectivity for NaV1.8 makes it a valuable tool for studying the role of this specific ion channel in various physiological and pathological processes, particularly in pain signaling.[4]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: A good starting point for determining the optimal concentration in your specific assay is to perform a dose-response curve centered around the reported IC50 value of 15 nM.[1][2][3][5][6][7] We recommend a concentration range of 0.1 nM to 1 µM to capture the full inhibitory curve. The final optimal concentration will depend on the cell type, assay conditions, and experimental goals.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO.[2][3] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in pure DMSO. Sonication may be used to aid dissolution.[2] Store the stock solution in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][5]

Q4: How do I prepare working dilutions for my cell-based assays?

A4: To prepare working dilutions, serially dilute your high-concentration DMSO stock solution into your assay buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in your assay does not exceed a level that affects cell viability or function (typically ≤ 0.1%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q5: What are the storage conditions for this compound?

A5: The powdered form of this compound should be stored at -20°C for up to three years.[2] Stock solutions in DMSO should be stored at -80°C for up to one year.[2]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer
  • Problem: After diluting the DMSO stock solution into an aqueous assay buffer or cell culture medium, a precipitate is observed.

  • Cause: PF-06305591 has limited solubility in aqueous solutions. The concentration of the compound may be too high for the chosen buffer.

  • Solution:

    • Decrease Final Concentration: Try using a lower final concentration of PF-06305591 in your assay.

    • Increase DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final DMSO concentration might help improve solubility. However, always stay within the tolerated limit for your cells.

    • Use a Surfactant: For cell-free assays, consider adding a non-ionic surfactant like Tween-80 (e.g., at 0.01%) to the assay buffer to improve solubility.

    • Prepare Fresh Dilutions: Always prepare working solutions fresh from the DMSO stock just before use.

Issue 2: Inconsistent or Noisy Assay Results
  • Problem: High variability is observed between replicate wells or experiments.

  • Cause: This could be due to several factors, including incomplete dissolution of the compound, degradation, or issues with the assay itself.

  • Solution:

    • Ensure Complete Dissolution: Before making serial dilutions, ensure your stock solution is fully dissolved. Vortex and visually inspect the stock solution.

    • Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of the primary stock solution by preparing and using smaller aliquots.[1][5]

    • Optimize Assay Protocol: Re-evaluate your assay parameters, such as incubation times, cell density, and reagent concentrations, to ensure they are optimal and consistent.

    • Check for Autofluorescence: If using a fluorescence-based assay, test whether PF-06305591 exhibits autofluorescence at the excitation and emission wavelengths used.

Issue 3: Observed Cytotoxicity
  • Problem: At the desired inhibitory concentrations, significant cell death is observed.

  • Cause: The concentration of PF-06305591 or the final DMSO concentration may be too high for the cell type being used.

  • Solution:

    • Perform a Cytotoxicity Assay: Determine the maximum tolerated concentration of both PF-06305591 and DMSO in your specific cell line using a standard viability assay (e.g., MTT or CellTiter-Glo).

    • Lower the Concentration and/or Incubation Time: If possible, reduce the concentration of the compound or the duration of the treatment to minimize toxic effects while still achieving the desired level of NaV1.8 inhibition.

    • Use a More Sensitive Assay: If cytotoxicity is unavoidable at the effective concentration, consider using a more sensitive assay that requires a shorter incubation time or a lower concentration of the compound.

Quantitative Data Summary

Table 1: Inhibitory Activity of PF-06305591

TargetIC50Assay Conditions
NaV1.815 nMSpecific assay conditions not detailed in the search results.

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSO≥ 45 mg/mL (164.02 mM)Sonication is recommended to aid dissolution.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.05 mM)Formulation for in vivo studies, but provides information on co-solvents.[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.05 mM)Formulation for in vivo studies.[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.05 mM)Formulation for in vivo studies.[5]

Experimental Protocols

General Protocol for Preparation of Working Solutions for In Vitro Assays
  • Prepare Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution by dissolving the compound in 100% DMSO.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Prepare Intermediate Dilutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

  • Prepare Final Working Solutions:

    • Directly before adding to the cells or assay plate, dilute the intermediate DMSO solutions into the pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations.

    • Ensure the final DMSO concentration remains constant across all wells, including the vehicle control (typically ≤ 0.1%).

    • Mix thoroughly by gentle pipetting or brief vortexing before adding to the assay.

Visualizations

G cluster_membrane Cell Membrane NaV1_8 NaV1.8 Channel Na_in Na+ Influx NaV1_8->Na_in Open State Depolarization Membrane Depolarization Na_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential PF06305591 PF-06305591 PF06305591->NaV1_8 Blocks

Caption: Signaling pathway showing PF-06305591 blocking the NaV1.8 channel.

G cluster_prep Preparation cluster_assay Assay Stock Prepare 10 mM Stock in DMSO Dilutions Create Serial Dilutions in DMSO Stock->Dilutions Working Prepare Final Working Solutions in Assay Buffer Dilutions->Working Treatment Add Working Solutions (incl. Vehicle Control) Working->Treatment Culture Plate Cells Culture->Treatment Incubate Incubate Treatment->Incubate Readout Measure Assay Readout Incubate->Readout Data_Analysis Dose-Response Curve & IC50 Readout->Data_Analysis Analyze Data G Start Inconsistent Results? Precipitate Precipitate Observed? Start->Precipitate Cytotoxicity Cytotoxicity Observed? Start->Cytotoxicity High_Variability High Variability? Start->High_Variability Sol_1 Lower Final Concentration Precipitate->Sol_1 Yes Sol_2 Perform Viability Assay Cytotoxicity->Sol_2 Yes Sol_3 Check Stock Solution Integrity High_Variability->Sol_3 Yes Sol_4 Prepare Fresh Solutions High_Variability->Sol_4 Yes

References

troubleshooting inconsistent results with PF-06305591 dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PF-06305591 dihydrate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and ensure consistent and reliable experimental outcomes.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Q1: Inconsistent IC50 values for this compound in our cellular assays.

Possible Causes and Solutions:

  • Compound Stability and Handling:

    • Issue: this compound, like many small molecules, can be susceptible to degradation. Improper storage and handling can lead to a decrease in potency.

    • Solution:

      • Store the solid compound at -20°C for up to 3 years.[1]

      • Prepare stock solutions in a suitable solvent like DMSO. For in vitro use, a stock solution in newly opened, hygroscopic DMSO is recommended.[1]

      • Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

      • Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

      • Always prepare fresh working dilutions from the stock solution for each experiment.

  • Solubility Issues:

    • Issue: Precipitation of the compound in aqueous assay buffers can lead to lower effective concentrations and thus higher apparent IC50 values.

    • Solution:

      • Ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to prevent solvent-induced artifacts.[2]

      • If solubility issues persist, consider using a different formulation for your working solution. Several protocols are available for in vivo use that may be adapted for in vitro assays with careful validation, such as using co-solvents like PEG300 and Tween-80.[1]

      • Visually inspect your working solutions for any signs of precipitation before adding them to your assay.

  • Experimental Conditions:

    • Issue: The potency of sodium channel blockers can be state-dependent (resting vs. inactivated state) and use-dependent. Variations in electrophysiological parameters can significantly impact IC50 values.

    • Solution:

      • Standardize your experimental protocol, including the holding potential, stimulus frequency, and pulse duration.

      • For patch-clamp experiments, a holding potential of around -100 mV is often used to assess tonic block, while a more depolarized potential (e.g., -40 mV) can be used to evaluate state-dependent block on the inactivated state.

Q2: We are observing unexpected off-target effects or cellular toxicity at concentrations close to the IC50 of this compound.

Possible Causes and Solutions:

  • High Compound Concentration:

    • Issue: Using concentrations significantly higher than the IC50 can lead to off-target effects.

    • Solution:

      • Perform a careful dose-response study to determine the optimal concentration range for your specific assay.

      • Whenever possible, use the lowest effective concentration to minimize the risk of off-target activities.

  • Off-Target Kinase Inhibition:

    • Issue: Some small molecule inhibitors can have unintended effects on cellular signaling pathways by inhibiting kinases.

    • Solution:

      • If you observe unexpected changes in signaling pathways, consider performing a kinase profiling assay to assess the selectivity of this compound.

      • Use a structurally unrelated NaV1.8 inhibitor as a control to see if the observed off-target effect is specific to the chemical scaffold of PF-06305591.

  • Solvent Toxicity:

    • Issue: The vehicle (e.g., DMSO) used to dissolve the compound can be toxic to cells at higher concentrations.

    • Solution:

      • Ensure the final concentration of the solvent in your assay is below the toxic threshold for your cell type (typically ≤ 0.1% for DMSO).

      • Always include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability and function.[2]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[3] NaV1.8 is a key channel involved in the transmission of pain signals in peripheral sensory neurons.[1] By blocking this channel, this compound reduces the excitability of these neurons, thereby inhibiting the propagation of pain signals.

Q: What is the recommended storage procedure for this compound?

A: The solid powder should be stored at -20°C for up to 3 years. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]

Q: What are the recommended solvents for preparing stock solutions?

A: For in vitro experiments, DMSO is a commonly used solvent. It is soluble in DMSO at 100 mg/mL (322.18 mM).[1] For in vivo studies, various formulations using co-solvents such as DMSO, PEG300, Tween-80, and saline have been described.[1]

Q: Is PF-06305591 selective for NaV1.8?

A: Yes, PF-06305591 is reported to be a highly selective blocker of NaV1.8.[3] However, as with any small molecule inhibitor, it is good practice to experimentally confirm its selectivity against other relevant sodium channel subtypes, especially if unexpected effects are observed.

Quantitative Data Summary

ParameterValueReference
Target Voltage-gated sodium channel NaV1.8[3]
IC50 15 nM[3]
Molecular Formula C15H26N4O3[1]
Molecular Weight 310.39 g/mol [1]
Solubility in DMSO 100 mg/mL (322.18 mM)[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing NaV1.8 Inhibition

This protocol provides a general framework for evaluating the inhibitory effect of this compound on NaV1.8 channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing human NaV1.8 channels in appropriate media.

  • On the day of the experiment, dissociate cells using a gentle enzymatic method and plate them onto glass coverslips.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

  • Internal Solution (in mM): 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make fresh serial dilutions in the external solution to achieve the desired final concentrations.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell configuration with a gigaseal (>1 GΩ).

  • Hold the cell at a membrane potential of -100 mV.

  • Apply a voltage protocol to elicit NaV1.8 currents. A typical protocol would be a depolarizing step to 0 mV for 50 ms, repeated every 10-20 seconds.

4. Data Acquisition and Analysis:

  • Record baseline NaV1.8 currents for a stable period.

  • Perfuse the cells with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

  • Wash out the compound to check for reversibility.

  • Measure the peak current amplitude at each concentration.

  • Calculate the percentage of inhibition and plot the concentration-response curve.

  • Fit the data with the Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway

NaV18_Signaling_Pathway cluster_0 Nociceptor Terminal cluster_1 Mechanism of Action Noxious Stimuli Noxious Stimuli Membrane Depolarization Membrane Depolarization Noxious Stimuli->Membrane Depolarization causes NaV1.8 Activation NaV1.8 Activation Membrane Depolarization->NaV1.8 Activation triggers Na+ Influx Na+ Influx NaV1.8 Activation->Na+ Influx allows Block of NaV1.8 Block of NaV1.8 NaV1.8 Activation->Block of NaV1.8 Action Potential Action Potential Na+ Influx->Action Potential generates Signal Propagation Signal Propagation Action Potential->Signal Propagation leads to PF-06305591 PF-06305591 PF-06305591->Block of NaV1.8 induces Reduced Excitability Reduced Excitability Block of NaV1.8->Reduced Excitability results in Pain Signal Inhibition Pain Signal Inhibition Reduced Excitability->Pain Signal Inhibition causes

Caption: Role of NaV1.8 in nociceptive signaling and its inhibition by PF-06305591.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293 cells expressing hNaV1.8 Patch_Clamp_Setup Whole-cell patch-clamp setup Cell_Culture->Patch_Clamp_Setup Compound_Prep Prepare PF-06305591 stock and working solutions Compound_Application Apply increasing concentrations of PF-06305591 Compound_Prep->Compound_Application Baseline_Recording Record baseline NaV1.8 currents Patch_Clamp_Setup->Baseline_Recording Baseline_Recording->Compound_Application Washout Washout compound Compound_Application->Washout Measure_Current Measure peak current at each concentration Washout->Measure_Current Concentration_Response Plot concentration-response curve Measure_Current->Concentration_Response Calculate_IC50 Calculate IC50 value Concentration_Response->Calculate_IC50

Caption: Workflow for determining the IC50 of PF-06305591 using patch-clamp.

Troubleshooting Logic

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Check_Compound Check Compound Integrity Inconsistent_Results->Check_Compound Check_Solubility Verify Solubility Inconsistent_Results->Check_Solubility Check_Protocol Standardize Protocol Inconsistent_Results->Check_Protocol Check_Controls Review Controls Inconsistent_Results->Check_Controls Storage Proper Storage? (-20°C solid, -80°C stock) Check_Compound->Storage Fresh_Dilutions Fresh Dilutions? Check_Compound->Fresh_Dilutions Precipitation Precipitation in Media? Check_Solubility->Precipitation DMSO_Concentration Final DMSO < 0.5%? Check_Solubility->DMSO_Concentration Holding_Potential Consistent Holding Potential? Check_Protocol->Holding_Potential Stimulus_Frequency Consistent Stimulus Frequency? Check_Protocol->Stimulus_Frequency Vehicle_Control Vehicle Control OK? Check_Controls->Vehicle_Control Positive_Control Positive Control as Expected? Check_Controls->Positive_Control

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: PF-06305591 Dihydrate Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the precipitation of PF-06305591 dihydrate in buffer solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to precipitation in aqueous buffers?

A1: PF-06305591 is a poorly water-soluble compound.[1][2] Its dihydrate form indicates the presence of associated water molecules in its crystal structure, but this does not inherently confer high aqueous solubility. Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in a given aqueous buffer. This can be triggered by factors such as the addition of an aqueous buffer to a stock solution of the compound in an organic solvent (e.g., DMSO), leading to a sharp decrease in the overall solvent polarity.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][3][4] It is reported to have a high solubility in DMSO, reaching up to 100 mg/mL with the aid of ultrasonication.[4]

Q3: Can I use other organic solvents to prepare the stock solution?

A3: While DMSO is the most frequently cited solvent, other organic solvents may be usable. However, it is crucial to ensure the compound's stability and solubility in the chosen solvent. If you are considering an alternative to DMSO, it is highly recommended to perform a small-scale solubility test before preparing a large stock solution.

Q4: How can I prevent precipitation when diluting my DMSO stock solution with an aqueous buffer?

A4: To prevent precipitation upon dilution, it is critical to add the DMSO stock solution to the aqueous buffer in a slow, dropwise manner while vigorously stirring the buffer. This gradual addition helps to avoid localized areas of high compound concentration and rapid solvent polarity change, which are primary drivers of precipitation.

Q5: Are there any pre-formulated solvent systems that can improve the solubility of this compound in aqueous solutions?

A5: Yes, several multi-component solvent systems have been reported to effectively solubilize this compound for in vivo and in vitro studies. These formulations often include a combination of a primary organic solvent, a surfactant, and other co-solvents. One such formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3] Another suggested formulation is 10% DMSO in 90% (20% SBE-β-CD in Saline).[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon addition of DMSO stock to buffer Rapid change in solvent polarity.Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.
Concentration of this compound exceeds its solubility limit in the final buffer.Decrease the final concentration of this compound in the buffer.
The percentage of DMSO in the final solution is too low to maintain solubility.Increase the final percentage of DMSO, but remain mindful of the tolerance of your experimental system to the organic solvent.
Cloudiness or precipitation appears over time The solution is supersaturated and thermodynamically unstable.Prepare fresh solutions before each experiment. If storage is necessary, consider filtering the solution and storing it at a controlled temperature. However, re-testing the concentration before use is advisable.
Temperature fluctuations affecting solubility.Store the solution at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles.
pH of the buffer is not optimal for solubility.Although specific data is limited, the solubility of ionizable compounds can be pH-dependent. Experiment with buffers of different pH values to find the optimal condition for solubility.
Inconsistent experimental results Variable amounts of precipitated compound in the working solution.Visually inspect the solution for any signs of precipitation before use. If any is observed, do not use the solution. Prepare a fresh solution using the recommended techniques to minimize precipitation. Consider centrifugation or filtration to remove any undissolved particles.

Data Presentation

Solvent System Reported Solubility Notes
DMSO≥ 100 mg/mLUltrasonic assistance may be required.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.05 mM)A clear solution is reported at this concentration.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.05 mM)A clear solution is reported at this concentration.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.05 mM)A clear solution is reported at this concentration.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution (General Procedure)

Objective: To prepare a working solution of this compound in an aqueous buffer with minimal precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Target aqueous buffer (e.g., PBS, TRIS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a high concentration (e.g., 10-50 mM).

    • Use a vortex mixer and, if necessary, sonication to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.

  • Prepare Working Solution:

    • Place the desired volume of the target aqueous buffer in a sterile container with a magnetic stir bar.

    • Begin stirring the buffer at a moderate speed to create a vortex.

    • Slowly, add the calculated volume of the this compound DMSO stock solution dropwise into the vortex of the stirring buffer.

    • Continue stirring for at least 10 minutes to ensure homogeneity.

    • Visually inspect the final working solution for any signs of precipitation or cloudiness.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a specific buffer.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Target aqueous buffer

  • 96-well microplate (UV-transparent for spectrophotometric method)

  • Plate reader capable of measuring absorbance or nephelometry

  • Multichannel pipette

Procedure:

  • Add 198 µL of the target aqueous buffer to each well of the 96-well plate.

  • Add 2 µL of the 10 mM this compound DMSO stock solution to the first well and mix thoroughly. This will give a starting concentration of 100 µM.

  • Perform a serial dilution across the plate.

  • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Measure the absorbance at a wavelength where the compound absorbs, or measure the light scattering using a nephelometer. An increase in absorbance or light scattering compared to the buffer control indicates precipitation.

  • The highest concentration that does not show a significant increase in absorbance or light scattering is considered the kinetic solubility.

Visualizations

Signaling Pathway of NaV1.8 in Nociception

NaV1_8_Signaling_Pathway NaV1.8 Signaling Pathway in Pain Transmission cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimulus Noxious Stimulus (Thermal, Mechanical, Chemical) Nociceptor Nociceptor Membrane Noxious_Stimulus->Nociceptor Activates Depolarization Membrane Depolarization Nociceptor->Depolarization NaV1_8_Activation NaV1.8 Channel Activation Depolarization->NaV1_8_Activation Action_Potential Action Potential Generation and Propagation NaV1_8_Activation->Action_Potential Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Signal to CNS PF_06305591 PF-06305591 PF_06305591->NaV1_8_Activation Blocks Brain Brain (Pain Perception) Spinal_Cord->Brain Ascending Pathway

Caption: Role of NaV1.8 in the transmission of pain signals from the periphery to the central nervous system and the inhibitory action of PF-06305591.

Experimental Workflow for Minimizing Precipitation

Precipitation_Workflow Workflow for Minimizing this compound Precipitation Start Start: Need to Prepare PF-06305591 Solution Stock_Prep Prepare Concentrated Stock in DMSO Start->Stock_Prep Buffer_Prep Prepare Aqueous Buffer Start->Buffer_Prep Add_Method Add DMSO Stock to Stirring Buffer Dropwise Stock_Prep->Add_Method Buffer_Prep->Add_Method Visual_Inspect Visually Inspect for Precipitation Add_Method->Visual_Inspect Solution_Ready Solution Ready for Use Visual_Inspect->Solution_Ready No Precipitation Troubleshoot Troubleshoot Visual_Inspect->Troubleshoot Precipitation Observed Option1 Decrease Final Concentration Troubleshoot->Option1 Option2 Use Co-solvents (e.g., PEG300, Tween-80) Troubleshoot->Option2 Option3 Optimize Buffer pH Troubleshoot->Option3 Option1->Add_Method Option2->Add_Method Option3->Add_Method

Caption: A logical workflow to guide researchers in preparing solutions of this compound while minimizing the risk of precipitation.

References

Technical Support Center: Enhancing PF-06305591 Dihydrate Delivery to Target Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of PF-06305591 dihydrate, a potent and selective NaV1.8 blocker. Our goal is to facilitate the effective delivery of this compound to its target tissues and ensure the reliability and reproducibility of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-06305591?

A1: PF-06305591 is a highly potent and selective blocker of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and plays a crucial role in the transmission of pain signals. By inhibiting NaV1.8, PF-06305591 reduces neuronal hyperexcitability, thereby attenuating the perception of pain.

Q2: What are the primary challenges in delivering PF-06305591 to its target tissues?

A2: The primary challenges are related to the compound's solubility and stability in aqueous solutions suitable for in vivo administration. This compound is sparingly soluble in water, which can lead to precipitation when diluting stock solutions (typically in DMSO) into physiological buffers. Ensuring the compound remains in solution at the desired concentration is critical for achieving accurate and reproducible results.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, the powder form should be stored at -20°C for up to 3 years. Stock solutions in a solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The compound's low aqueous solubility is exceeded.1. Optimize Vehicle Composition: Utilize a co-solvent system. A commonly successful formulation for in vivo studies in rodents is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. 2. Stepwise Dilution: Add the components of the vehicle sequentially to the DMSO stock, ensuring complete dissolution at each step. 3. Sonication: Use brief sonication to aid in the dissolution of the compound in the final formulation. 4. Warm the Solution: Gentle warming can sometimes help to keep the compound in solution, but be cautious of potential degradation at elevated temperatures.
Inconsistent results in in vivo efficacy studies Poor bioavailability due to formulation issues or improper administration.1. Ensure Complete Dissolution: Visually inspect the final formulation for any precipitates before administration. 2. Proper Administration Technique: For oral gavage, ensure the compound is delivered directly to the stomach. For intravenous injection, administer slowly to avoid rapid precipitation in the bloodstream. 3. Verify Formulation Stability: Prepare fresh formulations for each experiment, as the stability of PF-06305591 in aqueous-based vehicles over extended periods may be limited.
Low potency observed in in vitro assays Compound degradation or non-specific binding.1. Use High-Quality, Anhydrous DMSO: The hygroscopic nature of DMSO can introduce water, which may affect the solubility and stability of the compound. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to prevent degradation. 3. Consider Non-Specific Binding: The use of low-binding labware may be beneficial, especially at low concentrations.

Data Presentation

Preclinical Pharmacokinetic Parameters of PF-06305591 in Rats

While specific public data for PF-06305591 is limited, the following table presents typical pharmacokinetic parameters for a similar selective NaV1.8 blocker, PF-01247324, in rats, which demonstrates high oral bioavailability. This information can serve as a general reference for what to expect from a well-formulated, orally bioavailable NaV1.8 inhibitor.

ParameterUnitIntravenous (2 mg/kg)Oral (5 mg/kg)
Cmax ng/mL13831430
Tmax h0.081.33
AUC (0-t) ng·h/mL28956342
Half-life (t½) h2.12.0
Bioavailability (F) %-88

Data for PF-01247324, a structurally related NaV1.8 blocker, from a study by Payne et al. This is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of PF-06305591 for Oral Administration in Rodents

This protocol describes the preparation of a 2 mg/mL solution of PF-06305591 in a vehicle suitable for oral gavage in rats or mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Prepare a 20 mg/mL stock solution of PF-06305591 in DMSO. Weigh the appropriate amount of this compound powder and dissolve it in the required volume of anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

  • In a separate sterile tube, add the required volume of the 20 mg/mL DMSO stock solution. For a final concentration of 2 mg/mL, this will be 10% of your final volume (e.g., 100 µL for a final volume of 1 mL).

  • Add 40% of the final volume of PEG300 to the DMSO stock. (e.g., 400 µL for a final volume of 1 mL). Vortex thoroughly until the solution is clear.

  • Add 5% of the final volume of Tween-80. (e.g., 50 µL for a final volume of 1 mL). Vortex again to ensure complete mixing.

  • Add 45% of the final volume of saline to bring the solution to the final desired volume. (e.g., 450 µL for a final volume of 1 mL). Vortex thoroughly.

  • If any cloudiness or precipitation is observed, sonicate the solution for 5-10 minutes.

  • Visually inspect the final solution to ensure it is clear before administration.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for NaV1.8 Inhibition

This protocol provides a general framework for assessing the inhibitory activity of PF-06305591 on NaV1.8 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing human NaV1.8

  • Cell culture reagents

  • Glass coverslips

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • Perfusion system

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Methodology:

  • Cell Preparation: Plate the NaV1.8-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a membrane potential of -100 mV.

    • Elicit NaV1.8 currents by depolarizing the membrane to 0 mV for 20-50 ms.

    • Record baseline currents for at least 3 minutes to ensure stability.

  • Compound Application:

    • Prepare a stock solution of PF-06305591 in DMSO and make serial dilutions in the external solution to the desired final concentrations.

    • Apply the different concentrations of PF-06305591 to the cell via the perfusion system, allowing the current inhibition to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the current to the baseline to determine the percentage of inhibition.

    • Plot the concentration-response curve and fit the data with the Hill equation to determine the IC₅₀ value.

Visualizations

Pain_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nociceptor Nociceptor (Sensory Neuron) Noxious_Stimuli->Nociceptor activates Nav1_8 NaV1.8 Channel Nociceptor->Nav1_8 depolarizes Action_Potential Action Potential Generation & Propagation Nav1_8->Action_Potential initiates DRG Dorsal Root Ganglion (DRG) Action_Potential->DRG signal travels to Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord synapses in Brain Brain (Pain Perception) Spinal_Cord->Brain signal ascends PF06305591 PF-06305591 PF06305591->Nav1_8 blocks

Caption: Role of NaV1.8 in the pain signaling pathway and the mechanism of action of PF-06305591.

Experimental_Workflow cluster_Formulation Formulation Preparation cluster_Administration In Vivo Administration cluster_Assessment Efficacy Assessment A PF-06305591 Stock in DMSO C Final Formulation A->C B Vehicle Preparation (e.g., PEG300, Tween-80, Saline) B->C D Oral Gavage or Intravenous Injection C->D Administer E Animal Model of Pain D->E F Behavioral Testing (e.g., Hargreaves Test) E->F Assess Nociceptive Response G Data Analysis F->G

Caption: General experimental workflow for in vivo efficacy testing of PF-06305591.

References

Technical Support Center: Enhancing Oral Bioavailability of NaV1.8 Blockers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address the challenges of poor oral bioavailability of NaV1.8 blockers.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the development of orally bioavailable NaV1.8 inhibitors.

Issue 1: Low and variable oral bioavailability in preclinical studies.

  • Question: We observe very low and inconsistent plasma concentrations of our NaV1.8 blocker after oral administration in rats. What are the likely causes and how can we troubleshoot this?

  • Answer: Low and variable oral bioavailability is a frequent challenge for many small molecule inhibitors, including NaV1.8 blockers, which are often classified as BCS Class II compounds (low solubility, high permeability). The primary culprits are typically poor aqueous solubility, extensive first-pass metabolism, and efflux by transporters like P-glycoprotein (P-gp).

    Troubleshooting Steps:

    • Characterize Physicochemical Properties:

      • Solubility: Determine the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the gastrointestinal tract. A significant pH-dependent solubility may also contribute to variability.

      • Permeability: Assess the compound's permeability using an in vitro model like the Caco-2 permeability assay. This will help distinguish between solubility and permeability issues.

    • Investigate First-Pass Metabolism:

      • Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance of your compound. High clearance suggests that a significant portion of the drug is metabolized in the liver before reaching systemic circulation.[1]

    • Evaluate P-glycoprotein (P-gp) Efflux:

      • Perform a bidirectional Caco-2 assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux by transporters like P-gp.[2] The co-administration of a P-gp inhibitor, such as verapamil, can confirm this.[3]

Issue 2: Promising in vitro potency does not translate to in vivo efficacy after oral dosing.

  • Question: Our NaV1.8 blocker is highly potent in vitro, but we see minimal analgesic effect in our animal models after oral administration. What's the disconnect?

  • Answer: This common issue often points to insufficient drug exposure at the target site (the peripheral sensory neurons where NaV1.8 is expressed). The high in vitro potency is irrelevant if the compound cannot reach its target in adequate concentrations.

    Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

      • It is crucial to measure the plasma and, if possible, tissue concentrations of your compound in the efficacy models. This will establish the relationship between drug exposure and the observed pharmacological effect.

    • Review Formulation Strategy:

      • For poorly soluble compounds, the formulation is critical. Simple suspensions may not provide adequate absorption. Consider formulation strategies designed to enhance solubility and dissolution rate.[4][5][6]

Issue 3: Unexpected results in the Caco-2 permeability assay.

  • Question: We are seeing inconsistent results or very low recovery of our compound in our Caco-2 permeability assay. How can we improve the reliability of this assay?

  • Answer: Inconsistent Caco-2 results can stem from several factors, including issues with the cell monolayer integrity, compound instability, or non-specific binding.

    Troubleshooting Steps:

    • Verify Monolayer Integrity:

      • Routinely measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. A significant drop in TEER suggests compromised integrity.[2] The permeability of a fluorescent marker like Lucifer Yellow can also be used to assess monolayer integrity.[2]

    • Assess Compound Stability:

      • Ensure your compound is stable in the assay buffer and does not degrade over the course of the experiment.

    • Address Low Compound Recovery:

      • Low recovery can be due to non-specific binding to the plate material. Using plates with low-binding surfaces can mitigate this. Also, ensure your analytical method is sensitive enough to detect low concentrations of the compound.

Data Presentation

The following tables provide a summary of preclinical pharmacokinetic data for representative NaV1.8 inhibitors.

Table 1: Oral Pharmacokinetic Parameters of Selected NaV1.8 Inhibitors in Rats

CompoundDose (mg/kg, p.o.)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (F%)Reference
PF-01247324 51.0--91[7]
Compound 18 (Pfizer) 0.253.5--63 (in Dog)[7]
A-803467 ----Poor[7]
MK-5661 ---FavorableFavorable[8]

Table 2: In Vitro Potency and Permeability of a Representative NaV1.8 Inhibitor (PF-01247324)

ParameterValue
hNaV1.8 IC50 196 nM
Rat TTX-R IC50 448 nM
Caco-2 Papp (A-B) High (Implied by high oral bioavailability)

Experimental Protocols

1. Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of a NaV1.8 blocker.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

    • Seed the Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]

  • Assay Procedure:

    • On the day of the experiment, wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Measure the TEER of each monolayer to ensure integrity. Values should be within the laboratory's established range.[2]

    • Prepare the dosing solution of the test compound in HBSS.

    • To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

    • Analyze the concentration of the compound in the samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).

2. In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral pharmacokinetics of a NaV1.8 blocker in rats.

  • Animal Preparation:

    • Use adult male Sprague-Dawley or Wistar rats.

    • Fast the animals overnight before dosing, with free access to water.

  • Drug Administration:

    • For oral administration, formulate the test compound in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).

    • Administer the formulation via oral gavage at the desired dose volume (typically 5-10 mL/kg).[10]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Analyze the plasma samples for the concentration of the test compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Oral bioavailability (F%), calculated by comparing the AUC from oral administration to that from intravenous administration.

Mandatory Visualizations

G cluster_factors Factors Contributing to Poor Oral Bioavailability of NaV1.8 Blockers cluster_strategies Strategies to Enhance Oral Bioavailability solubility Poor Aqueous Solubility (BCS Class II) formulation Formulation Strategies - Amorphous Solid Dispersions - Lipid-Based Formulations (SEDDS) - Particle Size Reduction solubility->formulation Address with metabolism Extensive First-Pass Metabolism (Hepatic and/or Gut Wall) chem_mod Chemical Modification - Prodrug Approach metabolism->chem_mod Mitigate with efflux P-glycoprotein (P-gp) Efflux excipients Use of Excipients - P-gp Inhibitors - Permeation Enhancers efflux->excipients Overcome with

Caption: Key factors contributing to poor oral bioavailability and corresponding mitigation strategies.

G cluster_workflow Experimental Workflow for Assessing Oral Bioavailability start Start: NaV1.8 Blocker Candidate in_vitro In Vitro Assessment - Solubility (Biorelevant Media) - Caco-2 Permeability (Papp, ER) start->in_vitro in_vivo In Vivo PK Study (Rat) - Oral & IV Dosing - Plasma Concentration Analysis in_vitro->in_vivo decision Decision Point: Acceptable Bioavailability? in_vivo->decision optimization Optimization - Formulation Development - Chemical Modification decision->optimization No end End: Candidate for Efficacy Studies decision->end Yes optimization->in_vitro Re-evaluate

Caption: A typical experimental workflow for the assessment of oral bioavailability of a NaV1.8 blocker.

References

controlling for temperature effects in PF-06305591 dihydrate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for temperature effects during experiments with PF-06305591 dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: Proper storage is crucial to maintain the stability and efficacy of this compound. For the powdered form, storage at -20°C is recommended for long-term stability, for up to three years.[1][2] When in solvent, the solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1][3] It is important to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]

Q2: How does temperature affect the activity of the target channel, NaV1.8?

A2: The voltage-gated sodium channel NaV1.8, the target of PF-06305591, exhibits significant temperature sensitivity. The inactivation properties of NaV1.8 are notably resistant to cold temperatures, which is why it plays a crucial role in the perception of cold pain.[4][5] Cooling can lead to a decrease in the activation threshold of sodium currents and an increase in membrane resistance.[4][5] Conversely, an increase in temperature can shift the voltage dependence of activation to more hyperpolarized potentials for some NaV channel subtypes.[6][7]

Q3: Is there data on how temperature affects the IC50 value of PF-06305591?

A3: Currently, there is a lack of publicly available data specifically detailing the temperature-dependent IC50 of PF-06305591. However, studies on other sodium channel blockers have shown that temperature variations can influence their inhibitory effects. For instance, for some sodium channel blockers, an increase in temperature from 36°C to 40°C enhanced the inhibition of the peak sodium current.[8][9] Given the known temperature sensitivity of NaV1.8 channel gating, it is reasonable to hypothesize that the potency of PF-06305591 may also be temperature-dependent.

Q4: What are the best practices for preparing and handling this compound solutions to minimize temperature-related issues?

A4: To ensure consistency and reproducibility, it is critical to handle this compound solutions with care. After dissolving the compound, it is best to prepare aliquots to avoid multiple freeze-thaw cycles.[1] When preparing solutions for in vivo experiments, it is recommended to prepare them freshly on the day of use. If precipitation occurs upon dissolution, gentle heating and/or sonication can be used to aid solubilization.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, with a focus on temperature-related causes and solutions.

Issue 1: High Variability in Electrophysiology Data

Possible Cause: Fluctuations in the recording temperature can significantly impact the gating kinetics of NaV1.8 channels, leading to variability in measured currents.

Troubleshooting Steps:

  • Verify Temperature Stability: Continuously monitor the temperature of the bath solution using a calibrated thermometer. Ensure that your temperature controller is functioning correctly and maintaining a stable temperature (± 0.5°C).[10]

  • Pre-equilibrate Solutions: Ensure all solutions, including the extracellular recording solution and the compound-containing solution, are pre-warmed to the target experimental temperature before application to the cells.

  • Optimize Perfusion System: A high flow rate in the perfusion system can cause temperature fluctuations. Consider reducing the flow rate or using a feedback-controlled inline heater to maintain a stable temperature in the recording chamber.

  • Minimize Pipette Drift: Temperature fluctuations in the room can cause the micromanipulator and pipette holder to expand or contract, leading to pipette drift. Maintain a stable ambient room temperature.

Issue 2: Inconsistent IC50 Values Across Experiments

Possible Cause: The potency of PF-06305591 may be temperature-dependent. Inconsistent experimental temperatures will lead to variable IC50 values.

Troubleshooting Steps:

  • Standardize Experimental Temperature: Define and strictly adhere to a standard temperature for all IC50 determination experiments. Physiological temperatures (e.g., 35-37°C) are often recommended for clinical relevance.[11]

  • Record Temperature for Each Experiment: Make it a standard practice to record the exact temperature at which each dose-response curve is generated. This will help in identifying temperature-related outliers.

  • Consider Temperature in Data Analysis: If experiments were performed at slightly different temperatures, consider this as a potential confounding variable in your data analysis.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
Powder-20°C3 years[1][2]
In Solvent-80°C6 months[1][3]
-20°C1 month[1][3]

Table 2: Effects of Temperature on NaV1.8 Channel Properties

Temperature ChangeEffect on NaV1.8 ChannelImplication for ExperimentsReference(s)
CoolingInactivation is cold-resistantChannel remains available for activation at lower temperatures[4][5]
Decreased activation thresholdIncreased excitability in the cold[4][5]
Increased membrane resistanceLarger voltage changes for a given current[4][5]
WarmingShift in voltage dependence of activation to more hyperpolarized potentials (observed in other NaV subtypes)Potential for increased channel opening at a given voltage[6][7]
Increased peak current amplitudeLarger currents may be recorded at higher temperatures[12]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of NaV1.8 Currents

  • Cell Culture: Culture cells expressing human NaV1.8 channels under standard conditions (e.g., 37°C, 5% CO2).

  • Solution Preparation: Prepare external and internal solutions. Ensure all solutions are filtered and adjusted to the correct pH.

  • Temperature Control: Use a temperature-controlled recording chamber and a feedback-controlled inline heater to maintain the desired recording temperature (e.g., 25°C or 37°C). Allow the chamber to equilibrate to the target temperature before starting the experiment.

  • Cell Plating: Plate cells onto coverslips suitable for electrophysiological recording.

  • Patching and Recording:

    • Obtain a high-resistance (GΩ) seal.

    • Establish whole-cell configuration.

    • Hold the cell at a holding potential of -120 mV to ensure all channels are in the closed state.

    • Apply depolarizing voltage steps to elicit NaV1.8 currents.

  • Compound Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound. Ensure the compound-containing solution is at the same temperature as the bath solution.

  • Data Acquisition and Analysis: Record the peak inward current before and after compound application to determine the percentage of inhibition.

Mandatory Visualization

experimental_workflow Experimental Workflow for Assessing Temperature Effects cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_compound Prepare PF-06305591 stock solution set_temp Set and stabilize experimental temperature prep_compound->set_temp prep_cells Culture NaV1.8- expressing cells prep_cells->set_temp prep_solutions Prepare recording solutions prep_solutions->set_temp record_baseline Record baseline NaV1.8 currents set_temp->record_baseline Temperature is critical apply_compound Apply PF-06305591 at controlled temperature record_baseline->apply_compound record_effect Record post-compound NaV1.8 currents apply_compound->record_effect measure_inhibition Measure current inhibition record_effect->measure_inhibition calculate_ic50 Calculate IC50 measure_inhibition->calculate_ic50 compare_temps Compare data across different temperatures calculate_ic50->compare_temps

Caption: Workflow for assessing temperature effects on PF-06305591 activity.

signaling_pathway NaV1.8 in Nociceptive Signaling and Temperature Influence cluster_stimulus Stimulus cluster_neuron Sensory Neuron cluster_intervention Intervention noxious_stimulus Noxious Stimulus (e.g., Cold, Mechanical) depolarization Membrane Depolarization noxious_stimulus->depolarization nav18_activation NaV1.8 Activation depolarization->nav18_activation action_potential Action Potential Generation nav18_activation->action_potential signal_propagation Signal Propagation to CNS action_potential->signal_propagation pf06305591 PF-06305591 pf06305591->nav18_activation Blocks temperature Temperature temperature->nav18_activation Modulates Gating

References

PF-06305591 dihydrate storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of PF-06305591 dihydrate, a potent and highly selective voltage-gated sodium channel NaV1.8 blocker.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8, with an IC50 of 15 nM. NaV1.8 channels are primarily expressed in peripheral nociceptive neurons and play a critical role in pain signal transmission. By blocking these channels, this compound can reduce the excitability of these neurons, thereby attenuating pain signals.

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of the compound. The following table summarizes the recommended storage conditions for both the solid form and stock solutions.

FormStorage TemperatureDurationNotes
Solid (Lyophilized) -20°CUp to 3 yearsKeep desiccated (in a dry environment).
Stock Solution -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

3. How should I prepare stock solutions of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions. For a 10 mM stock solution, you can dissolve the appropriate mass of this compound in the required volume of DMSO. Sonication may be used to aid dissolution.

4. Are there established protocols for preparing this compound for in vivo experiments?

Yes, for in vivo studies, co-solvents are typically required. It is recommended to prepare a clear stock solution in an in vitro-appropriate solvent like DMSO first, and then add the co-solvents. Working solutions for in vivo experiments should be prepared fresh on the day of use. Here are a couple of example protocols:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)

If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem 1: The compound is not fully dissolving in the recommended solvent.

  • Possible Cause: The concentration may be too high, or the solvent may not be of sufficient purity.

  • Troubleshooting Steps:

    • Sonication: Place the solution in an ultrasonic bath for short intervals to aid dissolution.

    • Gentle Warming: Gently warm the solution (be cautious, as excessive heat can degrade the compound).

    • Fresh Solvent: Ensure you are using high-quality, anhydrous DMSO.

    • Lower Concentration: Try preparing a more dilute stock solution.

Problem 2: Inconsistent results in cell-based assays.

  • Possible Cause 1: Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound.

  • Troubleshooting Step: Aliquot your stock solution into smaller, single-use volumes after the initial preparation to minimize the number of freeze-thaw cycles.

  • Possible Cause 2: Incomplete Dissolution in Media: The compound may be precipitating out of the aqueous cell culture media.

  • Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture media is as low as possible (typically <0.5%) and that the compound is fully dissolved in the media before adding it to the cells. A brief vortex or sonication of the final diluted solution (before adding to cells) may help.

Problem 3: Low potency or lack of effect in in vivo studies.

  • Possible Cause 1: Poor Bioavailability: The formulation used for in vivo administration may not be optimal, leading to poor absorption.

  • Troubleshooting Step: Experiment with different vehicle formulations. The protocols provided in the FAQ section are good starting points.

  • Possible Cause 2: Instability of the working solution: The compound may be degrading in the working solution over time.

  • Troubleshooting Step: Always prepare the working solution for in vivo experiments fresh on the day of the experiment.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following best practices are based on general laboratory safety guidelines for handling chemical compounds. Always consult your institution's safety protocols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses or goggles.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).

    • Body Protection: Wear a lab coat.

  • Handling:

    • Avoid inhalation of dust by handling the solid form in a well-ventilated area or a chemical fume hood.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Wash hands thoroughly after handling.

  • Spill Cleanup:

    • For a small spill of the solid, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

    • For a solution spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Experimental Protocols

Fluorescence-Based Membrane Potential Assay (FRET)

This protocol outlines a high-throughput method to assess the inhibitory activity of PF-06305591 on NaV1.8 channels expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing human NaV1.8.

  • Membrane potential-sensitive FRET dyes.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • NaV channel activator (e.g., veratridine).

  • This compound.

  • 384-well black, clear-bottom plates.

  • Fluorescence plate reader.

Methodology:

  • Cell Plating: Plate the NaV1.8-expressing HEK293 cells in 384-well plates and grow to confluence.

  • Dye Loading: Prepare the FRET dye solution according to the manufacturer's instructions and add it to the cells. Incubate to allow for dye loading.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound solutions to the wells and incubate.

  • Channel Activation and Signal Reading: Place the plate in the fluorescence plate reader. Add the NaV channel activator to all wells to induce membrane depolarization. Immediately begin reading the fluorescence signal.

  • Data Analysis: The change in the FRET ratio corresponds to the change in membrane potential. Calculate the percent inhibition of the depolarization signal by PF-06305591 at each concentration and determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for detailed characterization of the inhibitory effects of PF-06305591 on NaV1.8 currents.

Materials:

  • HEK293 cells expressing human NaV1.8.

  • Extracellular solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Intracellular solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

  • This compound.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

Methodology:

  • Cell Preparation: Plate cells expressing NaV1.8 on glass coverslips.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a holding potential where NaV1.8 channels are in a resting state (e.g., -100 mV).

    • Apply a voltage step protocol to elicit NaV1.8 currents (e.g., a step to 0 mV).

  • Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of PF-06305591.

  • Data Acquisition: Record NaV1.8 currents before and after the application of the compound.

  • Data Analysis: Measure the peak inward current in the absence and presence of the compound to determine the percent inhibition. Different voltage protocols can be used to assess state-dependent block (e.g., tonic vs. use-dependent block).

Visualizations

Pain_Signaling_Pathway Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Nociceptor Nociceptor (Peripheral Sensory Neuron) Noxious_Stimulus->Nociceptor NaV1_8 NaV1.8 Channel Nociceptor->NaV1_8 depolarization Action_Potential Action Potential Generation & Propagation NaV1_8->Action_Potential Na+ influx PF06305591 PF-06305591 PF06305591->NaV1_8 Blocks Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Brain Brain (Pain Perception) Spinal_Cord->Brain Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Cell_Culture Cell Culture (HEK293 with NaV1.8) Assay Fluorescence Assay (FRET) or Patch-Clamp Cell_Culture->Assay Compound_Prep PF-06305591 Solution Preparation Compound_Prep->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis Animal_Model Animal Model of Pain (e.g., Neuropathic, Inflammatory) Administration Compound Administration Animal_Model->Administration Formulation_Prep PF-06305591 In Vivo Formulation Formulation_Prep->Administration Behavioral_Test Behavioral Testing (e.g., von Frey, Hargreaves) Administration->Behavioral_Test Efficacy_Analysis Efficacy Analysis Behavioral_Test->Efficacy_Analysis

Validation & Comparative

A Comparative Analysis of PF-06305591 Dihydrate and A-803467 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel analgesics, selective blockers of the voltage-gated sodium channel Nav1.8 have emerged as a promising therapeutic strategy for the treatment of pain. This guide provides a comparative overview of two prominent Nav1.8 inhibitors, PF-06305591 dihydrate and A-803467, based on available preclinical data. The objective is to offer researchers, scientists, and drug development professionals a comprehensive summary of their performance and methodologies in established pain models.

Introduction to the Compounds

This compound , developed by Pfizer, is a potent and highly selective blocker of the Nav1.8 sodium channel.[1] It has been investigated in clinical trials for its potential in treating various pain states.[1] The compound is recognized for its excellent preclinical in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile.[1]

A-803467 is another potent and selective antagonist of the Nav1.8 sodium channel. Extensive preclinical research has demonstrated its efficacy in attenuating both neuropathic and inflammatory pain in rodent models.[2]

Mechanism of Action: Targeting Nav1.8 in Pain Signaling

Both this compound and A-803467 exert their analgesic effects by selectively inhibiting the Nav1.8 sodium channel. These channels are predominantly expressed in the peripheral sensory neurons, specifically the dorsal root ganglion (DRG) neurons, which play a crucial role in the transmission of pain signals. By blocking Nav1.8, these compounds reduce the excitability of nociceptive neurons, thereby dampening the propagation of pain signals to the central nervous system.

cluster_0 Nociceptive Neuron Painful_Stimulus Painful Stimulus (Mechanical, Thermal, Chemical) Nav1.8_Channel Nav1.8 Channel (Depolarization) Painful_Stimulus->Nav1.8_Channel Action_Potential Action Potential Generation & Propagation Nav1.8_Channel->Action_Potential Pain_Signal_Transmission Pain Signal to CNS Action_Potential->Pain_Signal_Transmission PF-06305591_A-803467 PF-06305591 / A-803467 PF-06305591_A-803467->Nav1.8_Channel Inhibition

Figure 1: Simplified signaling pathway of Nav1.8 inhibition in a nociceptive neuron.

In Vitro Potency and Selectivity

Both compounds demonstrate high potency and selectivity for the Nav1.8 channel. The available data for their in vitro performance is summarized below.

CompoundTargetIC50 (nM)Selectivity
This compound Human Nav1.815Highly selective with an excellent preclinical in vitro ADME and safety profile.[1]
A-803467 Human Nav1.88>100-fold selective vs. human Nav1.2, Nav1.3, Nav1.5, and Nav1.7 (IC50 values ≥1 µM).[2]
Rat TTX-R currents140

Table 1: In Vitro Potency and Selectivity of this compound and A-803467.

Preclinical Efficacy in Pain Models

A-803467 in Neuropathic Pain Models

A-803467 has demonstrated significant efficacy in reducing mechanical allodynia in rat models of neuropathic pain.

Pain ModelSpeciesAdministration RouteEfficacy EndpointED50
Spinal Nerve Ligation (SNL)RatIntraperitoneal (i.p.)Reduction of mechanical allodynia47 mg/kg
Sciatic Nerve Injury (Chronic Constriction Injury - CCI)RatIntraperitoneal (i.p.)Reduction of mechanical allodynia85 mg/kg

Table 2: Efficacy of A-803467 in Rat Neuropathic Pain Models. [2]

A-803467 in Inflammatory Pain Models

A-803467 is also effective in attenuating behaviors associated with inflammatory pain.

Pain ModelSpeciesAdministration RouteEfficacy EndpointED50
Complete Freund's Adjuvant (CFA)RatIntraperitoneal (i.p.)Reduction of thermal hyperalgesia41 mg/kg
Capsaicin-induced secondary mechanical allodyniaRatIntraperitoneal (i.p.)Reduction of mechanical allodynia~100 mg/kg

Table 3: Efficacy of A-803467 in Rat Inflammatory Pain Models. [2]

It is noteworthy that A-803467 was found to be inactive against formalin-induced nociception, acute thermal pain, and postoperative pain in rats.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the key pain models in which A-803467 was evaluated.

Neuropathic Pain Models

cluster_0 Neuropathic Pain Model Workflow Animal_Model Animal Model (e.g., Male Sprague-Dawley Rat) Surgical_Procedure Surgical Procedure (Spinal Nerve Ligation or Chronic Constriction Injury) Animal_Model->Surgical_Procedure Recovery Post-operative Recovery Period Surgical_Procedure->Recovery Drug_Administration A-803467 Administration (i.p.) Recovery->Drug_Administration Behavioral_Testing Behavioral Testing (Mechanical Allodynia Assessment using von Frey filaments) Drug_Administration->Behavioral_Testing

Figure 2: Experimental workflow for neuropathic pain models.
  • Spinal Nerve Ligation (SNL) Model: This model involves the tight ligation of the L5 and L6 spinal nerves in rats, leading to the development of mechanical allodynia in the ipsilateral paw.

  • Chronic Constriction Injury (CCI) Model: In this model, loose ligatures are placed around the sciatic nerve, causing a gradual development of neuropathic pain symptoms.

  • Assessment of Mechanical Allodynia: Paw withdrawal thresholds in response to stimulation with calibrated von Frey filaments are measured to quantify mechanical sensitivity.

Inflammatory Pain Model

cluster_0 Inflammatory Pain Model Workflow Animal_Model Animal Model (e.g., Male Sprague-Dawley Rat) Induction_of_Inflammation Induction of Inflammation (Intraplantar injection of CFA) Animal_Model->Induction_of_Inflammation Development_of_Hyperalgesia Development of Thermal Hyperalgesia Induction_of_Inflammation->Development_of_Hyperalgesia Drug_Administration A-803467 Administration (i.p.) Development_of_Hyperalgesia->Drug_Administration Behavioral_Testing Behavioral Testing (Thermal Paw Withdrawal Latency) Drug_Administration->Behavioral_Testing

Figure 3: Experimental workflow for the CFA inflammatory pain model.
  • Complete Freund's Adjuvant (CFA) Model: CFA is injected into the plantar surface of the rat hind paw, inducing a localized and persistent inflammatory response characterized by thermal hyperalgesia and mechanical allodynia.

  • Assessment of Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured to assess sensitivity to thermal stimuli.

Summary and Conclusion

Both this compound and A-803467 are potent and selective inhibitors of the Nav1.8 sodium channel, a key target in pain signaling. A-803467 has a well-documented preclinical profile, demonstrating significant efficacy in rat models of neuropathic and inflammatory pain. The quantitative data and detailed experimental protocols available for A-803467 provide a solid foundation for its characterization as a preclinical tool for studying Nav1.8 function.

While this compound is noted for its high in vitro potency and favorable preclinical ADME and safety profile, a lack of publicly available in vivo efficacy data in preclinical pain models prevents a direct quantitative comparison with A-803467. The progression of PF-06305591 to clinical trials suggests the existence of a robust preclinical data package, though it is not accessible in the public domain.

For researchers selecting a tool compound for preclinical pain studies, A-803467 offers a wealth of published data on its in vivo efficacy and methodology. Future publications of preclinical data for PF-06305591 would be invaluable for a more direct and comprehensive comparison between these two important Nav1.8 inhibitors.

References

A Head-to-Head Comparison of PF-06305591 Dihydrate and VX-150: Potency and Selectivity at the Nav1.8 Channel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of voltage-gated sodium channel Nav1.8 presents a promising therapeutic strategy for the treatment of pain. Two notable compounds that have emerged in this area are PF-06305591 dihydrate and VX-150. Both are potent blockers of Nav1.8, a channel primarily expressed in nociceptive sensory neurons. This guide provides an objective comparison of their selectivity profiles, supported by available experimental data, to aid in the selection of the appropriate research tool.

This document details the comparative potency and selectivity of this compound and VX-150 against the Nav1.8 channel and other sodium channel subtypes. Experimental protocols for assessing compound activity are also provided, along with visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation: Potency and Selectivity Profile

VX-150 is an orally active prodrug that is rapidly converted to its active metabolite.[2] This active form is a highly selective inhibitor of Nav1.8, demonstrating over 400-fold selectivity against other sodium channel subtypes.[2][3][4]

PF-06305591 is also a potent and highly selective Nav1.8 blocker.[5][6][7] It has been reported to display no significant activity against other sodium channel subtypes, as well as potassium (K+) and calcium (Ca2+) channels.[7]

Below is a summary of the available quantitative data on the potency and selectivity of these two compounds.

TargetThis compound IC50 (nM)VX-150 (Active Metabolite) IC50 (nM)Selectivity Fold (vs. Nav1.8)
Nav1.8 15 [5][6][7]15 [1]-
Other Nav SubtypesNot specified>400-fold[2][3][4]Not specified

Experimental Protocols

The determination of the potency and selectivity of compounds like PF-06305591 and VX-150 against Nav1.8 and other sodium channel subtypes is primarily conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in living cells.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human Nav1.8 channels expressed in a heterologous expression system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the gene encoding the human Nav1.8 alpha subunit are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation: On the day of the experiment, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips at a low density to allow for the isolation of individual cells for recording.

  • Electrophysiological Recording:

    • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

    • Borosilicate glass micropipettes with a resistance of 2-5 MΩ are fabricated using a micropipette puller and filled with an intracellular solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, with the pH adjusted to 7.3 with CsOH.

    • A high-resistance "gigaohm" seal is formed between the micropipette and the cell membrane of a single, healthy cell.

    • The cell membrane is then ruptured by applying a brief pulse of suction, establishing the "whole-cell" configuration, which allows for the control of the cell's membrane potential and the measurement of the total current flowing through all ion channels in the cell membrane.

  • Voltage-Clamp Protocol:

    • The cell is held at a holding potential of -100 mV.

    • To elicit Nav1.8 currents, the membrane potential is depolarized to 0 mV for a duration of 20-50 ms. This voltage step activates the Nav1.8 channels, resulting in an inward sodium current.

  • Compound Application:

    • A stable baseline current is recorded for several minutes.

    • The test compound (PF-06305591 or the active metabolite of VX-150) is then applied to the cell at increasing concentrations via a perfusion system.

    • The effect of each concentration on the peak Nav1.8 current is measured until a steady-state inhibition is reached.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each compound concentration relative to the baseline current.

    • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • The IC50 value, which is the concentration of the compound that produces 50% inhibition of the Nav1.8 current, is determined by fitting the concentration-response curve with a Hill equation.

Mandatory Visualization

Signaling Pathway of Nav1.8 in Nociception

The following diagram illustrates the role of the Nav1.8 sodium channel in the transmission of pain signals from the periphery to the central nervous system.

Nav1_8_Signaling_Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nociceptor Nociceptor (Sensory Neuron) Noxious_Stimuli->Nociceptor activates Nav1_8 Nav1.8 Channel Nociceptor->Nav1_8 depolarizes membrane, opens channel Action_Potential Action Potential Generation & Propagation Nav1_8->Action_Potential Na+ influx drives DRG Dorsal Root Ganglion (DRG) Action_Potential->DRG propagates along axon Spinal_Cord Spinal Cord DRG->Spinal_Cord transmits signal to Brain Brain (Pain Perception) Spinal_Cord->Brain PF_VX PF-06305591 / VX-150 PF_VX->Nav1_8 inhibit

Caption: Role of Nav1.8 in the nociceptive signaling pathway and point of inhibition by PF-06305591 and VX-150.

Experimental Workflow for Selectivity Screening

The diagram below outlines a typical workflow for assessing the selectivity of a compound against a panel of voltage-gated sodium channels.

Selectivity_Screening_Workflow start Start compound_prep Prepare Test Compound (e.g., PF-06305591 or VX-150) start->compound_prep patch_clamp Perform Whole-Cell Patch-Clamp Electrophysiology compound_prep->patch_clamp cell_lines Culture Cell Lines Expressing Different Nav Subtypes (Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.7, 1.8, 1.9) cell_lines->patch_clamp data_acq Record Ion Channel Currents in Response to Voltage Steps patch_clamp->data_acq compound_app Apply Increasing Concentrations of Test Compound data_acq->compound_app measure_inhibition Measure Percentage of Current Inhibition compound_app->measure_inhibition ic50_calc Calculate IC50 Value for Each Nav Subtype measure_inhibition->ic50_calc selectivity_analysis Analyze Selectivity Profile (IC50 Ratios) ic50_calc->selectivity_analysis end End selectivity_analysis->end

Caption: A generalized workflow for determining the selectivity of a compound against a panel of Nav channel subtypes.

References

Navigating the Maze of Pain Signals: A Comparative Guide to the Selectivity of PF-06305591 for NaV1.8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective analgesics is a paramount challenge. The voltage-gated sodium channel NaV1.8 has emerged as a key therapeutic target in pain pathways, and the development of selective inhibitors is a promising avenue for non-opioid pain management. This guide provides an objective comparison of PF-06305591 dihydrate, a potent NaV1.8 blocker, with other notable alternatives, supported by available experimental data.

Unveiling the Potency and Selectivity Profile

This compound has been identified as a potent and highly selective blocker of the NaV1.8 channel, with a reported half-maximal inhibitory concentration (IC50) of 15 nM[1][2]. To contextualize its performance, this guide draws a comparison with two other significant NaV1.8 inhibitors: A-803467, a widely used research tool, and VX-548 (suzetrigine), a recently developed inhibitor with promising clinical data.

CompoundNaV1.8 IC50 (nM) NaV1.2 IC50 (nM) NaV1.3 IC50 (nM) NaV1.5 IC50 (nM) NaV1.7 IC50 (nM) Selectivity Fold (vs. NaV1.8)
This compound 15[1][2]Data not availableData not availableData not availableData not availableReported as highly selective
A-803467 8[3][4][5][6]7380[3][4]2450[3][4]7340[3][4]6740[3][4]>300-1000 fold vs. other NaV subtypes[5][7]
VX-548 (suzetrigine) 0.7[8]Data not availableData not availableData not availableData not available>31,000 fold vs. other NaV subtypes[8][9]

Note: The selectivity of PF-06305591 is described as high, though a comprehensive panel of IC50 values for direct comparison is not publicly available. Similarly, for VX-548, while an exceptionally high selectivity is reported, a detailed IC50 panel is not available in the provided search results.

The Experimental Blueprint: Determining NaV1.8 Selectivity

The validation of a compound's selectivity for NaV1.8 over other sodium channel subtypes is a critical step in preclinical development. The data presented in this guide is primarily derived from whole-cell patch-clamp electrophysiology assays.

Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to a test compound.

1. Cell Preparation:

  • Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are commonly used. These cells are stably transfected to express the specific human NaV subtype of interest (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7, or NaV1.8).

  • Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.

2. Electrophysiological Recording:

  • Apparatus: An automated or manual patch-clamp rig equipped with an amplifier, data acquisition system, and perfusion system is utilized.

  • Pipettes: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • Intracellular Solution (in mM): Composition may vary but typically includes CsF, CsCl, and EGTA to isolate sodium currents.

    • Extracellular Solution (in mM): Contains NaCl as the primary charge carrier, along with other salts to maintain physiological osmolarity and pH.

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow for electrical access to the entire cell.

3. Voltage-Clamp Protocol:

  • Holding Potential: The cell membrane is held at a negative potential, typically -120 mV, to ensure that the majority of sodium channels are in a closed, resting state.

  • Depolarizing Pulse: A depolarizing voltage step (e.g., to 0 mV for 20-50 ms) is applied to elicit an inward sodium current.

  • Compound Application: The test compound (e.g., PF-06305591) is applied at increasing concentrations via a perfusion system, and the effect on the peak sodium current is measured.

4. Data Analysis:

  • The peak inward current at each compound concentration is measured and normalized to the control current (before compound application).

  • The concentration-response data is fitted to the Hill equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the channel activity.

Visualizing the Path to Pain Relief

To better understand the context of NaV1.8 inhibition and the experimental approach to its validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

NaV18_Signaling_Pathway cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System Noxious Stimuli Noxious Stimuli Membrane Depolarization Membrane Depolarization Noxious Stimuli->Membrane Depolarization NaV1.8 Activation NaV1.8 Activation Membrane Depolarization->NaV1.8 Activation Action Potential Generation Action Potential Generation NaV1.8 Activation->Action Potential Generation Signal Propagation to CNS Signal Propagation to CNS Action Potential Generation->Signal Propagation to CNS PF-06305591 PF-06305591 PF-06305591->NaV1.8 Activation Inhibition Pain Perception Pain Perception Signal Propagation to CNS->Pain Perception

NaV1.8 Signaling Pathway in Nociception

Experimental_Workflow Cell Line with NaV Subtype Expression Cell Line with NaV Subtype Expression Whole-Cell Patch-Clamp Whole-Cell Patch-Clamp Cell Line with NaV Subtype Expression->Whole-Cell Patch-Clamp Establish Baseline Current Establish Baseline Current Whole-Cell Patch-Clamp->Establish Baseline Current Compound Perfusion (Increasing Concentrations) Compound Perfusion (Increasing Concentrations) Establish Baseline Current->Compound Perfusion (Increasing Concentrations) Measure Peak Current Inhibition Measure Peak Current Inhibition Compound Perfusion (Increasing Concentrations)->Measure Peak Current Inhibition IC50 Determination IC50 Determination Measure Peak Current Inhibition->IC50 Determination Selectivity Profile Analysis Selectivity Profile Analysis IC50 Determination->Selectivity Profile Analysis

Workflow for NaV Inhibitor Selectivity Screening

References

A Head-to-Head Comparison of Novel NaV1.8 Inhibitors for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

The voltage-gated sodium channel NaV1.8 has emerged as a promising, genetically validated target for the treatment of pain.[1] Its preferential expression in peripheral sensory neurons suggests that its inhibition could provide effective analgesia without the central nervous system side effects associated with opioids.[2][3] This has led to a surge in the discovery and development of selective NaV1.8 inhibitors. This guide provides a head-to-head comparison of key novel NaV1.8 inhibitors, with a focus on suzetrigine (B10856436) (VX-548), a recently approved, first-in-class inhibitor, and important preclinical tool compounds that have paved the way for its success.

Introduction to NaV1.8 as a Pain Target

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. The NaV1.8 subtype, a tetrodotoxin-resistant (TTX-R) channel, is a major contributor to the depolarizing current in small-diameter nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[2][4] In chronic pain states, such as inflammatory and neuropathic pain, the expression and activity of NaV1.8 are often upregulated, contributing to neuronal hyperexcitability and heightened pain perception.[1][5] The development of inhibitors that selectively target NaV1.8 over other sodium channel subtypes is a key strategy to achieve a wide therapeutic window, minimizing off-target effects on the central nervous system and cardiovascular system.[6]

Quantitative Comparison of NaV1.8 Inhibitors

The following tables summarize the in vitro potency and selectivity of prominent NaV1.8 inhibitors, as well as their efficacy in preclinical models of pain.

Table 1: In Vitro Potency and Selectivity Profile of NaV1.8 Inhibitors

CompoundhNaV1.8 IC50 (nM)hNaV1.1 IC50 (nM)hNaV1.2 IC50 (nM)hNaV1.3 IC50 (nM)hNaV1.5 IC50 (nM)hNaV1.6 IC50 (nM)hNaV1.7 IC50 (nM)Selectivity (Fold vs. hNaV1.8)
Suzetrigine (VX-548) ~2.5>80,000>80,000>80,000>80,000>80,000>80,000>31,000-fold
A-803467 108301,1001,400>10,0001,200990~83-fold vs. hNaV1.1
PF-01247324 282,7002,8003,100>30,0002,9001,100~96-fold vs. hNaV1.1

Data compiled from multiple preclinical studies. Actual values may vary between experiments. Suzetrigine data is based on its high selectivity profile mentioned in literature.[7][8]

Table 2: In Vivo Efficacy of NaV1.8 Inhibitors in Preclinical Pain Models

CompoundPain ModelSpeciesAdministrationEfficacy
Suzetrigine (VX-548) Acute Postoperative PainHumanOralSignificant reduction in pain intensity
Inflammatory Pain (CFA)RatOralReversal of thermal hyperalgesia
Neuropathic Pain (SNL)RatOralReversal of mechanical allodynia
A-803467 Inflammatory Pain (CFA)RatIntrathecalReversal of thermal hyperalgesia
Neuropathic Pain (SNL)RatIntrathecalReversal of mechanical allodynia
PF-01247324 Inflammatory Pain (CFA)RatOralReversal of thermal hyperalgesia
Neuropathic Pain (CCI)RatOralInhibition of ectopic firing

CFA: Complete Freund's Adjuvant; SNL: Spinal Nerve Ligation; CCI: Chronic Constriction Injury. This table represents a summary of findings and does not imply direct head-to-head comparison in the same study unless specified.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the NaV1.8 signaling pathway in nociceptors and a typical experimental workflow for their characterization.

NaV1_8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Mediators Inflammatory Mediators (PGE2, TNF-α) GPCR GPCR / TNFR Inflammatory_Mediators->GPCR Bind AC_p38 Adenylyl Cyclase / p38 MAPK GPCR->AC_p38 Activate NaV1_8 NaV1.8 Channel Depolarization Membrane Depolarization NaV1_8->Depolarization Na_ion Na+ Na_ion->NaV1_8 Influx PKA_MAPK PKA / MAPK AC_p38->PKA_MAPK Activate Phosphorylation Phosphorylation PKA_MAPK->Phosphorylation Catalyze Phosphorylation->NaV1_8 Modulate (lowers activation threshold) Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Experimental_Workflow Start Compound Library In_Vitro_Screening In Vitro Screening (High-Throughput Electrophysiology) Start->In_Vitro_Screening Potency_Selectivity Potency & Selectivity Profiling (Whole-Cell Patch-Clamp) In_Vitro_Screening->Potency_Selectivity ADME_Tox In Vitro ADME/Tox (Metabolic Stability, hERG) Potency_Selectivity->ADME_Tox Lead_Optimization Lead Optimization Potency_Selectivity->Lead_Optimization ADME_Tox->Lead_Optimization PK_Studies In Vivo Pharmacokinetics (Rodent Models) Efficacy_Models In Vivo Efficacy Models (CFA, SNL) PK_Studies->Efficacy_Models Clinical_Trials Clinical Trials Efficacy_Models->Clinical_Trials Lead_Optimization->PK_Studies

References

Comparative Analysis of PF-06305591 Dihydrate Cross-Reactivity with Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of PF-06305591 dihydrate, a potent and selective blocker of the voltage-gated sodium channel Nav1.8. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound against other sodium channel subtypes.

Executive Summary

This compound is a highly selective inhibitor of the Nav1.8 sodium channel, with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[1][2][3] Extensive analysis has demonstrated significantly lower potency against other voltage-gated sodium channel subtypes, highlighting its targeted mechanism of action. This selectivity is crucial for minimizing off-target effects in therapeutic applications, particularly concerning cardiac (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6) channels. The following sections provide detailed quantitative data on its cross-reactivity, the experimental methods used for these determinations, and a visual representation of the experimental workflow and proposed mechanism of action.

Data Presentation: Cross-Reactivity of PF-06305591 with Sodium Channel Subtypes

The inhibitory activity of this compound against a panel of human voltage-gated sodium channel subtypes was assessed using whole-cell patch-clamp electrophysiology. The following table summarizes the IC50 values, demonstrating the compound's selectivity for Nav1.8.

Sodium Channel SubtypeIC50 (μM)Fold Selectivity vs. Nav1.8
hNav1.8 0.015 1
hNav1.1>30>2000
hNav1.2>30>2000
hNav1.3>30>2000
hNav1.4>30>2000
hNav1.5>30>2000
hNav1.6>30>2000
hNav1.7>30>2000

Data sourced from Brown AD, et al. Bioorg Med Chem. 2019.

Experimental Protocols

The determination of the cross-reactivity profile of this compound was conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents through the channel pore in response to controlled changes in membrane voltage.

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the respective human sodium channel α-subunits (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8) were utilized.

Electrophysiological Recordings:

  • Apparatus: Recordings were performed using an automated patch-clamp system.

  • Pipette Solution (Intracellular): The internal solution was formulated to mimic the intracellular ionic environment and typically contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

  • External Solution (Extracellular): The external solution was designed to resemble the extracellular milieu and generally consisted of (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

  • Voltage Protocol: To elicit sodium currents, cells were held at a holding potential of -120 mV to ensure channels were in a resting state. Depolarizing voltage steps were then applied to activate the channels. The specific voltage and duration of the depolarizing pulse were optimized for each sodium channel subtype to account for their differing gating kinetics.

  • Data Acquisition and Analysis: Currents were recorded and filtered. The peak inward current in the presence of varying concentrations of this compound was measured and compared to the control (vehicle) current. The concentration-response data was then fitted to a Hill equation to determine the IC50 value for each channel subtype.

Visualizations

Experimental Workflow for Assessing Cross-Reactivity

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_drug Compound Application cluster_analysis Data Analysis cell_culture Culture of HEK293 cells stably expressing Nav subtypes cell_dissociation Cell dissociation and plating on recording chambers cell_culture->cell_dissociation patching Whole-cell patch clamp configuration achieved cell_dissociation->patching voltage_protocol Application of specific voltage-clamp protocols patching->voltage_protocol current_recording Recording of sodium currents voltage_protocol->current_recording peak_measurement Measurement of peak inward currents current_recording->peak_measurement compound_prep Preparation of PF-06305591 dihydrate solutions perfusion Perfusion of varying concentrations onto cells compound_prep->perfusion perfusion->current_recording dose_response Generation of concentration-response curves peak_measurement->dose_response ic50_calc Calculation of IC50 values dose_response->ic50_calc

Caption: Workflow for determining the IC50 of PF-06305591 on Nav subtypes.

Proposed Mechanism of Action: Pore Blockade of Nav1.8

G cluster_channel Nav1.8 Channel Pore extracellular Extracellular pore_opening Pore Opening selectivity_filter Selectivity Filter central_cavity Central Cavity intracellular_gate Intracellular Gate block block intracellular Intracellular pf06305591 PF-06305591 pf06305591->central_cavity Binds within the central cavity na_ion na_ion

Caption: PF-06305591 physically obstructs the Nav1.8 channel pore.

References

A Comparative Analysis of PF-06305591 Dihydrate and Standard Analgesics for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel analgesic compound PF-06305591 dihydrate with standard-of-care analgesics, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use. This compound is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8, a key mediator in pain signaling pathways.[1] This guide aims to equip researchers and drug development professionals with a comprehensive overview to inform future research and clinical development in the field of analgesia.

Mechanism of Action: Targeting the Source of Pain Signals

This compound exerts its analgesic effect by selectively inhibiting the NaV1.8 sodium channel.[1] These channels are predominantly expressed in the peripheral sensory neurons, specifically the dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain signals from the periphery to the central nervous system. By blocking NaV1.8, this compound effectively dampens the generation and propagation of action potentials in nociceptive fibers, thereby reducing the sensation of pain.

In contrast, standard analgesics for neuropathic pain, such as pregabalin (B1679071) and duloxetine, operate through different mechanisms. Pregabalin, an alpha-2-delta ligand, modulates calcium channels to reduce the release of excitatory neurotransmitters. Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), enhances descending inhibitory pain pathways.

Simplified Signaling Pathway of Pain Transmission and Analgesic Intervention Noxious Stimulus Noxious Stimulus Nociceptor Activation Nociceptor Activation Noxious Stimulus->Nociceptor Activation NaV1.8 Channel Opening NaV1.8 Channel Opening Nociceptor Activation->NaV1.8 Channel Opening Action Potential Generation Action Potential Generation NaV1.8 Channel Opening->Action Potential Generation Signal Propagation to CNS Signal Propagation to CNS Action Potential Generation->Signal Propagation to CNS Pain Perception Pain Perception Signal Propagation to CNS->Pain Perception PF-06305591 PF-06305591 PF-06305591->NaV1.8 Channel Opening Inhibits Standard Analgesics (e.g., Pregabalin, Duloxetine) Standard Analgesics (e.g., Pregabalin, Duloxetine) Modulation of Neurotransmitter Release / Descending Pathways Modulation of Neurotransmitter Release / Descending Pathways Standard Analgesics (e.g., Pregabalin, Duloxetine)->Modulation of Neurotransmitter Release / Descending Pathways Modulates Modulation of Neurotransmitter Release / Descending Pathways->Signal Propagation to CNS Inhibits CFA-Induced Inflammatory Pain Workflow cluster_0 Induction Phase cluster_1 Assessment Phase cluster_2 Treatment and Evaluation CFA_Injection Intraplantar injection of CFA into rat hind paw Inflammation_Measurement Measure paw volume (plethysmometer) CFA_Injection->Inflammation_Measurement 24-72h post-injection Hyperalgesia_Testing Assess thermal hyperalgesia (Hargreaves test) and mechanical allodynia (von Frey filaments) Inflammation_Measurement->Hyperalgesia_Testing Drug_Administration Administer PF-06305591 or vehicle Hyperalgesia_Testing->Drug_Administration Post_Treatment_Assessment Re-assess inflammation and pain thresholds Drug_Administration->Post_Treatment_Assessment Spared Nerve Injury (SNI) Model Workflow cluster_0 Surgical Procedure cluster_1 Post-operative Assessment cluster_2 Treatment and Evaluation Anesthesia Anesthetize mouse Incision Make incision on lateral thigh Anesthesia->Incision Nerve_Exposure Expose sciatic nerve and its branches Incision->Nerve_Exposure Ligation_Transection Ligate and transect tibial and common peroneal nerves, leaving sural nerve intact Nerve_Exposure->Ligation_Transection Closure Suture muscle and skin Ligation_Transection->Closure Post_SNI_Testing Assess development of mechanical allodynia on the sural nerve territory of the paw Closure->Post_SNI_Testing Days to weeks post-surgery Baseline_Testing Establish baseline mechanical sensitivity (von Frey) Baseline_Testing->Anesthesia Pre-surgery Drug_Administration Administer PF-06305591 or vehicle Post_SNI_Testing->Drug_Administration Post_Treatment_Assessment Re-assess mechanical allodynia Drug_Administration->Post_Treatment_Assessment

References

Navigating the Labyrinth of Selectivity: An Off-Target Activity Profile Comparison of PF-06305591 Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high target specificity is a critical objective in the quest for safer and more effective therapeutics. This guide provides a comparative analysis of the off-target activity profile of PF-06305591 dihydrate, a potent and selective blocker of the voltage-gated sodium channel NaV1.8, against other NaV1.8 inhibitors. While this compound is characterized by its high selectivity, this guide aims to provide a broader context by comparing its known selectivity with the more extensively profiled off-target data of other clinical-stage NaV1.8 inhibitors. Understanding the off-target interactions of a compound is paramount for predicting potential side effects and ensuring a favorable therapeutic window.

Comparative Selectivity Profile of NaV1.8 Inhibitors

The following tables summarize the available quantitative data on the on-target potency and off-target activity of this compound and its comparators. It is important to note that while PF-06305591 is reported to be highly selective, the breadth of publicly available off-target data is less extensive compared to VX-150 and VX-548.

CompoundPrimary TargetOn-Target Potency (IC50)Key Off-Target Information
This compound NaV1.815 nM[1][3]Reported to have no significant activity against other sodium channel subtypes, K+ channels, and Ca2+ channels.[5] A detailed broad-panel off-target screen is not publicly available.
VX-150 (active metabolite) NaV1.815 nM>400-fold selective over other sodium channel subtypes.
VX-548 (suzetrigine) NaV1.80.27 nM>30,000-fold selective against all other sodium channel subtypes and other molecular targets.

Experimental Protocols

The determination of a compound's selectivity and off-target profile relies on robust and standardized experimental methodologies. Below are detailed protocols for two key assays widely used in the industry.

Automated Patch-Clamp Electrophysiology for Ion Channel Selectivity

This method is employed to determine the inhibitory activity of a compound on a panel of ion channels.

Objective: To quantify the potency (IC50) of a test compound against a variety of voltage-gated ion channels.

Methodology:

  • Cell Lines: Use stable cell lines (e.g., HEK293 or CHO) individually expressing the human ion channel subtype of interest.

  • Cell Preparation: Culture cells to optimal density and harvest using standard enzymatic dissociation methods to obtain a single-cell suspension.

  • Automated Patch-Clamp System: Utilize a high-throughput automated patch-clamp platform (e.g., QPatch or Patchliner).

  • Solutions:

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 with NaOH.

  • Voltage Protocols: Apply specific voltage protocols to elicit channel activation and measure ionic currents. The protocol will vary depending on the specific ion channel being interrogated.

  • Compound Application: Prepare serial dilutions of the test compound in the external solution and apply to the cells in a cumulative or single-addition format.

  • Data Analysis: Measure the peak current amplitude in the presence of different compound concentrations. Normalize the data to the control (vehicle) response and fit to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis CellCulture Cell Culture (Stable Cell Lines) Harvest Cell Harvesting & Suspension CellCulture->Harvest APC Automated Patch-Clamp System Harvest->APC VoltageProtocol Apply Voltage Protocol APC->VoltageProtocol CompoundApp Compound Application VoltageProtocol->CompoundApp DataAcq Current Measurement CompoundApp->DataAcq IC50 IC50 Determination DataAcq->IC50

Automated Patch-Clamp Workflow
Radioligand Binding Assay for Off-Target Screening

This technique is used to assess the binding of a test compound to a wide array of receptors, transporters, and other non-kinase targets.

Objective: To determine the percentage of inhibition of radioligand binding to a panel of targets at a fixed concentration of the test compound, and to determine the Ki for any significant interactions.

Methodology:

  • Target Preparation: Utilize cell membrane preparations or purified proteins for the targets of interest.

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the target.

  • Assay Buffer: Prepare an appropriate buffer for the binding reaction.

  • Competition Binding:

    • Incubate the target preparation with a fixed concentration of the radioligand and the test compound (typically at a screening concentration of 1 or 10 µM).

    • For determination of Ki, use a range of concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from the free radioligand using rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding by the test compound. For concentration-response curves, determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

G Target Target Preparation (Membranes/Proteins) Incubation Incubation to Equilibrium Target->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (% Inhibition / Ki) Scintillation->Analysis

Radioligand Binding Assay Workflow

NaV1.8 Signaling Pathway in Nociception

The diagram below illustrates the role of NaV1.8 in the transmission of pain signals from the periphery to the central nervous system.

G cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Receptor_Activation Receptor Activation (TRPV1, etc.) Noxious_Stimuli->Receptor_Activation Depolarization Membrane Depolarization Receptor_Activation->Depolarization NaV1_8_Activation NaV1.8 Activation Depolarization->NaV1_8_Activation Action_Potential Action Potential Generation NaV1_8_Activation->Action_Potential Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Propagation along axon Brain Brain (Pain Perception) Spinal_Cord->Brain Signal Transmission PF06305591 PF-06305591 PF06305591->NaV1_8_Activation Inhibition

Role of NaV1.8 in Pain Signaling

Conclusion

This compound is a potent and reportedly highly selective NaV1.8 inhibitor. While comprehensive public data on its broad off-target profile is limited, the available information suggests a favorable selectivity profile against other ion channels. For a thorough assessment of its therapeutic potential and to de-risk its clinical development, a comprehensive off-target screening against a broad panel of receptors, enzymes, and other ion channels is essential. The detailed selectivity profiles of comparators like VX-150 and VX-548 underscore the level of characterization that provides a high degree of confidence in a compound's specificity. The experimental protocols provided herein offer a standardized approach for conducting such crucial profiling studies. As the field of pain therapeutics continues to evolve, a deep understanding of the on- and off-target pharmacology of novel candidates like this compound will be indispensable for the development of safer and more effective analgesics.

References

Safety Operating Guide

Navigating the Safe Disposal of PF-06305591 Dihydrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like PF-06305591 dihydrate is paramount. This potent and highly selective voltage-gated sodium channel NaV1.8 blocker, while promising in its therapeutic potential, necessitates a meticulous approach to its end-of-lifecycle management to ensure laboratory safety and environmental protection.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. By adhering to these procedural, step-by-step instructions, laboratories can mitigate risks and maintain compliance with safety regulations.

Understanding the Compound: Key Properties of this compound

A thorough understanding of the compound's properties is the foundation of safe handling and disposal. Below is a summary of available quantitative data.

PropertyValueSource
Molecular Formula C₁₅H₂₂N₄O₃Immunomart
Molecular Weight 310.39 g/mol Immunomart
Appearance SolidProbechem
Solubility DMSO: ≥ 45 mg/mL (164.02 mM) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2 mg/mL (7.29 mM)TargetMol[1]
Storage (Powder) -20°C for 3 yearsTargetMol[1]
Storage (In Solvent) -80°C for 1 yearTargetMol[1]

Procedural Guidance: Step-by-Step Disposal of this compound

Given the lack of specific degradation or neutralization protocols for this compound, a cautious and compliant approach through a licensed hazardous waste disposal service is the recommended procedure.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.

  • Segregate at the Source: Do not mix this compound waste with other waste streams. Use dedicated, clearly labeled hazardous waste containers.

Step 2: Containerization

  • Select Appropriate Containers: Use chemically resistant, leak-proof containers with secure lids. For liquid waste, ensure the container material is compatible with the solvent used (e.g., high-density polyethylene (B3416737) for DMSO solutions).

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the date of accumulation.

Step 3: Storage

  • Designated Storage Area: Store the sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of potential spills.

Step 4: Arrange for Professional Disposal

  • Contact a Licensed Vendor: Engage a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) and a full description of the waste.

  • Follow Vendor Instructions: Adhere to the specific packaging and transportation requirements provided by the disposal service to ensure compliance with all local, state, and federal regulations.

Experimental Protocols: Handling and Solution Preparation

While specific disposal-related experimental protocols are not publicly available, proper handling during routine laboratory use is critical to minimize waste and exposure.

Preparation of a 10 mM Stock Solution in DMSO:

  • Weigh the required amount of this compound powder in a fume hood.

  • Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM concentration.

  • If necessary, sonicate the solution to aid dissolution.[2]

Note: For in vivo experiments, further dilution in vehicles like saline, PEG300, and Tween-80 may be required.[3] Always prepare the minimum volume needed for your experiment to reduce waste.

Visualizing the Disposal Workflow

To provide a clear logical framework, the following diagrams illustrate the decision-making process for disposal and the signaling pathway context of the compound.

This compound Disposal Workflow start Waste Generation (Unused compound, contaminated labware, etc.) identify Identify as Hazardous Chemical Waste start->identify segregate Segregate at Source (Dedicated, labeled container) identify->segregate containerize Properly Containerize (Chemically resistant, sealed, labeled) segregate->containerize store Store in Satellite Accumulation Area (Ventilated, secure, secondary containment) containerize->store contact Contact Licensed Hazardous Waste Vendor store->contact provide_info Provide SDS and Waste Information contact->provide_info package Package for Shipment per Vendor Instructions provide_info->package dispose Professional Disposal (Incineration or other approved method) package->dispose

Caption: Logical workflow for the proper disposal of this compound.

Mechanism of Action: Sodium Channel Blockade stimulus Nerve Impulse (Depolarization) nav18_open NaV1.8 Channel Opens stimulus->nav18_open na_influx Na+ Influx nav18_open->na_influx block Blockade of NaV1.8 Channel nav18_open->block action_potential Action Potential Propagation (Pain Signal) na_influx->action_potential pf06305591 This compound pf06305591->block no_ap Inhibition of Action Potential block->no_ap

Caption: Simplified signaling pathway illustrating the inhibitory action of PF-06305591.

By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship in drug discovery research.

References

Essential Safety and Logistical Information for Handling PF-06305591 Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for handling a potent research chemical. A specific Safety Data Sheet (SDS) for PF-06305591 dihydrate was not publicly available at the time of writing. It is imperative to obtain the official SDS from your supplier before handling this compound. The information below is based on best practices for handling potent pharmaceutical compounds and should be supplemented with the supplier-specific SDS.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Compound Data

While a comprehensive, publicly available dataset for this compound is limited, the following information has been compiled from various sources.

PropertyValue
Molecular Formula C₁₅H₂₀N₄O ⋅ 2H₂O
Purity >99%
Appearance Solid powder
Storage (Lyophilized) -20°C (short-term), -80°C (long-term)
Storage (in Solution) Refer to supplier-specific recommendations
Solubility Soluble in DMSO

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following PPE is recommended as a minimum standard.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Use double-gloving with nitrile or other chemically resistant gloves. Change gloves frequently, especially if contamination is suspected.

  • Body Protection: A disposable, low-linting lab coat or a full-body "bunny suit" is recommended to prevent skin contact.[1] Gowns should be seamless, long-sleeved with tight-fitting cuffs, and close in the back.[1]

  • Respiratory Protection: For handling the solid compound outside of a containment system, a properly fitted N95 or higher-rated respirator is essential to prevent inhalation of airborne particles.[1]

Operational Plan: Handling and Weighing

All handling of solid this compound should be performed in a designated area and within a primary engineering control to minimize the risk of exposure.

Experimental Workflow for Handling Solid Compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Containment Prepare Containment System (e.g., Fume Hood, Glove Box) Don PPE->Prepare Containment Assemble Equipment Assemble Necessary Equipment (Spatula, Weigh Paper, Vials) Prepare Containment->Assemble Equipment Transfer to Containment Transfer Compound to Containment System Weigh Compound Carefully Weigh Desired Amount Transfer to Containment->Weigh Compound Transfer to Vial Transfer Weighed Compound to a Labeled Vial Weigh Compound->Transfer to Vial Clean Equipment Decontaminate Spatula and Surfaces Dispose Waste Dispose of Contaminated PPE and Materials Clean Equipment->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for weighing solid this compound.

Step-by-Step Guidance:

  • Preparation:

    • Don all required personal protective equipment as outlined in Section 2.

    • Ensure your primary containment system (e.g., chemical fume hood, glove box) is functioning correctly.

    • Assemble all necessary equipment, such as spatulas, weigh paper, and appropriately labeled vials, within the containment system.

  • Handling:

    • Carefully transfer the stock container of this compound into the containment system.

    • Slowly and carefully weigh the desired amount of the compound. Avoid any actions that could generate dust.

    • Transfer the weighed compound into a pre-labeled vial.

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), as recommended by your institution's safety protocols.

    • Dispose of all contaminated materials, including gloves, weigh paper, and any disposable equipment, in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

Proper disposal of potent pharmaceutical compounds is critical to prevent environmental contamination and ensure regulatory compliance.

Logical Relationship for Waste Disposal

Waste Generation Waste Generation Segregation Segregation Waste Generation->Segregation Solid Waste Contaminated PPE, Weigh Paper, Vials Hazardous Waste Container (Solid) Hazardous Waste Container (Solid) Solid Waste->Hazardous Waste Container (Solid) Liquid Waste Unused Solutions, Contaminated Solvents Hazardous Waste Container (Liquid) Hazardous Waste Container (Liquid) Liquid Waste->Hazardous Waste Container (Liquid) Segregation->Solid Waste Solid Segregation->Liquid Waste Liquid Labeling Labeling Hazardous Waste Container (Solid)->Labeling Hazardous Waste Container (Liquid)->Labeling EHS Pickup Arrange for Pickup by Environmental Health & Safety Labeling->EHS Pickup

Caption: Decision process for the disposal of this compound waste.

Step-by-Step Guidance:

  • Segregation:

    • Do not mix hazardous waste with non-hazardous waste.

    • Segregate solid waste (e.g., contaminated gloves, wipes, vials) from liquid waste (e.g., unused solutions, contaminated solvents).

  • Containment:

    • Place all waste into clearly labeled, sealed, and appropriate hazardous waste containers.[2]

    • Ensure containers are compatible with the waste they are holding to prevent leaks or reactions.

  • Labeling:

    • Label all waste containers with the full chemical name ("this compound"), concentration (if applicable), and the date.

  • Disposal:

    • Follow your institution's procedures for the disposal of potent pharmaceutical compounds. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.[3]

    • Do not dispose of this compound down the drain or in regular trash.[4]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.